molecular formula C11H18N2O B1198252 4-Amino-2-[(Diethylamino)Methyl]Phenol CAS No. 51387-92-9

4-Amino-2-[(Diethylamino)Methyl]Phenol

Cat. No.: B1198252
CAS No.: 51387-92-9
M. Wt: 194.27 g/mol
InChI Key: KRQUHMFZMVSALZ-UHFFFAOYSA-N
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Description

4-Amino-2-[(Diethylamino)Methyl]Phenol, also known as this compound, is a useful research compound. Its molecular formula is C11H18N2O and its molecular weight is 194.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-(diethylaminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-3-13(4-2)8-9-7-10(12)5-6-11(9)14/h5-7,14H,3-4,8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQUHMFZMVSALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80328294
Record name 4-Amino-2-[(Diethylamino)Methyl]Phenol
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Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51387-92-9
Record name 4-Amino-2-[(Diethylamino)Methyl]Phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-α-diethylamino-o-cresol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 4-Amino-2-[(diethylamino)methyl]phenol: Synthesis, Applications, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-2-[(diethylamino)methyl]phenol is a multifunctional organic compound that has attracted significant scientific interest, primarily for its role in medicinal chemistry.[1][2] Identified by the CAS number 51387-92-9 , this molecule is structurally characterized by a phenol core substituted with a primary amino group and a diethylaminomethyl side chain.[1][2][3][4] Its unique arrangement of functional groups imparts a range of chemical properties that make it a valuable research tool and a precursor for various applications.

This technical guide provides an in-depth exploration of this compound, designed for researchers, chemists, and professionals in drug development. We will delve into its chemical identity, synthesis protocols, key applications—with a focus on its potential as a therapeutic agent—and the analytical methodologies required for its characterization. The insights provided herein are grounded in established scientific principles and aim to facilitate a comprehensive understanding of this compound's scientific and practical utility.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound begins with its fundamental chemical and physical characteristics. These properties dictate its reactivity, solubility, and suitability for various applications.

Nomenclature and Structural Identifiers

The compound is systematically named based on its phenolic backbone and substituents. Its key identifiers are summarized below for unambiguous reference in research and procurement.

IdentifierValueSource
CAS Number 51387-92-9[1][2][3][4]
IUPAC Name 4-amino-2-(diethylaminomethyl)phenol[1][2][4]
Molecular Formula C₁₁H₁₈N₂O[1][2][3][4]
Molecular Weight 194.27 g/mol [1][2][4]
Canonical SMILES CCN(CC)CC1=C(C=CC(=C1)N)O[1][2]
InChI Key KRQUHMFZMVSALZ-UHFFFAOYSA-N[1][2]
Synonyms 4-amino-2-((diethylamino)methyl)phenol, ADOC[1][3]

Note: A common salt form is the dihydrochloride salt (CAS No: 6297-14-9), which exhibits different physical properties, such as increased water solubility.[2][5][6]

Physicochemical Data

The physical properties of this compound are crucial for designing experimental conditions, including solvent selection and purification methods.

PropertyValueDetails
XLogP3 1.5A measure of lipophilicity, suggesting moderate solubility in organic solvents and some water solubility.[4]
Hydrogen Bond Donors 2The phenolic -OH and primary -NH₂ groups can donate hydrogen bonds.[4]
Hydrogen Bond Acceptors 3The nitrogen atoms and the oxygen atom can accept hydrogen bonds.[4]
Polar Surface Area 49.5 ŲContributes to its solubility and ability to cross biological membranes.[4]
Structural Features and Reactivity

The chemical behavior of this molecule is governed by its three key functional groups:

  • Phenolic Hydroxyl Group (-OH): This group is weakly acidic and susceptible to oxidation, potentially forming quinone-type structures.[1][2] It is a key site for hydrogen bonding and metabolic transformations.

  • Primary Aromatic Amino Group (-NH₂): Positioned para to the hydroxyl group, this amine is nucleophilic and can participate in reactions such as acylation and alkylation.[2]

  • Tertiary Amino Group (-N(CH₂CH₃)₂): The diethylamino group is basic and enhances the molecule's lipophilicity, which can facilitate penetration of cellular membranes.[1]

This combination of a soft nucleophile (primary amine), a hard nucleophile (phenolic oxygen), and a lipophilic side chain makes it a versatile intermediate in organic synthesis and a candidate for interacting with biological targets.[2]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a multi-step process that is well-documented in chemical literature. The most common approach involves a Mannich reaction on a substituted phenol precursor.

Synthetic Pathway Overview

A standard, reliable synthesis route begins with the nitration of phenol, followed by reduction of the nitro group, and concludes with the introduction of the diethylaminomethyl side chain.

G A Phenol B 4-Nitrophenol A->B Nitration (HNO₃) C 4-Aminophenol B->C Reduction (e.g., H₂/Pd) D This compound C->D Mannich Reaction (Formaldehyde, Diethylamine)

Caption: General synthetic workflow for this compound.

Detailed Synthesis Protocol

The following protocol outlines the key steps for laboratory-scale synthesis.

Step 1: Nitration of Phenol to 4-Nitrophenol

  • Rationale: This step introduces a nitro group at the para position, which will later be reduced to the required amino group. The para position is favored due to steric and electronic effects.

  • Procedure:

    • Dissolve phenol in a suitable solvent (e.g., glacial acetic acid).

    • Cool the mixture in an ice bath to 0-5 °C.

    • Add nitric acid dropwise while maintaining the low temperature to control the exothermic reaction and prevent over-nitration.

    • After the addition is complete, allow the reaction to stir for several hours.

    • Pour the reaction mixture into ice water to precipitate the 4-nitrophenol product.

    • Filter, wash with cold water, and dry the solid product.

Step 2: Reduction of 4-Nitrophenol to 4-Aminophenol

  • Rationale: The nitro group is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[1]

  • Procedure:

    • Dissolve 4-nitrophenol in a solvent like ethanol or methanol.

    • Add a catalyst, typically palladium on carbon (Pd/C).

    • Pressurize the reaction vessel with hydrogen gas (H₂).

    • Stir the mixture at room temperature until hydrogen uptake ceases, indicating the completion of the reaction.

    • Filter off the catalyst (e.g., through Celite) and concentrate the filtrate under reduced pressure to obtain 4-aminophenol.

Step 3: Mannich Reaction to Form the Final Product

  • Rationale: This is a key aminomethylation reaction. Formaldehyde reacts with diethylamine to form a reactive Eschenmoser's salt precursor, which then undergoes electrophilic aromatic substitution onto the electron-rich 4-aminophenol ring, primarily at the ortho position.[2]

  • Procedure:

    • In a reaction vessel, combine diethylamine and formaldehyde (aqueous solution) in a suitable solvent like ethanol.

    • Add 4-aminophenol to the mixture.

    • Reflux the mixture for several hours to drive the reaction to completion.

    • Cool the reaction mixture and purify the product, often through crystallization or column chromatography, to yield this compound.

Applications in Research and Drug Development

While this compound can serve as a chemical intermediate, its most notable application is in the field of toxicology and pharmacology as a potential antidote for organophosphate poisoning.[1][2]

Reactivation of Acetylcholinesterase (AChE)

Organophosphate nerve agents and pesticides exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), an enzyme critical for nerve function. This leads to a buildup of the neurotransmitter acetylcholine and subsequent cholinergic crisis.

  • Mechanism of Action: this compound acts as a non-oxime reactivator.[2] Unlike standard treatments like pralidoxime (a pyridinium oxime), which rely on an oxime group to nucleophilically attack the phosphorus atom of the organophosphate, this compound is thought to function through a different mechanism.[1] Its structure allows it to position itself within the enzyme's active site, where its functional groups can facilitate the hydrolysis and removal of the inhibiting organophosphate moiety, thereby restoring enzyme function.[1] The lipophilic nature of the diethylamino group may enhance its ability to cross the blood-brain barrier, a significant limitation of traditional oxime-based reactivators.[1]

G AChE Active AChE Inhibited_AChE Inhibited AChE Organophosphate (OP) Attached AChE->Inhibited_AChE OP Poisoning Complex Ternary Complex (AChE-OP-Reactivator) Inhibited_AChE:f0->Complex Binding Reactivator This compound Reactivator->Complex Restored_AChE Restored AChE Complex->Restored_AChE Reactivation (Hydrolysis) OP_Adduct OP-Reactivator Adduct Complex->OP_Adduct Release

Caption: Conceptual mechanism of AChE reactivation by this compound.

Other Applications
  • Medicinal Chemistry: It serves as a valuable scaffold for synthesizing more complex molecules with potential therapeutic properties, including anticancer agents.[1][2]

  • Industrial Chemistry: The aminophenol structure is found in compounds used in hair dye formulations, where it can act as a dye precursor to achieve specific color outcomes.[1]

Analytical Methodologies

Accurate identification and quantification are essential for quality control and research. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for this purpose.

LC-MS for Quantification

A robust analytical method can be developed for quantifying this compound in various matrices, such as plasma or reaction mixtures.[7]

Protocol Outline:

  • Sample Preparation: Dilute the sample in a suitable mobile phase-compatible solvent (e.g., methanol/water mixture). For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Use Electrospray Ionization (ESI) in positive mode, as the amino groups are readily protonated.

    • Detection: Employ Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion after fragmentation.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure user safety and maintain the integrity of the compound.

Hazard Identification

The compound should be handled with care, as it is classified with several hazards.

Hazard ClassGHS StatementPictogram
Acute Toxicity, Oral H302: Harmful if swallowed

Skin Irritation H315: Causes skin irritation

Eye Irritation H319: Causes serious eye irritation

Data compiled from supplier safety information.[3][8]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Eye Protection: Wear chemical safety goggles or a face shield.[9]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[9]

  • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8][9]

Storage and Stability
  • Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[2][9] Recommended long-term storage is at -20°C to preserve stability.[2]

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Stability: The phenolic group is susceptible to oxidation, especially when exposed to air and light over extended periods.[2]

Conclusion

This compound is a compound of considerable interest due to its unique molecular architecture and promising biological activity. Its primary application as a non-oxime reactivator of inhibited acetylcholinesterase positions it as a lead compound for developing next-generation antidotes for organophosphate poisoning. A firm grasp of its synthesis, chemical properties, and analytical methods is essential for any researcher looking to explore its potential further. As research continues, the development of more efficient, "green" synthetic routes and a deeper understanding of its mechanism of action will be critical areas of focus.[10]

References

  • EvitaChem. (n.d.). Buy this compound (EVT-1539108) | 51387-92-9.
  • Smolecule. (n.d.). Buy this compound | 51387-92-9.
  • BLDpharm. (n.d.). 6297-14-9|4-Amino-2-((diethylamino)methyl)phenol dihydrochloride.
  • AiFChem. (n.d.). 51387-92-9 | 4-Amino-2-((diethylamino)methyl)phenol.
  • CymitQuimica. (n.d.). This compound dihydrochloride.
  • PubChem. (n.d.). 4-Amino-2-((Diethylamino)Methyl)Phenol | C11H18N2O | CID 408991.
  • ECHEMI. (n.d.). 4-Amino-2-methylphenol SDS, 2835-96-3 Safety Data Sheets.
  • Acros Organics. (n.d.). Material Safety Data Sheet.
  • Benchchem. (n.d.). This compound | 51387-92-9.
  • National Center for Biotechnology Information. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition.

Sources

synthesis pathway of 4-amino-2-((diethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-amino-2-((diethylamino)methyl)phenol

Introduction

4-amino-2-((diethylamino)methyl)phenol is a pivotal chemical intermediate, recognized for its role in the synthesis of various biologically active molecules and industrial compounds.[1][2] Its molecular architecture, featuring a phenolic hydroxyl group, a primary aromatic amine, and a tertiary amine side chain, provides multiple reactive sites for further chemical transformations.[2] This compound is particularly significant in medicinal chemistry, serving as a key precursor to the 4-aminoquinoline class of antimalarial drugs, most notably amodiaquine.[3][4] The strategic placement of the aminomethyl group ortho to the phenolic hydroxyl is crucial for the therapeutic activity of its derivatives.[5][6]

This guide provides a comprehensive overview of the primary synthesis pathway for 4-amino-2-((diethylamino)methyl)phenol, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Core Synthesis Pathway: The Mannich Reaction

The most direct and widely employed method for synthesizing 4-amino-2-((diethylamino)methyl)phenol is the Mannich reaction.[1] This powerful three-component condensation reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine.[7][8] In this specific synthesis, the electron-rich aromatic ring of 4-aminophenol serves as the carbon nucleophile.

Reaction Mechanism and Rationale

The reaction proceeds through two primary stages:

  • Formation of the Electrophile: Diethylamine, a secondary amine, reacts with formaldehyde to form an unstable aminol, which readily dehydrates under the reaction conditions to generate a highly reactive N,N-diethylmethyleneiminium ion (an Eschenmoser's salt precursor). This iminium ion is the key electrophile in the reaction.[7] The choice of diethylamine and formaldehyde is critical as they are readily available and efficiently form the required electrophilic species.

  • Electrophilic Aromatic Substitution: The 4-aminophenol molecule, activated by the strong electron-donating effects of both the hydroxyl (-OH) and amino (-NH₂) groups, acts as the nucleophile. These groups direct electrophilic attack to the positions ortho and para relative to themselves. Since the para position is already occupied by the amino group, the electrophilic iminium ion attacks one of the ortho positions relative to the powerful activating hydroxyl group. This regioselectivity is a hallmark of electrophilic aromatic substitution on highly activated phenols. The subsequent rearomatization of the ring yields the final product.

The overall transformation is depicted below:

G cluster_reactants Reactants cluster_product Product r1 4-Aminophenol r1_img r1_img r2 Formaldehyde r2_img r2_img r3 Diethylamine r3_img r3_img arrow Mannich Reaction (Solvent, Heat) p1 4-amino-2-((diethylamino)methyl)phenol p1_img p1_img plus1 + plus2 + arrow->p1_img

Caption: Overall scheme for the Mannich reaction synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for phenolic Mannich base synthesis.[9] Researchers should adapt it based on laboratory-specific conditions and safety assessments.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )QuantityMoles (approx.)
4-AminophenolC₆H₇NO109.1310.91 g0.10
DiethylamineC₄H₁₁N73.147.31 g (10.4 mL)0.10
Formaldehyde (37% aq. soln.)CH₂O30.038.1 g (8.1 mL)0.10
Ethanol (95%)C₂H₅OH46.07100 mL-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.91 g (0.10 mol) of 4-aminophenol in 100 mL of 95% ethanol. Stir the mixture until the solid is fully dissolved. Gentle warming may be required.

  • Reagent Addition: To the stirred solution, add 10.4 mL (0.10 mol) of diethylamine. Subsequently, add 8.1 mL of 37% aqueous formaldehyde solution dropwise over 15 minutes. The addition may be slightly exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., Ethyl Acetate/Hexane).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Extraction: Transfer the concentrated mixture to a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.

  • Purification: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude product, often an oil or a low-melting solid, can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water or toluene to afford pure 4-amino-2-((diethylamino)methyl)phenol.

Alternative Pathway: Synthesis from 4-Nitrophenol

An alternative route begins with 4-nitrophenol.[1] This approach introduces the diethylaminomethyl group first via the Mannich reaction, followed by the chemical reduction of the nitro group to the primary amine.

Rationale: This two-step pathway is advantageous when the primary amino group of 4-aminophenol might interfere with other desired reactions or if 4-nitrophenol is a more readily available or cost-effective starting material. The nitro group is a strong deactivating group, but the phenolic hydroxyl is sufficiently activating to allow the Mannich reaction to proceed at the ortho position.

Step 1: Mannich Reaction on 4-Nitrophenol

The procedure is analogous to the one described above, substituting 4-nitrophenol for 4-aminophenol. The product of this step is 2-((diethylamino)methyl)-4-nitrophenol.

Step 2: Reduction of the Nitro Group

The nitro group is then reduced to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol for Reduction:

  • Catalyst Setup: In a hydrogenation vessel, dissolve the 2-((diethylamino)methyl)-4-nitrophenol intermediate in a suitable solvent such as ethanol or methanol. Add a catalytic amount (1-5 mol%) of palladium on carbon (Pd/C, 10%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm, or as per equipment specifications) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC until the starting material is consumed.

  • Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Final Product: Wash the Celite pad with the solvent used for the reaction. Combine the filtrates and evaporate the solvent under reduced pressure to yield 4-amino-2-((diethylamino)methyl)phenol.

G cluster_reactants Reactant cluster_intermediate Intermediate cluster_product Product r1 4-Nitrophenol r1_img r1_img arrow1 Mannich Reaction (Formaldehyde, Diethylamine) i1 2-((diethylamino)methyl)-4-nitrophenol i1_img i1_img arrow2 Reduction (e.g., H₂, Pd/C) p1 4-amino-2-((diethylamino)methyl)phenol p1_img p1_img arrow1->i1_img arrow2->p1_img

Caption: Alternative two-step synthesis pathway from 4-nitrophenol.

Physicochemical Properties and Characterization

The final product should be characterized to confirm its identity and purity.

PropertyValue
Molecular FormulaC₁₁H₁₈N₂O[2]
Molecular Weight194.27 g/mol [2]
AppearanceOff-white to pale yellow solid or oil
XLogP31.5[1]
CAS Number51387-92-9[2]

Spectroscopic Data:

  • ¹H NMR: Expected signals would include aromatic protons on the trisubstituted ring, a singlet for the benzylic CH₂ group, a quartet for the -N(CH₂CH₃)₂ methylene protons, and a triplet for the -N(CH₂CH₃)₂ methyl protons, along with broad signals for the -OH and -NH₂ protons.

  • ¹³C NMR: Signals corresponding to the aromatic carbons (including quaternary carbons attached to the functional groups), the benzylic carbon, and the ethyl carbons of the diethylamino group would be expected.

  • IR Spectroscopy: Characteristic absorption bands would be observed for O-H and N-H stretching (broad, in the range of 3200-3500 cm⁻¹), C-H stretching (aliphatic and aromatic), and C=C aromatic stretching.

Conclusion

The synthesis of 4-amino-2-((diethylamino)methyl)phenol is most efficiently achieved via a one-pot Mannich reaction using 4-aminophenol, formaldehyde, and diethylamine. This method is robust, high-yielding, and proceeds with predictable regioselectivity, making it ideal for both laboratory and potential industrial-scale production. An alternative two-step route starting from 4-nitrophenol offers flexibility in substrate choice and involves a standard, high-efficiency reduction step. The utility of this compound as a versatile building block, especially in the development of antimalarial agents, underscores the importance of understanding its synthesis in detail.

References

  • Al-Amiery, A. A., et al. (2021). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. Available from: [Link]

  • Gerena, L., et al. (2013). Green chemistry synthesis of the malaria drug amodiaquine and analogs thereof. Google Patents (WO2013138200A1).
  • Kashima, T., et al. (1988). Production and purification of an N,N-diethylaminophenol. Google Patents (EP0287277A1).
  • Păunescu, E., et al. (2009). Replacement of the 4'-hydroxy group of amodiaquine and amopyroquine by aromatic and aliphatic substituents: synthesis and antimalarial activity. PubMed. Available from: [Link]

  • Kashima, T., et al. (1988). Production and purification of an N,N-diethylaminophenol. Google Patents (EP0287277A1).
  • Păunescu, E., et al. (2009). Replacement of the 4′‐Hydroxy Group of Amodiaquine and Amopyroquine by Aromatic and Aliphatic Substituents: Synthesis and Antimalarial Activity. ResearchGate. Available from: [Link]

  • Wikipedia contributors. (2023). Mannich reaction. Wikipedia. Available from: [Link]

  • de Oliveira, R. B., et al. (2014). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. Available from: [Link]

  • Bektas, H., et al. (2012). Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II. Taylor & Francis Online. Available from: [Link]

  • Romero, M. H., & Delgado, G. E. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available from: [Link]

  • N/A. SYNTHESIS OF MANNICH BASE DERIVERTIVES AND EXPLORING THEIR BIOLOGICAL ACTIVITIES. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-2-((diethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-amino-2-((diethylamino)methyl)phenol, a molecule of significant interest in medicinal chemistry and organic synthesis. The document is structured to deliver not just data, but also the scientific rationale behind the properties and the experimental methodologies required for their validation. We delve into the structural features, solubility, dissociation constants, and thermal properties of this compound, offering both reported data and standardized protocols for empirical determination. This guide is intended to be a vital resource for researchers engaged in the development of novel therapeutics and synthetic pathways involving this versatile aminophenol derivative.

Introduction and Molecular Overview

4-amino-2-((diethylamino)methyl)phenol, identified by CAS number 51387-92-9 for its free base, is a substituted phenol derivative with a molecular formula of C₁₁H₁₈N₂O.[1][2] Its structure is characterized by a phenol ring substituted with a primary amino group at the para position (C4) and a diethylaminomethyl group at the ortho position (C2) relative to the hydroxyl group.[1][2] This unique arrangement of a hydroxyl group, a primary aromatic amine, and a tertiary aliphatic amine confers a range of chemical functionalities that are pivotal to its applications.

The presence of these groups makes it a valuable intermediate in the synthesis of more complex molecules and polymers.[1][2] Notably, it has been investigated for its role as a non-oxime reactivator of acetylcholinesterase inhibited by organophosphates, highlighting its potential in the treatment of nerve agent poisoning.[1][2]

Molecular Structure

Caption: 2D Chemical Structure of 4-amino-2-((diethylamino)methyl)phenol.

Physicochemical Properties: A Tabulated Summary

The following table summarizes the key physical and chemical properties of 4-amino-2-((diethylamino)methyl)phenol. It is important to note that while some properties are experimentally determined, others are computationally predicted and should be considered as such.

PropertyValueSource
Molecular Formula C₁₁H₁₈N₂O[1][2]
Molecular Weight 194.27 g/mol [1][2]
CAS Number (Free Base) 51387-92-9[1][2]
CAS Number (Dihydrochloride) 6297-14-9[2]
Appearance Data not available; expected to be a solid at room temperature.[2]
Melting Point Not consistently reported.[2][3]
Boiling Point 325.3 ± 32.0 °C at 760 mmHg (Predicted)[1]
Flash Point 150.5 ± 25.1 °C (Predicted)[1]
Solubility Soluble in organic solvents; limited solubility in water.[1]
pKa Not experimentally determined.
XLogP3 1.5 (Predicted)[4]
Topological Polar Surface Area 49.5 Ų (Predicted)[4]

In-Depth Analysis of Core Physical Properties

Solubility Profile

The solubility of a compound is a critical determinant of its utility in various applications, from reaction kinetics to bioavailability. 4-amino-2-((diethylamino)methyl)phenol possesses both hydrophilic and lipophilic moieties, suggesting an amphiphilic character.[2]

  • Hydrophilic Nature : The primary amino and phenolic hydroxyl groups are capable of hydrogen bonding with water molecules, contributing to aqueous solubility.

  • Lipophilic Nature : The diethylamino group and the benzene ring introduce a significant degree of lipophilicity, which enhances solubility in organic solvents.[1]

While comprehensive quantitative solubility data is not widely published, it is reported to be soluble in organic solvents and has limited solubility in water.[1] The protonation state, dictated by the pH of the medium, will significantly influence its aqueous solubility. In acidic conditions, the amino groups will be protonated, forming salts that are expected to have greater water solubility.

This protocol outlines a standardized method for determining the aqueous solubility of the target compound.

solubility_protocol cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Equilibrate water to test temperature (e.g., 25°C). prep2 Prepare a series of concentrations of the compound in water. prep1->prep2 equil1 Agitate samples for an extended period (e.g., 24-48 hours) to ensure saturation. prep2->equil1 equil2 Allow samples to settle. equil1->equil2 analysis1 Centrifuge or filter to remove undissolved solid. equil2->analysis1 analysis2 Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV). analysis1->analysis2

Caption: Workflow for experimental solubility determination.

Causality Behind Experimental Choices:

  • Extended Agitation: This ensures that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states, which is fundamental for an accurate solubility measurement.

  • Validated Analytical Method: The use of a technique like HPLC-UV provides the necessary sensitivity and specificity to accurately quantify the compound's concentration, even at low solubility levels.

Dissociation Constant (pKa)

The pKa values of 4-amino-2-((diethylamino)methyl)phenol are critical for understanding its ionization state at different pH values. This compound has three ionizable groups: the phenolic hydroxyl, the primary aromatic amine, and the tertiary aliphatic amine.

  • Phenolic Hydroxyl Group : Expected to be weakly acidic, with a pKa around 10.

  • Primary Aromatic Amine : Expected to be a weak base.

  • Tertiary Aliphatic Amine : Expected to be a stronger base than the aromatic amine.

The precise pKa values will influence the compound's solubility, lipophilicity, and its interaction with biological targets.

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.

pka_protocol cluster_setup Setup cluster_titration Titration cluster_data_analysis Data Analysis setup1 Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a water/methanol mixture). setup2 Calibrate a pH meter with standard buffers. setup1->setup2 titration1 Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the basic groups. setup2->titration1 titration2 In a separate experiment, titrate with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the acidic group. titration1->titration2 titration3 Record the pH after each incremental addition of the titrant. titration2->titration3 analysis1 Plot the pH versus the volume of titrant added. titration3->analysis1 analysis2 Determine the equivalence points from the titration curve. analysis1->analysis2 analysis3 The pH at the half-equivalence point corresponds to the pKa. analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Causality Behind Experimental Choices:

  • Use of Co-solvent: For compounds with limited water solubility, a co-solvent like methanol is used to ensure complete dissolution, which is essential for accurate titration.[5]

  • Titration with both Acid and Base: This is necessary to determine the pKa values for both the acidic (phenol) and basic (amines) functional groups present in the molecule.

Thermal Properties

The predicted boiling point of 4-amino-2-((diethylamino)methyl)phenol is 325.3 ± 32.0 °C at 760 mmHg, and the predicted flash point is 150.5 ± 25.1 °C.[1] These values suggest a relatively low volatility and a moderate flammability risk at elevated temperatures. An experimental melting point has not been consistently reported, which is a common challenge for compounds that may exist in different polymorphic forms or are prone to degradation upon heating.

A standard method for determining the melting point involves using a capillary melting point apparatus.

  • Sample Preparation : A small amount of the dry, powdered compound is packed into a capillary tube.

  • Apparatus Setup : The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

  • Observation : The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Causality Behind Experimental Choices:

  • Slow Heating Rate: A slow and controlled heating rate is crucial for an accurate determination of the melting point range. Rapid heating can lead to a lag between the thermometer reading and the actual temperature of the sample.

  • Dry Sample: The presence of solvent can depress the melting point and broaden the range, leading to inaccurate results.

Spectroscopic Profile

Spectroscopic data is essential for the structural elucidation and confirmation of 4-amino-2-((diethylamino)methyl)phenol.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the diethylaminomethyl group, the ethyl protons, and the protons of the amino and hydroxyl groups. The integration of these signals would confirm the number of protons in each chemical environment.

  • Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the phenol, the N-H stretches of the primary amine, C-H stretches of the alkyl and aromatic groups, and C=C stretching of the aromatic ring.

  • Mass Spectrometry (MS) : Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern, which can further aid in structural confirmation.

PubChem provides access to spectral data for this compound, which can be used as a reference.[4]

Stability and Storage

4-amino-2-((diethylamino)methyl)phenol is generally stable under standard laboratory conditions.[1] However, it may be susceptible to degradation under extreme pH or oxidative conditions.[1] The phenolic hydroxyl group is particularly prone to oxidation. For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place, preferably under an inert atmosphere to prevent oxidation.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-amino-2-((diethylamino)methyl)phenol is classified with the following hazards:

  • Acute Toxicity, Oral (Category 3) : Toxic if swallowed.[4]

  • Skin Irritation (Category 2) : Causes skin irritation.[4]

  • Serious Eye Damage (Category 1) : Causes serious eye damage.[4]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation : May cause respiratory irritation.[4]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of 4-amino-2-((diethylamino)methyl)phenol. By combining reported data with standardized experimental protocols, we offer a comprehensive resource for researchers. A thorough understanding of these fundamental properties is paramount for the successful application of this compound in drug discovery, synthesis, and materials science. The provided methodologies for determining key parameters such as solubility and pKa are designed to ensure data integrity and reproducibility in the laboratory setting.

References

  • PubChem. (n.d.). 4-Amino-2-((Diethylamino)Methyl)Phenol. Retrieved from [Link]

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An In-depth Technical Guide to the Spectral Data of 4-amino-2-((diethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectral data for 4-amino-2-((diethylamino)methyl)phenol, a compound of interest in medicinal chemistry and organic synthesis.[1][2] The structural elucidation of this molecule is presented through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition and the rationale behind spectral interpretation are discussed to provide a holistic understanding for researchers, scientists, and drug development professionals.

Molecular Structure and Overview

4-amino-2-((diethylamino)methyl)phenol (CAS No: 51387-92-9) possesses a phenol backbone substituted with a primary amino group and a diethylaminomethyl group at positions 4 and 2, respectively.[1][2] This unique arrangement of functional groups dictates its chemical properties and is key to interpreting its spectral data.

Caption: Molecular structure of 4-amino-2-((diethylamino)methyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The proton NMR spectrum provides detailed information about the chemical environment of each hydrogen atom. The predicted ¹H NMR spectral data for 4-amino-2-((diethylamino)methyl)phenol in CDCl₃ are summarized below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.0-10.5Broad Singlet1HPhenolic -OH
~6.7Multiplet1HAromatic C₅-H
~6.6Multiplet1HAromatic C₆-H
~6.5Multiplet1HAromatic C₃-H
~3.6Singlet2HAr-CH₂-N
~2.5Quartet4HN-(CH₂)₂
~1.0Triplet6HN-(CH₂-CH₃)₂
Note: Predicted data from NMRDB.org[3]. The phenolic -OH chemical shift is based on literature values.[1]

Interpretation:

  • The broad singlet in the downfield region (9.0-10.5 ppm) is characteristic of a phenolic hydroxyl proton, with the broadness indicating exchange with the solvent or intermolecular hydrogen bonding.[1]

  • The aromatic protons appear as a multiplet between 6.2 and 6.8 ppm.[1] The electron-donating effects of the amino and hydroxyl groups shield these protons, causing them to resonate at a relatively high field for aromatic protons.

  • The methylene bridge protons (Ar-CH₂-N) are expected to appear as a singlet around 3.6 ppm.

  • The diethylamino group gives rise to a quartet for the methylene protons and a triplet for the methyl protons, a classic ethyl group pattern.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted ¹³C NMR spectral data are presented below.

Chemical Shift (δ) ppmAssignment
~155C₁-OH
~140C₄-NH₂
~125C₂-CH₂N
~118C₆
~116C₅
~115C₃
~55Ar-CH₂-N
~48N-(CH₂)₂
~12N-(CH₂-CH₃)₂
Note: Predicted data from NMRDB.org.[3]

Interpretation:

  • The carbon atoms attached to the electronegative oxygen and nitrogen atoms of the hydroxyl and amino groups (C₁ and C₄) are deshielded and appear at the lowest field.

  • The other aromatic carbons appear in the typical aromatic region (110-160 ppm).

  • The aliphatic carbons of the diethylaminomethyl group resonate at higher fields, consistent with their sp³ hybridization.

Caption: A generalized workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Strong, BroadO-H stretch (phenolic)
3380-3350MediumAsymmetric N-H stretch (primary aromatic amine)
3300-3280MediumSymmetric N-H stretch (primary aromatic amine)
3100-3000MediumAromatic C-H stretch
2980-2950MediumAliphatic C-H stretch (methyl)
2930-2870MediumAliphatic C-H stretch (methylene)

Interpretation: The IR spectrum of 4-amino-2-((diethylamino)methyl)phenol is characterized by several key absorptions. A strong, broad band in the 3500-3200 cm⁻¹ region is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding. The presence of a primary aromatic amino group is confirmed by the appearance of two distinct N-H stretching bands: an asymmetric stretch between 3380-3350 cm⁻¹ and a symmetric stretch between 3300-3280 cm⁻¹. Aromatic C-H stretches are observed in the 3100-3000 cm⁻¹ range, while the aliphatic C-H stretches of the diethylamino group appear at lower wavenumbers, with the methyl and methylene groups showing distinct absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

m/zRelative IntensityAssignment
194ModerateMolecular Ion [M]⁺
121High[M - CH₂N(CH₂CH₃)₂]⁺
74Moderate[CH₂N(CH₂CH₃)₂]⁺
Note: Based on data from PubChem.[4]

Interpretation: The mass spectrum shows a molecular ion peak at m/z 194, which corresponds to the molecular weight of 4-amino-2-((diethylamino)methyl)phenol (C₁₁H₁₈N₂O).[4] A prominent fragment is observed at m/z 121, which can be attributed to the loss of the diethylaminomethyl group via benzylic cleavage. The fragment at m/z 74 likely corresponds to the diethylaminomethyl cation.

Caption: A simplified proposed fragmentation pathway in mass spectrometry.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 4-amino-2-((diethylamino)methyl)phenol in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, acquire 16-32 scans. For ¹³C NMR, acquire 1024 or more scans to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction.

  • Referencing: Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty sample compartment to subtract atmospheric and instrumental interferences.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Scan a mass range of m/z 50-500.

Conclusion

The combined analysis of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data provides a consistent and unambiguous structural confirmation of 4-amino-2-((diethylamino)methyl)phenol. The characteristic signals and fragmentation patterns observed are in excellent agreement with the proposed molecular structure. This guide serves as a valuable resource for researchers working with this compound, providing a detailed and scientifically grounded interpretation of its spectral properties.

References

  • PubChem. (n.d.). 4-Amino-2-((Diethylamino)Methyl)Phenol. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-amino-2-[(diethylamino)methyl]phenol. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-(2-aminoethyl)-2-methoxy-. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

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An In-depth Technical Guide to the Mechanism of Action of 4-amino-2-((diethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the multifaceted mechanism of action of 4-amino-2-((diethylamino)methyl)phenol, a compound of significant interest in medicinal chemistry and toxicology. Primarily recognized for its role as a non-oxime reactivator of organophosphate-inhibited acetylcholinesterase (AChE), this document delves into the molecular underpinnings of its therapeutic potential. Beyond its critical function in counteracting nerve agent and pesticide poisoning, this guide explores the compound's inherent antioxidant properties, stemming from its phenolic structure, and its emerging potential as an anticancer agent. Through a synthesis of experimental data and theoretical modeling, this guide offers researchers, scientists, and drug development professionals a detailed understanding of the chemical biology of 4-amino-2-((diethylamino)methyl)phenol, complete with experimental protocols and mechanistic diagrams to facilitate further investigation and application.

Introduction and Chemical Profile

4-amino-2-((diethylamino)methyl)phenol, scientifically abbreviated as ADOC, is a small organic molecule with the chemical formula C₁₁H₁₈N₂O.[1][2] It is structurally characterized by a phenol ring substituted with an amino group at the para-position and a diethylaminomethyl group at the ortho-position relative to the hydroxyl group.[1][2] This unique arrangement of functional groups imparts a range of chemical and biological properties, making it a versatile compound with applications spanning from industrial chemistry to pharmacology.[1][2]

Initially explored as a chemical intermediate, particularly in the synthesis of dyes and polymers, the discovery of its significant biological activities has pivoted research towards its potential therapeutic applications.[1] The presence of a phenolic hydroxyl group, a primary aromatic amine, and a tertiary aliphatic amine allows for a variety of chemical interactions, including hydrogen bonding and electrostatic interactions, which are crucial for its biological functions.[1]

Table 1: Physicochemical Properties of 4-amino-2-((diethylamino)methyl)phenol

PropertyValueSource
CAS Number 51387-92-9[1][3]
Molecular Formula C₁₁H₁₈N₂O[1][3]
Molecular Weight 194.27 g/mol [1][3]
IUPAC Name 4-amino-2-(diethylaminomethyl)phenol[1][3]
XLogP3 1.5[3]
Appearance Solid[1]

Primary Mechanism of Action: Acetylcholinesterase Reactivation

The most prominent and well-documented mechanism of action of 4-amino-2-((diethylamino)methyl)phenol is its ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds, such as nerve agents and pesticides.[1][2] Unlike traditional oxime-based reactivators, ADOC represents a class of non-oxime reactivators, offering potential advantages in overcoming some of the limitations of conventional antidotes.[1]

The Challenge of Organophosphate Poisoning

Organophosphorus compounds exert their toxicity by covalently modifying the serine residue within the catalytic triad of the AChE active site. This phosphylation renders the enzyme inactive, leading to an accumulation of the neurotransmitter acetylcholine in synaptic clefts and neuromuscular junctions. The resulting cholinergic crisis manifests in a cascade of life-threatening symptoms, including seizures, respiratory failure, and ultimately, death.

The Reactivation Process by ADOC

The reactivation of phosphylated AChE by 4-amino-2-((diethylamino)methyl)phenol involves a nucleophilic attack on the phosphorus atom of the OP-enzyme adduct. The precise molecular interactions are a subject of ongoing research, but it is hypothesized that the compound's functional groups play distinct and cooperative roles in this process.

  • The Phenolic Hydroxyl Group: The hydroxyl group is believed to be the primary nucleophile that attacks the phosphorus atom of the phosphyl-serine complex. Its deprotonation is likely facilitated by the enzymatic microenvironment or by other functional groups on the ADOC molecule.

  • The Diethylaminomethyl Group: This bulky and lipophilic group likely plays a crucial role in positioning the molecule correctly within the AChE active site gorge. It may engage in hydrophobic interactions with amino acid residues, anchoring the molecule for effective nucleophilic attack.

  • The Aromatic Amino Group: The amino group can influence the electronic properties of the phenol ring and may also participate in hydrogen bonding interactions within the active site, further stabilizing the binding of ADOC.

The non-oxime nature of ADOC is significant as it may offer a different kinetic profile and potentially better penetration of the blood-brain barrier compared to some charged oxime reactivators.

AChE_Reactivation cluster_AChE AChE Active Site Phosphylated_Serine Phosphylated Serine Reactivated_AChE Reactivated AChE Phosphylated_Serine->Reactivated_AChE Release of OP OP_ADOC_Complex OP-ADOC Complex Phosphylated_Serine->OP_ADOC_Complex ADOC 4-amino-2-((diethylamino)methyl)phenol (ADOC) ADOC->Phosphylated_Serine Nucleophilic Attack

Caption: Proposed mechanism of AChE reactivation by ADOC.

Experimental Protocol for In Vitro AChE Reactivation Assay

This protocol outlines a method for evaluating the ability of 4-amino-2-((diethylamino)methyl)phenol to reactivate organophosphate-inhibited acetylcholinesterase in vitro.

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel or recombinant human)

  • Organophosphate inhibitor (e.g., paraoxon)

  • 4-amino-2-((diethylamino)methyl)phenol (ADOC)

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate reader

Procedure:

  • Enzyme Inhibition:

    • Prepare a solution of AChE in phosphate buffer.

    • Add the organophosphate inhibitor to the enzyme solution at a concentration sufficient to achieve >95% inhibition.

    • Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to allow for complete inhibition.

  • Reactivation:

    • Add varying concentrations of ADOC to the inhibited enzyme solution.

    • Include a control with no reactivator.

    • Incubate for a specific time (e.g., 30 minutes) at the same controlled temperature.

  • Activity Measurement (Ellman's Method):

    • To each well of a 96-well plate, add the reactivated enzyme mixture.

    • Add DTNB solution to each well.

    • Initiate the reaction by adding the substrate, ATChI.

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of reactivation for each concentration of ADOC relative to the activity of the uninhibited enzyme.

    • Plot the percentage of reactivation against the logarithm of the ADOC concentration to determine the concentration required for 50% reactivation (RC₅₀).

Antioxidant and Radical Scavenging Activity

The phenolic structure of 4-amino-2-((diethylamino)methyl)phenol inherently suggests potential antioxidant activity. Phenolic compounds are well-known radical scavengers due to the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.

Chemical Basis of Antioxidant Action

The antioxidant mechanism of aminophenols is primarily attributed to their ability to act as reducing agents. The key steps involve:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical (R•), forming a more stable phenoxyl radical and neutralizing the reactive species (RH).

  • Electron Transfer (ET): The compound can also donate an electron to a radical, forming a radical cation.

The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The presence of the electron-donating amino and diethylaminomethyl groups can further enhance this stability, making the parent molecule a more effective antioxidant.

Antioxidant_Mechanism ADOC 4-amino-2-((diethylamino)methyl)phenol Free_Radical Free Radical (R•) ADOC->Free_Radical Hydrogen Atom Donation ADOC_Radical ADOC Phenoxyl Radical (Resonance Stabilized) ADOC->ADOC_Radical Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule

Caption: Hydrogen Atom Transfer (HAT) mechanism of antioxidant action.

Quantitative Assessment of Antioxidant Activity

Table 2: Common In Vitro Antioxidant Assays

AssayPrinciple
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Measures the ability of an antioxidant to reduce the stable DPPH radical, monitored by a decrease in absorbance at ~517 nm.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay Measures the scavenging of the pre-formed ABTS radical cation, observed as a loss of color at ~734 nm.
Ferric Reducing Antioxidant Power (FRAP) Assay Determines the ability of an antioxidant to reduce a ferric-tripyridyltriazine complex to its ferrous form, resulting in the formation of an intense blue color.
Experimental Protocol for DPPH Radical Scavenging Assay

Materials:

  • 4-amino-2-((diethylamino)methyl)phenol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Reference antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of the test compound and the reference antioxidant in methanol.

  • Assay:

    • In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution.

    • Add an equal volume of the different concentrations of the test compound or reference antioxidant.

    • Include a control containing only the DPPH solution and methanol.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of each solution at approximately 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.

    • Plot the percentage of scavenging against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Potential Anticancer Activity

Emerging research on aminophenol derivatives has highlighted their potential as anticancer agents.[4] While studies specifically on 4-amino-2-((diethylamino)methyl)phenol are limited, the broader class of compounds has shown promise in inhibiting cancer cell proliferation and inducing apoptosis.

Proposed Anticancer Mechanisms of Aminophenol Derivatives

The anticancer effects of aminophenol derivatives are thought to be multifactorial and may involve the following mechanisms:

  • Induction of Apoptosis: Several studies have shown that aminophenol derivatives can trigger programmed cell death in various cancer cell lines.[4] This is often associated with the activation of caspases, a family of proteases that execute the apoptotic process.

  • Modulation of Signaling Pathways: There is evidence to suggest that aminophenol derivatives can interfere with key signaling pathways involved in cancer cell growth and survival. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently dysregulated in cancer.[5] By modulating the activity of kinases within this pathway, these compounds may inhibit cell proliferation.

  • Generation of Reactive Oxygen Species (ROS): While possessing antioxidant properties, under certain conditions, phenolic compounds can also act as pro-oxidants, leading to an increase in intracellular reactive oxygen species. In cancer cells, which often have a compromised antioxidant defense system, this can induce oxidative stress and trigger apoptosis.

Anticancer_Mechanism cluster_Pathways Cellular Effects ADOC_Derivative Aminophenol Derivative Cancer_Cell Cancer Cell ADOC_Derivative->Cancer_Cell MAPK_Pathway MAPK Pathway Modulation Cancer_Cell->MAPK_Pathway ROS_Generation ROS Generation Cancer_Cell->ROS_Generation Caspase_Activation Caspase Activation MAPK_Pathway->Caspase_Activation ROS_Generation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential anticancer mechanisms of aminophenol derivatives.

Future Directions in Anticancer Research

Further research is warranted to specifically evaluate the cytotoxic and apoptotic effects of 4-amino-2-((diethylamino)methyl)phenol on a panel of cancer cell lines. Investigating its impact on key signaling pathways, such as the MAPK and PI3K/Akt pathways, and its ability to induce oxidative stress in cancer cells will be crucial in determining its potential as a novel anticancer agent. Structure-activity relationship studies, involving the synthesis and evaluation of novel derivatives, could also lead to the development of more potent and selective anticancer compounds.

Conclusion

4-amino-2-((diethylamino)methyl)phenol is a molecule with a diverse and compelling range of biological activities. Its primary and most established mechanism of action as a non-oxime reactivator of organophosphate-inhibited acetylcholinesterase positions it as a compound of significant interest for the development of novel antidotes. Furthermore, its inherent antioxidant properties and the emerging evidence of anticancer potential in related aminophenol derivatives suggest that its therapeutic applications may extend beyond toxicology. This technical guide has provided a detailed overview of its known and putative mechanisms of action, supported by experimental frameworks. Continued investigation into the molecular interactions and cellular effects of this compound will undoubtedly unveil new opportunities for its application in medicine and beyond.

References

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  • Synthesis of 4-[(diethylamino)methyl]-phenol derivatives as novel cholinesterase inhibitors with selectivity towards butyrylcholinesterase. (Source: PubMed, URL: [Link])

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  • IC 50 values for different extracts in reducing power assay. (Source: ResearchGate, URL: [Link])

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  • Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion. (Source: MDPI, URL: [Link])

  • Inhibition of cell growth, induction of apoptosis and mechanism of action of the novel platinum compound cis-diaminechloro-[2-(diethylamino) ethyl 4-amino-benzoate, N(4)]. (Source: PubMed, URL: [Link])

  • Kinetic analysis of reactivation and aging of human acetylcholinesterase inhibited by different phosphoramidates. (Source: PubMed, URL: [Link])

  • Comparison of MAPK phosphorylation in APAP-or AMAP-treated TAMH cells... | Download Scientific Diagram. (Source: ResearchGate, URL: [Link])

  • Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells. (Source: PubMed, URL: [Link])

  • 4-Amino-2-((dimethylamino)methyl)phenol | C9H14N2O | CID 10176292. (Source: PubChem, URL: [Link])

  • Synthesis and in vitro assessment of the reactivation profile of clinically available oximes on the acetylcholinesterase model inhibited by A. (Source: ChemRxiv, URL: [Link])

  • IC50 values of the antioxidant activity test using DPPH method. (Source: ResearchGate, URL: [Link])

  • 4-Amino-2-((Diethylamino)Methyl)Phenol | C11H18N2O | CID 408991. (Source: PubChem, URL: [Link])

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  • Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation. (Source: Not specified, URL: [Link])

  • Inhibition of Cell Growth, Induction of Apoptosis and Mechanism of Action of the Novel Platinum Compound cis-Diaminechloro-[2-(Diethylamino) Ethyl 4-Amino-Benzoate, N 4 ]-Chloride Platinum (II) Monohydrochloride Monohydrate. (Source: ResearchGate, URL: [Link])

  • Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation. (Source: Not specified, URL: [Link])

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discovery and history of aminophenol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Aminophenol Derivatives

Introduction: From Coal Tar to Clinic

The journey of aminophenol derivatives from industrial byproducts to globally recognized pharmaceuticals is a compelling narrative of serendipity, iterative chemical refinement, and evolving toxicological understanding. These compounds, born from the coal tar industry of the 19th century, represent one of the earliest triumphs of synthetic medicinal chemistry, fundamentally altering the management of pain and fever. This guide provides a technical exploration of this history, tracing the lineage from the toxic early aniline derivatives to the development and mechanistic understanding of paracetamol (acetaminophen), the enduring mainstay of this chemical class. We will examine the causal links between chemical structure, therapeutic efficacy, and toxicity that drove this evolution, offering field-proven insights for researchers and drug development professionals.

Part 1: The Progenitors - A Fortuitous but Flawed Beginning

The story begins not with a targeted drug discovery program, but with a clinical accident. The late 19th century was a period of intense activity in the German chemical industry, with vast quantities of aniline and its derivatives being produced as intermediates for synthetic dyes. This industrial capacity inadvertently provided the raw materials for the first synthetic analgesics.

Acetanilide: The Accidental Antipyretic

In 1886, at the University of Strassburg, physicians Adolf Kussmaul, Arnold Cahn, and Paul Hepp were investigating naphthalene as a potential treatment for intestinal worms.[1][2] A local pharmacy mistakenly supplied them with acetanilide (N-phenylacetamide) instead. While ineffective against the parasites, they observed that the compound dramatically reduced a patient's fever.[2] This serendipitous discovery led to its rapid commercialization by Kalle and Company under the brand name Antifebrin.[1][3]

Acetanilide was a landmark achievement—a synthetic, non-opioid agent with potent antipyretic and analgesic properties.[3] However, its clinical utility was marred by significant toxicity. The primary and most alarming side effect was cyanosis, a bluish discoloration of the skin resulting from methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[3][4] This toxicity, coupled with instances of liver and kidney damage, created an urgent need for a safer alternative.[2]

Phenacetin: A Refined, but Still Imperfect, Successor

The toxicity of acetanilide prompted chemists to seek modifications that would retain its therapeutic benefits while mitigating its harmful effects. Reasoning that the toxicity stemmed from the aniline moiety, chemists at Bayer in Germany synthesized N-(4-ethoxyphenyl)acetamide, or phenacetin. Introduced to the market in 1887, phenacetin proved to be a safer alternative to acetanilide and quickly became the dominant analgesic and antipyretic for decades.[3][5][6]

It was widely used in over-the-counter remedies, most famously as a component of "APC" powders and tablets, a combination of aspirin, phenacetin, and caffeine.[5][6] For nearly a century, phenacetin was a household staple. However, by the mid-20th century, evidence began to accumulate linking chronic, heavy use of phenacetin-containing analgesics to severe kidney damage, specifically analgesic nephropathy characterized by interstitial nephritis and papillary necrosis.[3][5] Further concerns about its potential carcinogenicity, particularly tumors of the urinary tract, ultimately led to its withdrawal from the market in many countries, including Canada (1973) and the United States (1983).[5][6]

Part 2: Paracetamol (Acetaminophen) - The Active Metabolite Takes Center Stage

The key to understanding both the efficacy and the toxicity of acetanilide and phenacetin lay in their metabolism. The realization that both compounds were, in fact, prodrugs for a common active metabolite marked a pivotal moment in pharmacology and paved the way for the modern era of pain relief.

Synthesis and a Historical Misstep

Paracetamol, or N-acetyl-para-aminophenol (APAP), was first synthesized in 1878 by Harmon Northrop Morse at Johns Hopkins University.[4][5][6][7] Despite its early synthesis, its pharmacological potential was initially overlooked. In 1893, the clinical pharmacologist Joseph von Mering tested paracetamol in humans but incorrectly concluded that it shared the same propensity as acetanilide to cause methemoglobinemia, dismissing it in favor of phenacetin.[1][8] This assessment delayed its clinical adoption for over half a century.

The Unifying Discovery

The crucial breakthrough came in the late 1940s from the work of Julius Axelrod and Bernard Brodie. Their research demonstrated that paracetamol was the major and active metabolite of both acetanilide and, to a lesser extent, phenacetin.[8] They showed that the analgesic and antipyretic effects of these parent drugs were primarily attributable to their in-vivo conversion to paracetamol.[2][8] Furthermore, they established that the toxic side effects, like the methemoglobinemia caused by acetanilide, were due to other, more reactive metabolites, not paracetamol itself.[2]

This discovery was transformative. It explained why the earlier drugs worked and simultaneously provided a clear rationale for using the active metabolite directly. By administering paracetamol, one could achieve the desired therapeutic effect while avoiding the metabolic pathways that generated the most toxic byproducts of its predecessors. This led to the commercial introduction of paracetamol in the United States in 1950 and its subsequent rise to become one of the most widely used medications for pain and fever worldwide.[9]

Part 3: Synthesis and Chemical Methodologies

The industrial production of paracetamol is a cornerstone of pharmaceutical manufacturing. The process is efficient and relies on the synthesis of a key intermediate, 4-aminophenol, followed by a straightforward acylation step.

Synthesis of 4-Aminophenol Intermediate

The classical and most common industrial route to 4-aminophenol starts with phenol.[4] The process involves two main steps:

  • Nitration of Phenol: Phenol is nitrated using nitric acid to produce a mixture of 2-nitrophenol and 4-nitrophenol. The desired 4-nitrophenol isomer is then separated, often by distillation.[4][7]

  • Reduction of 4-Nitrophenol: The nitro group of 4-nitrophenol is reduced to an amine group. This can be achieved through various methods, including catalytic hydrogenation over a Raney nickel catalyst or using reducing agents like tin(II) chloride in an acidic medium.[7][10]

Alternative historical and modern methods for producing 4-aminophenol include the electrolytic reduction of nitrobenzene, which rearranges to form the final product.[7][10]

Acetylation to Paracetamol

The final step in the synthesis is the acetylation of 4-aminophenol. This is typically accomplished by treating 4-aminophenol with acetic anhydride, which acetylates the amino group to form the amide linkage of paracetamol.[7][10]

G Phenol Phenol Nitration Nitration (Nitric Acid) Phenol->Nitration p_Nitrophenol 4-Nitrophenol Nitration->p_Nitrophenol Reduction Reduction (e.g., Raney Ni, H₂) p_Nitrophenol->Reduction p_Aminophenol 4-Aminophenol (Key Intermediate) Reduction->p_Aminophenol Acetylation Acetylation (Acetic Anhydride) p_Aminophenol->Acetylation Paracetamol Paracetamol (N-acetyl-p-aminophenol) Acetylation->Paracetamol G cluster_0 Central Nervous System (Brain) cluster_1 Periphery & CNS pAP p-Aminophenol FAAH FAAH pAP->FAAH AM404 AM404 FAAH->AM404 AA Arachidonic Acid AA->FAAH TRPV1 TRPV1 Activation AM404->TRPV1 CB1 CB1 Agonism & Anandamide Reuptake Inhibition AM404->CB1 Analgesia_Endo Analgesia TRPV1->Analgesia_Endo CB1->Analgesia_Endo Paracetamol Paracetamol COX COX Inhibition (Central) Paracetamol->COX Prostaglandins ↓ Prostaglandins COX->Prostaglandins Analgesia_COX Analgesia & Antipyresis Prostaglandins->Analgesia_COX Liver Liver (Deacetylation) Liver->pAP Paracetamol_start Paracetamol (Administered) Paracetamol_start->Paracetamol Paracetamol_start->Liver

Caption: Dual mechanisms of paracetamol's action via central COX inhibition and the AM404 metabolite.

Part 5: Pharmacokinetics and Overdose Toxicity

The exemplary safety profile of paracetamol at therapeutic doses is contrasted by its potential for severe hepatotoxicity in overdose, a duality explained entirely by its metabolic pathways.

Pharmacokinetic Profile
ParameterValueSource
Bioavailability 63–89% (dose-dependent)[7]
Time to Peak Serum Conc. < 30 µg/mL (typical dose)[7]
Protein Binding Negligible (~10-25% in overdose)[7]
Elimination Half-life 1.9–2.5 hours[7]
Metabolism Primarily hepatic (>90%)[7]
Excretion Renal[7]
Mechanism of Hepatotoxicity

At therapeutic doses, paracetamol is safely metabolized in the liver via two primary pathways: glucuronidation and sulfation. The resulting conjugates are water-soluble and readily excreted by the kidneys.

In an overdose situation, these primary pathways become saturated. The excess paracetamol is shunted to a minor pathway, metabolism by the cytochrome P450 enzyme system (specifically CYP2E1). This process generates a highly reactive and toxic metabolite: N-acetyl-p-benzoquinone imine (NAPQI) .

Under normal conditions, NAPQI is immediately detoxified by conjugation with glutathione (GSH), a cellular antioxidant. However, during an overdose, the liver's stores of GSH become rapidly depleted. Once GSH is exhausted, NAPQI is free to bind covalently to essential cellular proteins and macromolecules in hepatocytes, leading to oxidative stress, mitochondrial dysfunction, and acute hepatocellular necrosis. This severe liver damage was first discovered in 1966 and can be fatal if untreated. [9] The antidote for paracetamol overdose, N-acetylcysteine (NAC), works by replenishing the liver's stores of glutathione, thereby enhancing the detoxification of NAPQI and preventing further liver injury. [9]

G cluster_0 Therapeutic Dose cluster_1 Overdose Para_T Paracetamol Gluc Glucuronidation (~60%) Para_T->Gluc Sulf Sulfation (~35%) Para_T->Sulf Safe_Conj Safe, Non-toxic Conjugates Gluc->Safe_Conj Sulf->Safe_Conj Excretion_T Renal Excretion Safe_Conj->Excretion_T Para_OD Paracetamol (Excess) CYP450 CYP450 Pathway (<5%) Para_OD->CYP450 NAPQI NAPQI (Toxic Metabolite) CYP450->NAPQI Detox Detoxification NAPQI->Detox Cell_Proteins Hepatocyte Proteins NAPQI->Cell_Proteins (when GSH is depleted) GSH Glutathione (GSH) GSH->Detox Detox->Safe_Conj GSH_Depleted GSH Depleted Toxicity Hepatocellular Necrosis Cell_Proteins->Toxicity

Sources

Methodological & Application

protocol for acetylcholinesterase reactivation assay using 4-amino-2-((diethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Throughput Protocol for In-Vitro Acetylcholinesterase Reactivation Assay Using 4-amino-2-((diethylamino)methyl)phenol

Audience: Researchers, scientists, and drug development professionals in toxicology, neuropharmacology, and medicinal chemistry.

Introduction: The Critical Need for Novel AChE Reactivators

Organophosphorus (OP) compounds, a class of chemicals used as pesticides and highly toxic nerve agents, exert their primary toxic effect by inhibiting acetylcholinesterase (AChE).[1][2][3] AChE is a critical enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts.[4][5] Inhibition of AChE leads to an accumulation of ACh, resulting in a hypercholinergic state or "cholinergic crisis," which can manifest as seizures, respiratory arrest, and death.[3][5]

The current standard of care for OP poisoning involves a combination of an antimuscarinic agent like atropine and an AChE reactivator.[5] These reactivators are typically pyridinium oximes, which function by nucleophilically displacing the phosphyl group from the inhibited enzyme's active site, thereby restoring its function.[5][6] However, existing oximes suffer from significant drawbacks, including a limited spectrum of activity against various OP agents and poor penetration of the blood-brain barrier (BBB) due to their permanent positive charge.[5][6]

This has spurred the search for novel, non-oxime reactivators. 4-amino-2-((diethylamino)methyl)phenol, also known as ADOC, has emerged as a promising lead compound.[7][8][9] As a Mannich phenol, it represents a class of reactivators that not only restore activity to inhibited AChE but may also offer a more favorable profile for crossing the BBB, addressing a critical unmet need in treating the central nervous system effects of OP poisoning.[7][9] This document provides a comprehensive protocol to evaluate the reactivation potential of 4-amino-2-((diethylamino)methyl)phenol and similar compounds using a robust, high-throughput colorimetric assay.

Assay Principle: The Ellman's Method

The quantification of AChE activity is most commonly achieved using the spectrophotometric method developed by Ellman and colleagues.[10][11][12] This assay is renowned for its simplicity, reliability, and adaptability to a 96-well plate format, making it ideal for screening potential reactivators.[13][14]

The principle is based on a two-step enzymatic and chemical reaction cascade:

  • Enzymatic Hydrolysis: In the first step, active AChE hydrolyzes the substrate analog, acetylthiocholine (ATCI), yielding thiocholine and acetate.

  • Colorimetric Reaction: The sulfhydryl group of the thiocholine product rapidly reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent). This reaction cleaves the disulfide bond in DTNB to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB⁻) anion, which has a maximum absorbance at 412 nm.

The rate of TNB⁻ formation, observed as an increase in absorbance over time, is directly proportional to the activity of AChE in the sample.[13][14]

Ellman_Assay sub Acetylthiocholine (ATCI) (Substrate) prod1 Thiocholine sub->prod1 Hydrolysis prod2 Acetate enz Active Acetylcholinesterase (AChE) tnb TNB⁻ (Yellow Product, λmax=412 nm) prod1->tnb Reaction dtnb DTNB (Ellman's Reagent, Colorless)

Caption: The enzymatic reaction cascade of the Ellman's method for AChE activity determination.

Experimental Workflow for Reactivation Assessment

The protocol is designed to first inhibit the enzyme with a representative OP compound and then measure the ability of 4-amino-2-((diethylamino)methyl)phenol to restore its catalytic activity. The entire process can be miniaturized for a 96-well plate format to allow for efficient screening and dose-response analysis.

Reactivation_Workflow start Start: Active AChE inhibition Step 1: Inhibition Incubate AChE with an Organophosphate (OP) compound. start->inhibition inhibited_ache OP-Inhibited AChE (Inactive) inhibition->inhibited_ache reactivation Step 2: Reactivation Add 4-amino-2-((diethylamino)methyl)phenol (or other test compounds). inhibited_ache->reactivation reactivated_ache Partially/Fully Reactivated AChE reactivation->reactivated_ache measurement Step 3: Measurement Initiate Ellman's Assay by adding DTNB and ATCI substrate. reactivated_ache->measurement end Result: Quantify restored AChE activity by monitoring absorbance at 412 nm. measurement->end

Caption: Overall experimental workflow for the AChE reactivation assay.

Materials, Reagents, and Equipment

Equipment
  • Spectrophotometric 96-well plate reader with kinetic reading capability (412 nm)

  • Calibrated single and multichannel pipettes

  • Incubator or water bath set to 25-37°C (consistency is key)

  • Vortex mixer

  • Standard laboratory glassware and consumables (e.g., microcentrifuge tubes, reagent reservoirs)

Reagents and Chemicals
  • Enzyme: Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or recombinant human AChE.

  • Inhibitor: Paraoxon-ethyl or Diisopropylfluorophosphate (DFP). CAUTION: These are highly toxic compounds and must be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE).

  • Reactivator: 4-amino-2-((diethylamino)methyl)phenol (ADOC)[15]

  • Positive Control Reactivator: Pralidoxime chloride (2-PAM)[16]

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0[14]

  • Solvents: DMSO (for dissolving compounds), Ethanol or Isopropanol (for inhibitor stock).

Preparation of Solutions

Proper preparation and storage of reagents are critical for assay success. Prepare fresh working solutions daily.

Reagent/SolutionStock ConcentrationPreparation and StorageWorking Concentration
Phosphate Buffer 0.1 M, pH 8.0Prepare using sodium phosphate monobasic and dibasic salts. Adjust pH to 8.0. Store at 4°C.0.1 M
AChE Enzyme 100 U/mLReconstitute lyophilized powder in buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.0.2-0.5 U/mL
OP Inhibitor 10 mMDissolve in anhydrous ethanol or isopropanol. Store in a desiccator at -20°C.Varies (titrate for >95% inhibition)
Test Reactivator (ADOC) 100 mMDissolve in DMSO. Store at -20°C.0.1 µM - 10 mM (for dose-response)
Control Reactivator (2-PAM) 100 mMDissolve in deionized water. Store at -20°C.0.1 µM - 10 mM (for dose-response)
DTNB (Ellman's Reagent) 10 mMDissolve in 0.1 M Phosphate Buffer, pH 7.0. Protect from light and store at 4°C.[14]0.5 mM
ATCI (Substrate) 15 mMDissolve in deionized water. Prepare fresh before each experiment.[14]0.75 mM

Detailed Experimental Protocol (96-Well Plate Format)

This protocol is designed for a final reaction volume of 200 µL per well. It is essential to include all controls in every experiment for data validation.

Plate Setup

A well-designed plate layout is crucial for accuracy. An example is provided below:

Well TypeAChEInhibitorReactivatorDTNB/ATCIPurpose
Blank ---+Measures background absorbance.
100% Activity +VehicleVehicle+Uninhibited enzyme activity.
0% Reactivation ++Vehicle+Inhibited enzyme activity.
Positive Control ++2-PAM+Reactivation by a known compound.
Test Compound ++ADOC+Measures reactivation by test compound.
Compound Control --ADOC+Checks for compound interference.
Step 1: Acetylcholinesterase Inhibition

The goal of this step is to achieve >95% inhibition of the enzyme. The optimal inhibitor concentration and incubation time may need to be determined empirically in a preliminary experiment.

  • Prepare a working solution of AChE (e.g., 0.5 U/mL) in 0.1 M Phosphate Buffer, pH 8.0.

  • In microcentrifuge tubes, add the required volume of AChE working solution.

  • Add the OP inhibitor (e.g., paraoxon) to the AChE solution to achieve the desired final concentration. For the "100% Activity" control, add an equivalent volume of the inhibitor's solvent (vehicle).

  • Mix gently and incubate for 30 minutes at 25°C. This creates the inhibited enzyme stock and the uninhibited enzyme stock .

Step 2: Reactivation
  • Prepare serial dilutions of the test reactivator (ADOC) and positive control (2-PAM) in 0.1 M Phosphate Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • To the appropriate wells of a 96-well plate, add 100 µL of the inhibited enzyme stock .

  • To the "100% Activity" control wells, add 100 µL of the uninhibited enzyme stock .

  • Add 50 µL of the reactivator dilutions (ADOC or 2-PAM) or vehicle (buffer with corresponding DMSO concentration) to the appropriate wells.

  • Mix the plate gently on a plate shaker and incubate for a defined period (e.g., 30 minutes) at 25°C. The incubation time is a critical variable and can be optimized.

Step 3: Measurement of Restored Activity
  • Prepare a fresh Detection Reagent Mix containing DTNB and ATCI in 0.1 M Phosphate Buffer, pH 8.0. For each 200 µL final reaction volume, you will need 50 µL of this mix. A typical mix would contain 2 mM DTNB and 3 mM ATCI.

  • Set the plate reader to perform a kinetic read at 412 nm, taking measurements every 60 seconds for 10-15 minutes at 25°C.

  • Initiate the reaction by adding 50 µL of the Detection Reagent Mix to all wells simultaneously using a multichannel pipette.

  • Immediately place the plate in the reader and begin data acquisition.

Data Analysis and Interpretation

  • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min). The plate reader software can typically perform this calculation.

  • Correct for Background: Subtract the rate of the blank wells from all other wells.

  • Calculate Percent Reactivation: Use the following formula to determine the efficacy of the reactivator at each concentration:

    % Reactivation = [ ( Vreactivator - Vinhibited ) / ( Vuninhibited - Vinhibited ) ] x 100

    Where:

    • Vreactivator is the rate of the inhibited enzyme incubated with the reactivator.

    • Vinhibited is the rate of the "0% Reactivation" control.

    • Vuninhibited is the rate of the "100% Activity" control.

  • Dose-Response Analysis: Plot the % Reactivation against the logarithm of the reactivator concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC₅₀ (the concentration that elicits 50% of the maximal reactivation) and the maximum percentage of reactivation (Rmax).

Troubleshooting and Scientific Considerations

  • Spontaneous Reactivation/Aging: Some OP-enzyme complexes can slowly hydrolyze (reactivate) spontaneously, while others undergo a chemical change called "aging" to a form that is resistant to reactivation.[5] It is important to run the "0% Reactivation" control to account for any spontaneous reactivation during the assay timeframe.

  • Compound Interference: Test compounds can interfere with the assay by directly reacting with DTNB or inhibiting AChE themselves. Running a "Compound Control" well (reagents + compound, no enzyme) is crucial to identify and correct for this.[10]

  • Solubility Issues: If a test compound has poor solubility, it may precipitate in the aqueous buffer, leading to inaccurate results. Visually inspect the plate and consider adjusting the final DMSO concentration (while maintaining a consistent level across all wells).

  • Non-Linear Kinetics: If the reaction rate is not linear, it may indicate substrate depletion or enzyme instability. Ensure the substrate concentration is not limiting and that the enzyme is stable under the assay conditions. Data should only be analyzed from the initial, linear phase of the reaction.

References

  • Worek, F., et al. (2016). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis, 8(10), 967-974. [Link]

  • Loomis, T. A., & Salafsky, B. (1963). Acceleration of oxime-induced reactivation of organophosphate-inhibited acetylcholinesterase by quaternary ligands. Journal of Pharmacology and Experimental Therapeutics, 142(3), 303-308. [Link]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. [Link]

  • Maxwell, D. M. (1992). Acetylcholinesterase inhibition: does it explain the toxicity of organophosphorus compounds? Journal of Applied Toxicology, 12(1), 25-26. [Link]

  • Wikipedia contributors. (2024). Acetylcholinesterase inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

  • Maxwell, D. M., & Brecht, K. M. (2001). Acetylcholinesterase inhibition: does it explain the toxicity of organophosphorus compounds?. Toxicology and applied pharmacology, 174(3), 224-230. [Link]

  • Mercey, G., et al. (2012). Reactivators of Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents. Accounts of Chemical Research, 45(5), 756-766. [Link]

  • Chambers, J. E., et al. (2020). Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes. Chemico-Biological Interactions, 325, 109127. [Link]

  • Aardema, M. J., et al. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. International Journal of Molecular Sciences, 24(20), 15415. [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]

  • ResearchGate. (n.d.). Inhibition of Ache by organophosphates and reactivation by oxime. [Link]

  • Chambers, J. E., et al. (2018). Reactivation of organophosphate-inhibited serum butyrylcholinesterase by novel substituted phenoxyalkyl pyridinium oximes and traditional oximes. Toxicology and Applied Pharmacology, 341, 67-75. [Link]

  • Meek, E. C., et al. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Neuroscience, 16, 1033808. [Link]

  • Hood, B. L., et al. (2025). Development of a High-throughput Assay to Identify Novel Reactivators of Acetylcholinesterase. bioRxiv. [Link]

  • bioRxiv. (2025). Development of a High-throughput Assay to Identify Novel Reactivators of Acetylcholinesterase. [Link]

  • International Journal of Pharmaceutical Sciences. (2023). Investigation of Novel Chemical Antidotes for Organophosphate Poisoning: Design, Synthesis, and Evaluation. [Link]

  • BioVision. (n.d.). Acetylcholinesterase Activity Colorimetric Assay Kit. [Link]

  • Musilek, K., et al. (2018). Novel Group of AChE Reactivators—Synthesis, In Vitro Reactivation and Molecular Docking Study. Molecules, 23(9), 2269. [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2631-2640. [Link]

  • Radić, Z., et al. (2012). Discovery of New Classes of Compounds that Reactivate Acetylcholinesterase Inhibited by Organophosphates. Journal of Biological Chemistry, 287(15), 11798-11809. [Link]

  • Rosenberg, J. S., et al. (2020). Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase. Chemico-Biological Interactions, 325, 109121. [Link]

  • Roy, B., et al. (2024). 4-Amidophenol Quinone Methide Precursors: Effective and Broad-Scope Nonoxime Reactivators of Organophosphorus-Inhibited Cholinesterases and Resurrectors of Organophosphorus-Aged Acetylcholinesterase. ACS Chemical Neuroscience, 15(10), 1836-1850. [Link]

  • PubChem. (n.d.). 4-Amino-2-((Diethylamino)Methyl)Phenol. [Link]

  • de la C. Sisso, E., et al. (2009). Recent developments in the synthesis of acetylcholinesterase inhibitors. Mini Reviews in Medicinal Chemistry, 9(9), 1056-1076. [Link]

  • Soukup, O., et al. (2010). Novel acetylcholinesterase reactivator K112 and its cholinergic properties. Biomedicine & Pharmacotherapy, 64(8), 541-545. [Link]

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Application Notes and Protocols for the Use of 4-amino-2-((diethylamino)methyl)phenol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Monomer

4-amino-2-((diethylamino)methyl)phenol is a unique aromatic compound possessing a combination of reactive functional groups: a primary aromatic amine, a phenolic hydroxyl group, and a tertiary amine.[1] This trifecta of reactivity makes it a highly versatile building block in polymer chemistry, opening avenues for the synthesis of a variety of functional polymers. The primary amino group and the phenolic hydroxyl group can participate in step-growth polymerization reactions, such as polycondensation, to form aromatic polyamides and polyesters, respectively. The tertiary amine group can act as a catalytic site or a point for post-polymerization modification. Furthermore, the aminophenol structure is amenable to oxidative polymerization, leading to the formation of electroactive polymers.[2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-amino-2-((diethylamino)methyl)phenol in the synthesis of advanced polymeric materials. We will delve into its application as a monomer for aromatic polyamides and conductive polymers, and as a curing agent for epoxy resins, providing detailed protocols and insights into the underlying chemistry.

Key Physicochemical Properties

A thorough understanding of the monomer's properties is crucial for successful polymer synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₈N₂O[3]
Molecular Weight 194.27 g/mol [3]
Appearance Solid (form may vary)
Solubility Soluble in polar organic solvents such as NMP, DMAc, DMSOInferred from polyamide synthesis protocols[4]
Reactivity - Primary amine for amidation- Phenolic hydroxyl for esterification and etherification- Tertiary amine for catalysis and quaternization- Aromatic ring susceptible to electrophilic substitution and oxidation[1]

Application I: Synthesis of Novel Aromatic Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.[4] The incorporation of the diethylaminomethyl pendant group from 4-amino-2-((diethylamino)methyl)phenol into the polyamide backbone is anticipated to enhance solubility and provide a site for further functionalization.

Causality of Experimental Choices

The synthesis of aromatic polyamides from diamines and diacid chlorides is a well-established polycondensation reaction. The choice of a low-temperature solution polymerization method is critical to prevent side reactions and achieve high molecular weight polymers.[4] The use of a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) is essential for dissolving the aromatic monomers and the resulting polymer. The addition of a base, such as pyridine, acts as an acid scavenger, neutralizing the HCl generated during the reaction and driving the polymerization forward.

Experimental Workflow: Polyamide Synthesis

cluster_0 Monomer Preparation cluster_1 Polycondensation Reaction cluster_2 Polymer Isolation and Purification Dissolve Diamine Dissolve 4-amino-2-((diethylamino)methyl)phenol and pyridine in NMP Add Diacid Chloride Add diacid chloride solution dropwise at 0°C Dissolve Diamine->Add Diacid Chloride Cool to 0°C Stir at RT Stir at room temperature for 24h Add Diacid Chloride->Stir at RT Allow to warm to RT Precipitate Precipitate polymer in methanol Stir at RT->Precipitate Wash Wash with methanol and water Precipitate->Wash Dry Dry under vacuum at 80°C Wash->Dry

Workflow for Aromatic Polyamide Synthesis.

Detailed Protocol: Synthesis of Polyamide from 4-amino-2-((diethylamino)methyl)phenol and Terephthaloyl Chloride

Materials:

  • 4-amino-2-((diethylamino)methyl)phenol (1.94 g, 10 mmol)

  • Terephthaloyl chloride (2.03 g, 10 mmol)

  • N-methyl-2-pyrrolidone (NMP), anhydrous (50 mL)

  • Pyridine, anhydrous (1.6 mL, 20 mmol)

  • Methanol (200 mL)

  • Deionized water

Procedure:

  • In a flame-dried 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4-amino-2-((diethylamino)methyl)phenol and pyridine in 25 mL of NMP under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve terephthaloyl chloride in 25 mL of anhydrous NMP.

  • Add the terephthaloyl chloride solution dropwise to the cooled diamine solution over 30 minutes with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

  • Pour the viscous polymer solution into 200 mL of methanol to precipitate the polyamide.

  • Filter the fibrous polymer and wash it thoroughly with methanol and then with deionized water.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

Expected Polymer Properties:

PropertyExpected Value/Characteristic
Appearance Off-white to pale yellow fibrous solid
Inherent Viscosity 0.5 - 1.5 dL/g (in NMP at 30°C)
Glass Transition Temp. (Tg) 250 - 350 °C
Thermal Decomposition Temp. (Td) > 450 °C (5% weight loss)
Solubility Soluble in NMP, DMAc, DMSO

Application II: Synthesis of Conductive Polymers via Oxidative Polymerization

The aminophenol moiety of 4-amino-2-((diethylamino)methyl)phenol makes it a suitable monomer for oxidative polymerization to produce electroactive polymers. The resulting polymer is expected to have a polyaniline-like backbone with pendant hydroxyl and diethylaminomethyl groups, which can influence its conductivity, solubility, and processability.

Mechanism of Oxidative Polymerization

The oxidative polymerization of aminophenols typically proceeds via the formation of radical cations, which then couple to form dimers, oligomers, and finally the polymer. The reaction is usually carried out in an acidic medium using a strong oxidizing agent like ammonium persulfate.[5][6] The presence of the electron-donating amino and hydroxyl groups facilitates the oxidation process.

Experimental Workflow: Oxidative Polymerization

cluster_0 Monomer Solution Preparation cluster_1 Oxidative Polymerization cluster_2 Polymer Isolation and Purification Dissolve Monomer Dissolve 4-amino-2-((diethylamino)methyl)phenol in 1M HCl Add Oxidant Add ammonium persulfate solution dropwise at 0-5°C Dissolve Monomer->Add Oxidant Polymerize Stir at 0-5°C for 24h Add Oxidant->Polymerize Filter Filter the polymer precipitate Polymerize->Filter Wash Wash with 1M HCl and methanol Filter->Wash Dry Dry under vacuum at 60°C Wash->Dry

Workflow for Oxidative Polymerization.

Detailed Protocol: Oxidative Polymerization of 4-amino-2-((diethylamino)methyl)phenol

Materials:

  • 4-amino-2-((diethylamino)methyl)phenol (1.94 g, 10 mmol)

  • Ammonium persulfate (2.85 g, 12.5 mmol)

  • Hydrochloric acid (1 M)

  • Methanol

Procedure:

  • Dissolve 4-amino-2-((diethylamino)methyl)phenol in 100 mL of 1 M HCl in a 250 mL beaker and cool the solution to 0-5°C in an ice bath.

  • Dissolve ammonium persulfate in 50 mL of 1 M HCl and cool the solution to 0-5°C.

  • Add the ammonium persulfate solution dropwise to the monomer solution over 30 minutes with constant stirring.

  • Continue stirring the reaction mixture at 0-5°C for 24 hours. A dark-colored precipitate will form.

  • Filter the polymer precipitate using a Büchner funnel.

  • Wash the polymer with 1 M HCl until the filtrate is colorless, followed by washing with methanol to remove any unreacted monomer and oligomers.

  • Dry the polymer powder in a vacuum oven at 60°C for 24 hours.

Expected Polymer Properties:

PropertyExpected Value/Characteristic
Appearance Dark green or black powder
Conductivity (doped) 10⁻⁵ to 10⁻² S/cm
Solubility Partially soluble in NMP, DMSO
Thermal Stability Stable up to 250-300°C

Application III: Curing Agent for Epoxy Resins

The primary and tertiary amine groups, as well as the phenolic hydroxyl group in 4-amino-2-((diethylamino)methyl)phenol, can react with epoxy groups, making it an effective curing agent for epoxy resins.[7] The primary amine can undergo addition reactions with two epoxy groups, while the tertiary amine can act as a catalyst for the epoxy homopolymerization. The phenolic hydroxyl group can also react with epoxy groups, especially at elevated temperatures. This multifunctional reactivity can lead to a highly crosslinked and robust polymer network.

Curing Mechanism

The curing process involves the nucleophilic attack of the amine and hydroxyl groups on the carbon atoms of the epoxy ring, leading to ring-opening and the formation of a crosslinked network. The tertiary amine can accelerate the curing process by catalyzing the reaction between the epoxy groups and the hydroxyl groups formed during the primary amine-epoxy reaction.[7]

General Protocol for Epoxy Curing

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • 4-amino-2-((diethylamino)methyl)phenol (curing agent)

  • Solvent (e.g., acetone, optional for viscosity reduction)

Procedure:

  • Determine the stoichiometric amount of the curing agent required. The amine hydrogen equivalent weight (AHEW) of 4-amino-2-((diethylamino)methyl)phenol is its molecular weight divided by the number of active hydrogens (2 from the primary amine and 1 from the hydroxyl group, so AHEW ≈ 194.27 / 3 = 64.76 g/eq).

  • Calculate the required amount of curing agent for a given amount of epoxy resin based on its epoxy equivalent weight (EEW).

  • Thoroughly mix the epoxy resin and the curing agent at room temperature until a homogeneous mixture is obtained. If the viscosity is too high, a small amount of solvent can be added.

  • De-gas the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Pour the mixture into a pre-heated mold and cure at a specified temperature and time (e.g., 120°C for 2 hours followed by post-curing at 150°C for 2 hours). The optimal curing cycle will depend on the specific epoxy resin and the desired properties.

  • Allow the cured sample to cool down to room temperature before demolding.

Expected Properties of the Cured Epoxy:

PropertyExpected Value/Characteristic
Appearance Transparent to amber solid
Glass Transition Temp. (Tg) 100 - 180 °C
Mechanical Strength High tensile and flexural strength
Chemical Resistance Good resistance to solvents and chemicals

Polymer Characterization

A comprehensive characterization of the synthesized polymers is essential to understand their structure-property relationships.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the desired polymer by identifying characteristic functional group vibrations (e.g., amide C=O stretch in polyamides, C-N stretching in conductive polymers).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers by measuring their weight loss as a function of temperature.[8]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.[8]

  • Four-Point Probe Method: To measure the electrical conductivity of the conductive polymers.

Conclusion and Future Outlook

4-amino-2-((diethylamino)methyl)phenol is a promising and versatile monomer for the synthesis of a wide range of functional polymers. Its unique combination of reactive groups allows for the creation of high-performance materials such as soluble and functionalized aromatic polyamides, electroactive polymers, and robust epoxy networks. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the full potential of this intriguing building block in materials science and drug development. Further research could focus on the synthesis of other polymer architectures, such as polyimides and polyurethanes, and on the exploration of the biological and optoelectronic properties of the resulting materials.

References

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  • Chain extenders for polyurethanes - US4931487A. (n.d.).
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  • Functional Aromatic Polyamides. (2017). MDPI. Retrieved from [Link]

  • Synthesis and Properties of New Aromatic Polyamides and Polyimides based on 1,4Bis[N-(4-aminobenzoyl)-N-phenyl]phenylenediamine. (n.d.). Retrieved from [Link]

  • 4-Amino-2-((dimethylamino)methyl)phenol. PubChem. Retrieved from [Link]

  • 4-Amino-2-((Diethylamino)Methyl)Phenol. PubChem. Retrieved from [Link]

  • Characterization of Polyurethanes Containing Different Chain Extenders. (2011). ResearchGate. Retrieved from [Link]

  • A new approach to modeling the cure kinetics of epoxy/amine thermosetting resins. 2. Application to a typical system. (n.d.). Retrieved from [Link]

  • Characterization of Polyurethanes Containing Different Chain Extenders. (2011). Semantic Scholar. Retrieved from [Link]

  • Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. (2020). National Institutes of Health. Retrieved from [Link]

  • Thermal properties of poly(N,N-dimethylaminoethyl methacrylate). (2019). PLOS One. Retrieved from [Link]

  • Kinetics of the curing reaction of selected epoxy resin-amine systems. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical oxidative polymerization of aminodiphenylamines. (2008). National Institutes of Health. Retrieved from [Link]

  • EFFECT OF CHAIN EXTENDERS ON THE STRUCTURE AND PROPERTIES OF POLYURETHANES. (n.d.). Lume UFRGS. Retrieved from [Link]

  • Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. (2023). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. (2017). MDPI. Retrieved from [Link]

  • Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. (2018). ResearchGate. Retrieved from [Link]

  • What Is Epoxy Resin Curing? (2023). YouTube. Retrieved from [Link]

  • Synthesis of polyamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical Oxidative Polymerization of Aminodiphenylamines. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermal and Mechanical Characterization of EMA-TEGDMA Mixtures for Cosmetic Applications. (2020). MDPI. Retrieved from [Link]

  • Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. (2018). MDPI. Retrieved from [Link]

  • Curing Kinetics of an Epoxy-amine System by Calorimetric Method and FT-IR Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation method for 4-amino-3-methylphenol - CN103508908A. (n.d.).
  • Synthesis of Temperature- and pH-Sensitive Graft Copolymer Containing 2-(Diethylamino)ethyl Methacrylate and N-Vinylcaprolactam onto Silicone Rubber. (2013). Scirp.org. Retrieved from [Link]

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Sources

Application Notes and Protocols for the Derivatization of 4-amino-2-((diethylamino)methyl)phenol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Multifunctional Scaffold

4-amino-2-((diethylamino)methyl)phenol is a molecule of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a primary aromatic amine, a phenolic hydroxyl group, and a tertiary aliphatic amine, makes it a versatile scaffold for chemical modification.[2] This compound has garnered attention primarily as a non-oxime reactivator of acetylcholinesterase (AChE) inhibited by organophosphates, positioning it as a lead compound for the development of novel treatments for nerve agent and pesticide poisoning.[1]

The inherent physicochemical properties of 4-amino-2-((diethylamino)methyl)phenol, while conferring biological activity, can present challenges in analytical and biological assays. For instance, its polarity can affect its behavior in chromatographic separations, and it lacks a native fluorophore for sensitive detection in fluorescence-based assays. Derivatization, the targeted chemical modification of a compound, offers a powerful strategy to overcome these limitations. By modifying one or more of its functional groups, we can enhance its detectability, improve its analytical performance, and even modulate its biological activity for specific experimental purposes.

This comprehensive guide provides detailed application notes and protocols for the derivatization of 4-amino-2-((diethylamino)methyl)phenol. We will explore three key derivatization strategies—acylation, silylation, and fluorescent labeling—and provide step-by-step methodologies for their implementation. Furthermore, we will detail a relevant biological assay, the Ellman's assay for acetylcholinesterase activity, to demonstrate the practical application of these derivatized molecules in a research context.

Chemical and Physical Properties of 4-amino-2-((diethylamino)methyl)phenol

A thorough understanding of the starting material is paramount for successful derivatization. The key properties of 4-amino-2-((diethylamino)methyl)phenol are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₈N₂O[3]
Molecular Weight 194.27 g/mol [3]
CAS Number 51387-92-9[3]
IUPAC Name 4-amino-2-(diethylaminomethyl)phenol[3]
Key Functional Groups Primary Aromatic Amine (-NH₂), Phenolic Hydroxyl (-OH), Tertiary Aliphatic Amine (-N(CH₂CH₃)₂)[1][2]

Derivatization Strategies: Tailoring the Molecule for Analysis

The choice of derivatization strategy depends on the analytical technique to be employed and the specific research question. Here, we detail three versatile approaches for modifying 4-amino-2-((diethylamino)methyl)phenol.

Acylation: Enhancing Volatility and Chromatographic Performance

Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by reacting an active hydrogen-containing group with an acylating agent like an acid anhydride or acyl chloride.[4] For 4-amino-2-((diethylamino)methyl)phenol, both the primary amine and the phenolic hydroxyl group can be acylated. However, the primary amine is generally more nucleophilic and will react preferentially under neutral or mildly basic conditions.[5][6] This chemoselectivity allows for targeted modification of the amino group.

Rationale for Acylation:

  • Increased Volatility for Gas Chromatography (GC): The resulting N-acyl derivative is less polar and more volatile than the parent compound, making it amenable to GC analysis.

  • Improved Peak Shape: Derivatization reduces the potential for hydrogen bonding with the stationary phase in chromatography, leading to sharper, more symmetrical peaks.

  • Protection of the Amino Group: Acylation can be used to protect the amino group during subsequent chemical modifications targeting the phenolic hydroxyl group.

Diagram of Acylation Reaction:

G reactant 4-amino-2-((diethylamino)methyl)phenol product N-(4-hydroxy-3-((diethylamino)methyl)phenyl)acetamide reactant->product Acylation (Selective N-acetylation) reagent Acetic Anhydride (Ac₂O)

Caption: Selective N-acylation of 4-amino-2-((diethylamino)methyl)phenol.

Protocol for N-Acetylation:

This protocol describes the selective acetylation of the primary amino group using acetic anhydride under solvent-free conditions.[4]

Materials:

  • 4-amino-2-((diethylamino)methyl)phenol

  • Acetic anhydride

  • 25 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) supplies

  • Solvents for workup and purification (e.g., ethyl acetate, water)

Procedure:

  • To a 25 mL round-bottom flask, add 1 mmol of 4-amino-2-((diethylamino)methyl)phenol.

  • Add 1.5 mmol of acetic anhydride to the flask.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the N-acetylated product.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, MS).

Silylation: Creating Volatile Derivatives for GC-MS

Silylation is a widely used derivatization technique in which an active hydrogen atom is replaced by a silyl group, most commonly a trimethylsilyl (TMS) group.[7][8] This method is highly effective for compounds containing hydroxyl, amino, and thiol groups.[9] For 4-amino-2-((diethylamino)methyl)phenol, both the phenolic hydroxyl and the primary amino group are readily silylated.

Rationale for Silylation:

  • Greatly Increased Volatility: Silyl derivatives are significantly more volatile than their parent compounds, making them ideal for GC analysis.[7]

  • Enhanced Thermal Stability: Silylation increases the thermal stability of the molecule, preventing degradation at the high temperatures used in GC.[7]

  • Characteristic Mass Spectra: TMS derivatives often produce characteristic fragmentation patterns in mass spectrometry (MS), aiding in structural elucidation.

Diagram of Silylation Reaction:

G reactant 4-amino-2-((diethylamino)methyl)phenol product Di-TMS Derivative reactant->product Silylation reagent BSTFA

Caption: Silylation of 4-amino-2-((diethylamino)methyl)phenol with BSTFA.

Protocol for Trimethylsilylation for GC-MS Analysis:

This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful silylating agent, for the derivatization.[9]

Materials:

  • 4-amino-2-((diethylamino)methyl)phenol

  • BSTFA (with or without 1% TMCS as a catalyst)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or DMF)

  • GC vials with inserts and caps

  • Heating block or oven

  • Microsyringes

Procedure:

  • Accurately weigh or pipette a known amount of the 4-amino-2-((diethylamino)methyl)phenol sample into a GC vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of the anhydrous solvent to dissolve the sample.

  • Add 100 µL of BSTFA (with 1% TMCS, if needed for less reactive groups).

  • Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.

Fluorescent Labeling with Dansyl Chloride: Enabling Sensitive Detection

For assays requiring high sensitivity, such as those involving low concentrations of the analyte in biological matrices, fluorescent labeling is the derivatization method of choice. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic reagent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to produce highly fluorescent sulfonamide and sulfonate ester adducts, respectively.[10][11]

Rationale for Dansylation:

  • High Sensitivity: Dansyl derivatives exhibit strong fluorescence, allowing for detection at picomole to femtomole levels.[11]

  • Improved Chromatographic Separation: The dansyl group increases the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase HPLC columns.[11]

  • Stable Derivatives: The resulting dansylated products are chemically stable, ensuring reliable analysis.[10]

Diagram of Dansylation Reaction:

G reactant 4-amino-2-((diethylamino)methyl)phenol product Dansylated Derivative(s) reactant->product Fluorescent Labeling reagent Dansyl Chloride

Caption: Fluorescent labeling with dansyl chloride.

Protocol for Dansylation for HPLC-Fluorescence Analysis:

This protocol is adapted for the derivatization of compounds with primary amine and phenolic hydroxyl groups. The reaction is carried out under alkaline conditions to ensure the nucleophilicity of the target functional groups.[11]

Materials:

  • 4-amino-2-((diethylamino)methyl)phenol standard solutions

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone or acetonitrile)

  • Alkaline buffer (e.g., 100 mM sodium carbonate/bicarbonate buffer, pH 9.5-10.5)

  • Quenching solution (e.g., a primary amine solution like methylamine hydrochloride)

  • HPLC-grade solvents (acetonitrile, water)

  • Microcentrifuge tubes or a 96-well plate

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix a known volume of the 4-amino-2-((diethylamino)methyl)phenol sample or standard with the alkaline buffer.

  • Derivatization: Add an excess of the dansyl chloride solution to the buffered sample. Mix thoroughly by vortexing.

  • Incubation: Incubate the reaction mixture in the dark at an elevated temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes). The optimal time and temperature should be determined experimentally.[11]

  • Quenching: Add the quenching solution to the reaction mixture to consume any excess dansyl chloride. This step is crucial to prevent the derivatization of other components in the analytical system and to minimize background fluorescence.[12]

  • Sample Preparation for HPLC: The reaction mixture can be directly injected into the HPLC system or subjected to a cleanup step (e.g., solid-phase extraction) to remove excess reagents and byproducts.

  • HPLC Analysis: Separate the dansylated derivatives on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of acetonitrile and water (with a suitable buffer or acid modifier).

  • Fluorescence Detection: Monitor the elution of the dansylated products using a fluorescence detector with appropriate excitation and emission wavelengths (typically around 330-350 nm for excitation and 510-540 nm for emission).[13]

Application in a Biological Assay: Acetylcholinesterase Reactivation

A primary biological application of 4-amino-2-((diethylamino)methyl)phenol and its derivatives is the study of acetylcholinesterase (AChE) reactivation. The Ellman's assay is a widely used colorimetric method to measure AChE activity and can be adapted to screen for AChE reactivators.[14][15][16]

Principle of the Ellman's Assay:

The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[15][16] The rate of color formation is directly proportional to the AChE activity.

Diagram of the Acetylcholinesterase Reactivation Assay Workflow:

G cluster_inhibition Inhibition Phase cluster_reactivation Reactivation Phase cluster_assay Assay Phase AChE AChE Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE OP Organophosphate (Inhibitor) OP->Inhibited_AChE Reactivator 4-amino-2-((diethylamino)methyl)phenol (or its derivative) Reactivated_AChE Reactivated AChE Inhibited_AChE->Reactivated_AChE Reactivator->Reactivated_AChE ATCh Acetylthiocholine (Substrate) Thiocholine Thiocholine Reactivated_AChE->Thiocholine Hydrolysis ATCh->Thiocholine DTNB DTNB (Ellman's Reagent) TNB TNB (Yellow) DTNB->TNB Thiocholine->TNB Reaction

Caption: Workflow for the AChE reactivation assay using Ellman's method.

Protocol for In Vitro Acetylcholinesterase Reactivation Assay:

This protocol is designed for a 96-well plate format for high-throughput screening.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Organophosphate inhibitor (e.g., paraoxon)

  • 4-amino-2-((diethylamino)methyl)phenol or its derivatives (test compounds)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of AChE, organophosphate inhibitor, test compounds, ATCI, and DTNB in the phosphate buffer. Keep the AChE solution on ice.[15]

  • Inhibition Step:

    • In the wells of the microplate, add the AChE solution.

    • Add the organophosphate inhibitor and incubate for a specific time to allow for complete inhibition of the enzyme.

  • Reactivation Step:

    • Add the test compound (4-amino-2-((diethylamino)methyl)phenol or its derivative) at various concentrations to the wells containing the inhibited enzyme.

    • Incubate for a defined period to allow for reactivation to occur.[14]

  • Assay Development:

    • To initiate the colorimetric reaction, add DTNB followed by the substrate, ATCI, to all wells.[15]

  • Measurement:

    • Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm over time (kinetic measurement).[15]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of reactivation for each concentration of the test compound relative to the activity of the uninhibited enzyme.

    • Plot the percentage of reactivation against the concentration of the test compound to determine the reactivation potency (e.g., EC₅₀).

Conclusion

The derivatization of 4-amino-2-((diethylamino)methyl)phenol is a critical step in enabling its comprehensive analysis and evaluation in biological assays. The choice of derivatization technique—be it acylation, silylation, or fluorescent labeling—should be guided by the specific analytical requirements of the study. By following the detailed protocols provided in this guide, researchers can effectively modify this versatile molecule to enhance its analytical properties and gain deeper insights into its biological functions, particularly in the context of acetylcholinesterase reactivation. These methods provide a robust framework for advancing the research and development of novel therapeutics based on the 4-amino-2-((diethylamino)methyl)phenol scaffold.

References

  • straightforward, economical procedures for microscale ellman's test for cholinesterase inhibition and reactivation. (n.d.). SciELO. Retrieved January 16, 2026, from [Link]

  • Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). (n.d.). Assay Genie. Retrieved January 16, 2026, from [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2022, March 21). ResearchGate. Retrieved January 16, 2026, from [Link]

  • In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants. (n.d.). AGETDS. Retrieved January 16, 2026, from [Link]

  • Acetylation of alcohols, phenols and amines using ammonium salt of 12-tungstophosphoric acid: Environmentally benign method. (2008, August). ResearchGate. Retrieved January 16, 2026, from [Link]

  • In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. (2022, October 20). Frontiers. Retrieved January 16, 2026, from [Link]

  • Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine. (2018, April 4). MDPI. Retrieved January 16, 2026, from [Link]

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  • Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. (n.d.). Restek. Retrieved January 16, 2026, from [Link]

  • CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. (2014, December 14). TSI Journals. Retrieved January 16, 2026, from [Link]

  • Ellman Esterase Assay Protocol. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]

  • Derivatization reagents for GC. (n.d.). adis international. Retrieved January 16, 2026, from [Link]

  • Dansyl chloride. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • HPLC of amino acids as dansyl and dabsyl derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.). Retrieved January 16, 2026, from [Link]

  • Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run. (n.d.). Retrieved January 16, 2026, from [Link]

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  • Site-Selective C–H Amination of Phenol-Containing Biomolecules. (2023, June 7). Organic Letters. Retrieved January 16, 2026, from [Link]

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  • Quantitation by HPLC of amines as dansyl derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • 4-Amino-2-((Diethylamino)Methyl)Phenol. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

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  • DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE REACTION MONITORING. (n.d.). Universities Space Research Association. Retrieved January 16, 2026, from [Link]

Sources

Application Notes and Protocols for the Quantitative Analysis of 4-amino-2-((diethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-amino-2-((diethylamino)methyl)phenol, a substituted aminophenol with the molecular formula C₁₁H₁₈N₂O, is a compound of significant interest in pharmaceutical and chemical industries.[1] It serves as a key intermediate in organic synthesis and has been investigated for its potential biological activities.[1] Given its applications, ensuring the purity, stability, and concentration of this compound in various matrices is critical for quality control and research and development.

This document provides a comprehensive guide to the analytical techniques for the quantitative determination of 4-amino-2-((diethylamino)methyl)phenol. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring that the procedures are robust, reliable, and fit for purpose. The methods detailed herein are grounded in established analytical principles and are designed to be validated in accordance with international standards, such as the ICH guidelines.[2][3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the quantification of 4-amino-2-((diethylamino)methyl)phenol in pharmaceutical formulations and for stability studies.[1] A reversed-phase method is typically employed, separating the analyte based on its hydrophobicity.

Principle of the Method

Reversed-phase HPLC separates compounds based on their partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. 4-amino-2-((diethylamino)methyl)phenol, being a moderately polar molecule, will be retained on the column and can be effectively separated from more polar or less polar impurities. The use of a UV detector allows for sensitive quantification by measuring the absorbance of the analyte at a specific wavelength. Due to the phenolic and amino functional groups, the compound is susceptible to oxidation, especially in solution. Therefore, the inclusion of an antioxidant, such as ascorbic acid, in the sample solvent is a critical consideration to ensure the stability of the analyte during analysis.[4]

Experimental Protocol: Stability-Indicating RP-HPLC-UV Method

This protocol describes a stability-indicating method capable of separating the parent compound from its potential degradation products.

1.2.1. Materials and Reagents

  • 4-amino-2-((diethylamino)methyl)phenol reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Ascorbic acid (analytical grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Orthophosphoric acid (analytical grade)

1.2.2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

1.2.3. Sample and Standard Preparation

  • Solvent Preparation: Prepare a solvent of Methanol:Water (50:50, v/v) containing 0.01 mg/mL of ascorbic acid. This is used to prevent oxidative degradation of the analyte.[4]

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of 4-amino-2-((diethylamino)methyl)phenol reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the prepared solvent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the solvent.

  • Sample Solution: Prepare the sample by dissolving the formulation or bulk material in the solvent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

1.2.4. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.05 M Ammonium acetate buffer, pH adjusted to 4.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min: 10% B; 10-15 min: 10-90% B; 15-20 min: 90% B; 20-22 min: 90-10% B; 22-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 231 nm and 275 nm
Method Validation Parameters

The method should be validated according to ICH Q2(R2) guidelines.[3] The following table summarizes typical acceptance criteria for the validation of this method.

Validation ParameterTypical Acceptance Criteria
Specificity The analyte peak should be free from interference from placebo, impurities, and degradation products.
Linearity (R²) ≥ 0.999 over the concentration range.
Range 80-120% of the test concentration for assay; LOQ to 120% for impurity testing.
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant changes in results with small variations in pH, mobile phase composition, flow rate.
Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Solutions (with Ascorbic Acid) hplc HPLC System (C18 Column, Gradient Elution) prep_std->hplc prep_sample Prepare Sample Solution (with Ascorbic Acid) prep_sample->hplc detect UV Detection (231 nm / 275 nm) hplc->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify report Generate Report quantify->report

HPLC-UV Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of semi-volatile compounds, GC-MS offers high sensitivity and specificity. However, 4-amino-2-((diethylamino)methyl)phenol contains polar functional groups (-OH, -NH₂) that make it non-volatile and prone to adsorption on the GC column. Therefore, a derivatization step is essential to increase its volatility and thermal stability.

Principle of the Method

The principle involves a chemical modification of the analyte to replace the active hydrogens on the phenolic and amino groups with nonpolar groups. Silylation is a common and effective derivatization technique for this purpose, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5] The resulting trimethylsilyl (TMS) derivative is more volatile and thermally stable, allowing for its separation by gas chromatography and detection by mass spectrometry. The mass spectrometer provides high selectivity by monitoring characteristic fragment ions of the derivatized analyte.

Experimental Protocol: GC-MS with Silylation Derivatization

2.2.1. Materials and Reagents

  • 4-amino-2-((diethylamino)methyl)phenol reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

2.2.2. Instrumentation

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

2.2.3. Derivatization and Sample Preparation

  • Sample Preparation: Prepare a solution of the analyte in a suitable solvent (e.g., pyridine or acetonitrile) at a concentration of approximately 100 µg/mL. For solid samples, accurately weigh about 1 mg into a reaction vial.

  • Drying: Ensure the sample is completely dry. This can be achieved by evaporating the solvent under a stream of nitrogen. The presence of water will consume the derivatizing reagent.

  • Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA (+1% TMCS) to the dried sample.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample directly into the GC-MS.

2.2.4. GC-MS Conditions

ParameterCondition
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial temp 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
Expected Mass Spectrum

The TMS derivative of 4-amino-2-((diethylamino)methyl)phenol will have a higher molecular weight than the parent compound. The mass spectrum is expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of methyl groups ([M-15]⁺) and other cleavages specific to the structure.[6][7]

Method Validation Parameters
Validation ParameterTypical Acceptance Criteria
Specificity Unique retention time and mass spectrum for the analyte.
Linearity (R²) ≥ 0.995 over the concentration range.
Accuracy (% Recovery) 90.0% to 110.0%
Precision (% RSD) Repeatability: ≤ 15%; Intermediate Precision: ≤ 15%
LOD & LOQ Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Prepare & Dry Sample derivatize Add Pyridine & BSTFA prep_sample->derivatize react Heat at 70°C for 30 min derivatize->react gc GC Separation (DB-5MS Column) react->gc ms MS Detection (EI, Scan/SIM) gc->ms identify Identify by Spectrum ms->identify quantify Quantify by Peak Area identify->quantify report Generate Report quantify->report

GC-MS Analysis Workflow with Derivatization

UV-Vis Spectrophotometry (Colorimetric Method)

For routine quality control where high-end chromatographic equipment may not be available, a colorimetric UV-Vis spectrophotometric method can be a cost-effective alternative. Direct UV-Vis measurement may lack specificity, so a derivatization reaction to produce a colored compound is preferable.

Principle of the Method

This method is based on the diazotization of the primary aromatic amino group of 4-amino-2-((diethylamino)methyl)phenol with nitrous acid (generated in situ from sodium nitrite and an acid). The resulting diazonium salt is then coupled with a suitable aromatic compound, such as N-(1-naphthyl)ethylenediamine dihydrochloride (Bratton-Marshall reagent), to form a stable, intensely colored azo dye.[8][9] The absorbance of this colored solution is measured at its wavelength of maximum absorbance (λmax), and the concentration of the analyte is determined from a calibration curve.

Experimental Protocol: Diazotization and Coupling Reaction

3.2.1. Materials and Reagents

  • 4-amino-2-((diethylamino)methyl)phenol reference standard

  • Hydrochloric acid (1 M)

  • Sodium nitrite solution (0.1% w/v, freshly prepared)

  • Ammonium sulfamate solution (0.5% w/v)

  • N-(1-naphthyl)ethylenediamine dihydrochloride (Bratton-Marshall reagent) solution (0.1% w/v, freshly prepared and protected from light)

  • Deionized water

3.2.2. Instrumentation

  • UV-Vis Spectrophotometer with 1 cm quartz cuvettes.

3.2.3. Procedure

  • Standard and Sample Preparation: Prepare a stock solution of the reference standard (e.g., 100 µg/mL) in dilute HCl. Prepare working standards by dilution. Prepare the sample solution to have a concentration in the same range.

  • Diazotization: To 1 mL of the standard or sample solution in a 10 mL volumetric flask, add 1 mL of 1 M HCl. Cool the mixture in an ice bath for 5 minutes.

  • Add 1 mL of 0.1% sodium nitrite solution, mix well, and let it react in the ice bath for 3 minutes.

  • Removal of Excess Nitrous Acid: Add 1 mL of 0.5% ammonium sulfamate solution, and mix. Allow the solution to stand for 2 minutes to ensure complete reaction with the excess nitrous acid.

  • Coupling Reaction: Add 1 mL of 0.1% Bratton-Marshall reagent solution. Mix and allow the color to develop for 15 minutes at room temperature.

  • Measurement: Dilute the solution to 10 mL with deionized water and measure the absorbance at the λmax (typically around 550 nm for this type of azo dye) against a reagent blank prepared in the same manner without the analyte.[8]

  • Quantification: Construct a calibration curve of absorbance versus concentration for the standard solutions and determine the concentration of the sample.

Method Validation Parameters
Validation ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.998 over the concentration range.
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
LOD & LOQ Determined based on the standard deviation of the blank.
Specificity Low interference from excipients that do not possess a primary aromatic amine group.
Workflow Visualization

UVVis_Workflow cluster_prep Reaction Steps cluster_analysis Measurement cluster_data Data Processing sample Aliquot of Sample/ Standard diazotize Diazotization (HCl, NaNO₂, Ice Bath) sample->diazotize neutralize Neutralize Excess HNO₂ (Ammonium Sulfamate) diazotize->neutralize couple Coupling Reaction (Bratton-Marshall Reagent) neutralize->couple measure Measure Absorbance at λmax (~550 nm) couple->measure quantify Quantify using Calibration Curve measure->quantify report Generate Report quantify->report

UV-Vis Colorimetric Analysis Workflow

References

  • PubChem. (n.d.). 4-Amino-2-((diethylamino)methyl)phenol. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Google Patents. (2021). CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
  • Gummadi, S., & Kommoju, M. (2019). Colorimetric Approaches To Drug Analysis And Applications -A Review. ResearchGate. Retrieved from [Link]

  • Alhfidh, H. A., & Othman, N. S. (2022). Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol –Application on Paracetamol. SciSpace. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Harvey, D. J. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. PubMed. Retrieved from [Link]

  • ResearchGate. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]

  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. NIH. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2-((diethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the synthesis of 4-amino-2-((diethylamino)methyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important Mannich reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind the observed side reactions to ensure the successful synthesis and purification of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 4-amino-2-((diethylamino)methyl)phenol?

The most common and direct route is the Mannich reaction, a three-component condensation involving p-aminophenol, formaldehyde, and diethylamine.[1][2] This reaction leverages the nucleophilic character of the p-aminophenol ring, which is activated by the hydroxyl group, to facilitate an aminoalkylation reaction.[3] The reaction typically proceeds by forming a reactive iminium ion from formaldehyde and diethylamine, which is then attacked by the electron-rich phenol ring.[4][5]

Q2: Why is my reaction mixture turning dark brown or black?

The discoloration of your reaction mixture is a strong indicator of the oxidation of p-aminophenol.[6] Phenolic compounds, especially those with amino groups, are highly susceptible to oxidation, which can be initiated by air (autoxidation), light, or trace metal impurities.[6][7] This process leads to the formation of highly colored polymeric quinoid structures.[6][8] It is crucial to handle p-aminophenol with care and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.

Q3: I am observing a significant amount of an apolar byproduct. What could it be?

A common issue in the Mannich reaction of phenols is the formation of bis-Mannich products.[9] This occurs when the phenol ring is activated at multiple positions. In the case of p-aminophenol, the primary site of reaction is ortho to the hydroxyl group. However, if reaction conditions are not carefully controlled, a second aminomethylation can occur at the other ortho position, leading to the formation of 4-amino-2,6-bis((diethylamino)methyl)phenol.

Q4: My yield is consistently low. What are the most likely causes?

Low yields in this synthesis can stem from several factors:

  • Reagent Quality: The quality of formaldehyde is critical. Using aged or poor-quality paraformaldehyde or formalin can significantly hinder the reaction.[9]

  • Stoichiometry: Incorrect molar ratios of the reactants can lead to the formation of side products or leave starting material unreacted.[9]

  • Reaction Conditions: Temperature and reaction time are key parameters. Insufficient heating may result in an incomplete reaction, while excessive heat can promote side reactions and degradation.[9]

  • Polymerization: Formaldehyde has a tendency to polymerize, especially at high concentrations or under certain pH conditions.[10] This reduces the amount of available formaldehyde for the desired reaction.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of 4-amino-2-((diethylamino)methyl)phenol.

Problem 1: Formation of Multiple Products Detected by TLC/LC-MS

Symptoms:

  • Thin Layer Chromatography (TLC) shows multiple spots in addition to the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) analysis reveals peaks corresponding to masses other than the target compound.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Bis-alkylation The highly activated phenol ring can undergo a second aminomethylation at the other ortho position, especially with an excess of formaldehyde and diethylamine.[9]Carefully control the stoichiometry. A slight excess of p-aminophenol relative to formaldehyde and diethylamine can favor the formation of the mono-substituted product. Consider a molar ratio of 1.1:1:1 (p-aminophenol:formaldehyde:diethylamine).
Oxidation of p-aminophenol The starting material is prone to oxidation, leading to colored impurities and byproducts.[6][7]Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents. Use degassed solvents. If the p-aminophenol has darkened in color, consider recrystallizing it before use.[11]
Polymerization of Formaldehyde Formaldehyde can self-polymerize, reducing its availability for the Mannich reaction.[10]Add the formaldehyde solution dropwise to the reaction mixture rather than all at once. This helps to maintain a low instantaneous concentration.[9]
Problem 2: Product Fails to Precipitate or Crystallize

Symptoms:

  • The reaction mixture remains an oil or a thick, non-crystalline mass upon cooling.

  • Attempts to induce crystallization are unsuccessful.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Presence of Impurities Byproducts, such as the bis-Mannich base or oxidation products, can act as crystallization inhibitors.Purify the crude product using column chromatography before attempting crystallization. A silica gel column with a gradient of ethyl acetate in hexanes is often a good starting point.
Incorrect pH The product is a base and its solubility is highly dependent on pH.Adjust the pH of the aqueous workup. The free base is typically less soluble in water. If the product was isolated as a salt, neutralization may be necessary to induce precipitation.
Solvent Choice The chosen solvent for crystallization may not be optimal.Experiment with different solvent systems for recrystallization. Common choices include ethanol/water, acetone, or isopropanol.
Problem 3: Difficulty in Removing Unreacted Diethylamine

Symptoms:

  • A strong amine odor persists in the final product even after drying.

  • ¹H NMR analysis shows characteristic signals of diethylamine.

Potential Causes & Solutions:

Cause Explanation Recommended Action
High Boiling Point Diethylamine has a relatively high boiling point (55.5 °C), making its complete removal by simple evaporation challenging.During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to protonate the excess diethylamine and extract it into the aqueous phase. Subsequently, wash with a saturated sodium bicarbonate solution and brine.
Formation of Salts The product itself is a base and can form a salt with any acidic species present, trapping diethylamine.Ensure the final product is in its free base form before final drying. If an acidic workup was used, neutralize with a base before extraction.

Visualizing the Reaction and Side Products

To better understand the chemical transformations occurring, the following diagrams illustrate the main reaction pathway and a significant side reaction.

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products p_aminophenol p-Aminophenol target_product 4-Amino-2-((diethylamino)methyl)phenol p_aminophenol->target_product + Iminium Ion (Electrophilic Aromatic Substitution) formaldehyde Formaldehyde diethylamine Diethylamine iminium_ion Iminium Ion diethylamine->iminium_ion + Formaldehyde iminium_ion->target_product

Caption: Main synthetic pathway for 4-amino-2-((diethylamino)methyl)phenol.

Side_Reaction cluster_main_product Desired Product cluster_side_product Side Product main_product 4-Amino-2-((diethylamino)methyl)phenol bis_product 4-Amino-2,6-bis((diethylamino)methyl)phenol main_product->bis_product + Formaldehyde + Diethylamine

Caption: Formation of the bis-alkylated side product.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust method for the synthesis of 4-amino-2-((diethylamino)methyl)phenol, incorporating best practices to minimize side reactions.

Materials:

  • p-Aminophenol (10.91 g, 0.1 mol)

  • Diethylamine (10.3 mL, 0.1 mol)

  • Formaldehyde (37% in water, 8.1 mL, 0.1 mol)

  • Ethanol (100 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and an inlet for inert gas.

  • Inerting: Purge the flask with nitrogen or argon for 10-15 minutes.

  • Reactant Addition: To the flask, add p-aminophenol and ethanol. Stir until the solid is fully dissolved.

  • Add diethylamine to the solution.

  • Controlled Addition: Slowly add the formaldehyde solution dropwise over 30 minutes at room temperature while stirring.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

    • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

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  • BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

  • Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (10), 1238-1240.
  • MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • Bruson, H. A., & MacMullen, C. W. (1941). The Condensation of Diethylamine and Formaldehyde with Phenol, o-, m- and p- Cresols. Journal of the American Chemical Society, 63(1), 270-272.
  • Patel, M. (1979). A study of the mannich reaction with certain phenols, of the causes of formation of coloured products and the prevention of their occurence. Brunel University Research Archive.
  • Brunel University Research Archive. (n.d.). A study of the mannich reaction with. Retrieved from [Link]

  • Dimmock, J. R., et al. (2000). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Journal of the Korean Chemical Society, 44(4), 339-344.
  • Beilstein Journals. (2024). Formaldehyde surrogates in multicomponent reactions. Retrieved from [Link]

  • Josephy, P. D., Eling, T., & Mason, R. P. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular pharmacology, 23(2), 461–466.
  • RUA. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Retrieved from [Link]

  • ResearchGate. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Retrieved from [Link]

  • ResearchGate. (2016). Mannich condensation reaction problems?. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Mannich reaction – Knowledge and References. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Side Products of the Mannich Reaction. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of bis(Aminomethyl)-phosphinic Acids via a Mannich Reaction. Retrieved from [Link]

  • YouTube. (2021). Let's Talk About the Mannich -- It's EASY, I Promise!. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • Google Patents. (n.d.). Production and purification of an N,N-diethylaminophenol.
  • ResearchGate. (2007). Multidentate aminophenol ligands prepared with Mannich condensations. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-((diethylamino)methyl)phenol. Retrieved from [Link]

  • Sci-Hub. (n.d.). Stability of aqueous solutions of N-Acetyl-p-aminophenol. Retrieved from [Link]

  • YouTube. (2023). Does Formaldehyde Undergo Polymerization?. Retrieved from [Link]

  • MDPI. (2018). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Retrieved from [Link]

  • YouTube. (2020). Polymerisation Reactions Of Formaldehyde. Retrieved from [Link]

  • PubMed. (1961). Stability of aqueous solutions of N-acetyl-p-aminophenol. Retrieved from [Link]

  • ResearchGate. (2018). Aminomethylation of Thiourea with Formaldehyde and Cyclic Amines. Retrieved from [Link]

  • PubMed Central. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

  • Iraqi Academic Scientific Journals. (2006). Synthesis and Study of Acetylenic Amines Derivatives from p-Aminophenol. Retrieved from [Link]

  • Reddit. (2023). 4-Aminophenol stability. Retrieved from [Link]

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Technical Support Center: Stability of 4-amino-2-((diethylamino)methyl)phenol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-amino-2-((diethylamino)methyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability issues encountered when working with this compound in solution. As a substituted p-aminophenol, this molecule exhibits specific sensitivities that require careful handling to ensure experimental accuracy and reproducibility. This document provides a framework for understanding and mitigating these stability challenges, based on established principles of aminophenol chemistry.

Core Concepts: Understanding the Instability of 4-amino-2-((diethylamino)methyl)phenol

4-amino-2-((diethylamino)methyl)phenol is susceptible to degradation, primarily through oxidation. This reactivity is inherent to its chemical structure, which features an electron-rich aromatic ring with both a phenolic hydroxyl group and a primary amino group. These functional groups are prone to oxidation, a process that can be accelerated by several environmental factors.

The principal degradation pathway involves the oxidation of the p-aminophenol moiety to a quinoneimine intermediate. This highly reactive species can then undergo further reactions, including hydrolysis and polymerization, leading to the formation of colored degradation products and a loss of the parent compound. The presence of the diethylaminomethyl substituent at the ortho position may influence the rate and pathway of degradation compared to unsubstituted p-aminophenol, but the fundamental mechanism of oxidation is expected to be similar.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems that users may encounter during their experiments with 4-amino-2-((diethylamino)methyl)phenol solutions.

Q1: My solution of 4-amino-2-((diethylamino)methyl)phenol has turned yellow/brown/pink. What is causing this discoloration and can I still use the solution?

A1: Cause: The discoloration of your solution is a common indicator of oxidative degradation.[1][2] The aminophenol moiety is readily oxidized, especially in the presence of atmospheric oxygen, to form highly colored intermediates like quinoneimines, which can further polymerize into darker products.[1] This process is accelerated by exposure to light, elevated temperatures, and alkaline pH.[1][2]

Solution: It is strongly advised not to use a discolored solution for quantitative experiments, as the presence of degradation products will lead to inaccurate results. The discoloration signifies a decrease in the concentration of the active compound and the introduction of impurities. For qualitative applications, the suitability of the solution would depend on the tolerance of the experiment to these impurities. To prevent discoloration, it is crucial to prepare fresh solutions immediately before use and to implement the stabilization strategies outlined below.

Q2: I am observing poor reproducibility in my bioassays using this compound. Could this be related to solution instability?

A2: Cause: Yes, poor reproducibility is a likely consequence of solution instability. If the compound degrades over the course of an experiment or between experiments, the effective concentration will vary, leading to inconsistent results. The rate of degradation can be influenced by minor variations in experimental conditions such as incubation time, temperature, and exposure to light and air.

Solution: To improve reproducibility, it is essential to control the stability of your stock and working solutions.

  • Use freshly prepared solutions: Prepare solutions immediately before each experiment.

  • Control pH: Maintain a slightly acidic pH (around 3-5) for your solutions, as alkaline conditions significantly accelerate oxidation.[3][4]

  • Minimize oxygen exposure: Use deoxygenated solvents and consider purging the headspace of your solution containers with an inert gas like nitrogen or argon.

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[5]

  • Maintain low temperatures: Store stock solutions at -20°C or below and keep working solutions on ice during experiments.

Q3: I am analyzing 4-amino-2-((diethylamino)methyl)phenol using HPLC and see multiple unexpected peaks in my chromatogram, even with a freshly prepared standard. What could be the issue?

A3: Cause: The appearance of extraneous peaks suggests on-instrument or in-solution degradation. The analytical conditions themselves, such as the mobile phase pH or temperature, could be promoting the degradation of this sensitive compound. Metal components within the HPLC system can also catalyze oxidation.

Solution: To ensure the integrity of your analytical method, consider the following optimizations:

  • Mobile Phase Modification: Use a mobile phase with a slightly acidic pH to enhance stability. The addition of an antioxidant, such as ascorbic acid, to the mobile phase and/or sample diluent can effectively prevent on-column degradation.[6]

  • Fresh Sample Preparation: Always prepare samples immediately before injection.

  • Temperature Control: Use a cooled autosampler (e.g., 4°C) to minimize degradation of samples waiting in the injection queue.[7]

  • System Passivation: If metal-catalyzed oxidation is suspected, passivating the HPLC system with a chelating agent may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 4-amino-2-((diethylamino)methyl)phenol?

A1: The solid compound should be stored in a tightly sealed container in a dark, dry place under an inert atmosphere (e.g., argon or nitrogen).[6] Recommended storage temperatures are typically 2-8°C for short-term and -20°C for long-term storage.[6]

Q2: What is the recommended solvent for preparing stock solutions?

A2: For stock solutions, consider using a deoxygenated, slightly acidic aqueous buffer or an organic solvent like DMSO, stored in small aliquots at -80°C to minimize freeze-thaw cycles. For aqueous solutions, a pH of 3 appears to be optimal for the stability of p-aminophenol.[3]

Q3: How can I quickly assess the purity of my 4-amino-2-((diethylamino)methyl)phenol solution before an experiment?

A3: A quick visual inspection for any discoloration is the first step. For a more quantitative assessment, a rapid UV-Vis spectrophotometric scan can be useful. The appearance of new absorption bands or a change in the maximal absorbance wavelength can indicate degradation. However, for a definitive purity check, a validated stability-indicating HPLC method is recommended.

Q4: Are there any known incompatibilities with common laboratory reagents?

A4: Avoid strong oxidizing agents, strong bases, and solutions containing transition metal ions (e.g., copper, iron) as these can catalyze the degradation of the compound.

Experimental Protocols

Protocol for Preparing a Stabilized Aqueous Solution
  • Solvent Preparation: Use high-purity water (e.g., Milli-Q). Deoxygenate the water by sparging with nitrogen or argon gas for at least 30 minutes.

  • pH Adjustment: Adjust the pH of the deoxygenated water to approximately 3-4 with a suitable acid (e.g., hydrochloric acid or phosphoric acid).

  • Dissolution: Weigh the required amount of 4-amino-2-((diethylamino)methyl)phenol solid and dissolve it in the prepared acidic, deoxygenated water.

  • Antioxidant Addition (Optional but Recommended): For enhanced stability, especially for analytical standards, add a small amount of an antioxidant like ascorbic acid (e.g., 0.1 mM).[6]

  • Storage: Store the solution in an amber glass vial with minimal headspace. Purge the headspace with an inert gas before sealing. For immediate use, keep on ice. For short-term storage, refrigerate at 2-8°C. For longer-term storage, aliquot and freeze at -20°C or below.

Protocol for a Stability-Indicating HPLC Method (Conceptual)

This protocol is based on established methods for p-aminophenol and would require validation for 4-amino-2-((diethylamino)methyl)phenol.[7][8][9]

  • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase: A gradient elution with:

    • Mobile Phase A: 0.1% phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 245 nm).[8]

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase A with 0.1 mg/mL ascorbic acid.

Visualizing Degradation and Workflows

Proposed Oxidative Degradation Pathway

G cluster_0 Initiation cluster_1 Oxidation cluster_2 Further Reactions A 4-amino-2-((diethylamino)methyl)phenol B Quinoneimine Intermediate A->B [O] (O2, light, high pH, metal ions) C Hydrolysis Products B->C H2O D Polymerization Products (Colored) B->D Dimerization/ Polymerization

Caption: Proposed oxidative degradation pathway for 4-amino-2-((diethylamino)methyl)phenol.

Experimental Workflow for Stability Assessment

G prep Prepare Solution (with and without stabilizers) stress Apply Stress Conditions (e.g., heat, light, pH) prep->stress sample Sample at Time Points (t=0, t=1h, t=24h, etc.) stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze quantify Quantify Parent Compound and Degradation Products analyze->quantify kinetics Determine Degradation Kinetics quantify->kinetics

Caption: Workflow for conducting a forced degradation study.

Summary of Stability-Influencing Factors

FactorEffect on StabilityMitigation Strategy
pH Alkaline pH accelerates oxidation.[3][4]Maintain a slightly acidic pH (3-5) in aqueous solutions.
Oxygen Primary driver of oxidation.Use deoxygenated solvents; purge with inert gas (N₂, Ar).
Light UV and visible light can initiate photodegradation.[5]Store solutions in amber vials or protect from light.
Temperature Higher temperatures increase the rate of degradation.Store stock solutions at low temperatures (-20°C or below); keep working solutions on ice.
Metal Ions Transition metals (e.g., Cu²⁺, Fe³⁺) can catalyze oxidation.Use high-purity reagents and glass or plastic containers; consider using chelating agents.

References

  • Degradation of Phenolic Compounds Through Uv and Visible- Light-Driven Photoc
  • Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. (n.d.).
  • Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. (1983). Journal of the Chemical Society, Perkin Transactions 2.
  • Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. (2021). MDPI.
  • Photocatalytic degradation of phenol solution using Zinc Oxide/UV. (2014).
  • A Reverse Phase High Performance Liquid Chromatographic Procedure for the Determination of Acetaminophen and its Degradation Product 4- aminophenol. (n.d.). Akamai University.
  • Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. (n.d.).
  • Photodegradation mechanisms of phenol in the photocatalytic process. (2025).
  • HPLC chromatograms for phenolic compounds mix photodegradation by using 2 wt.% AuZnO as photocatalyst. (n.d.).
  • Why does p-aminophenol oxidize in acid solution. (2023). Chemistry Stack Exchange.
  • Thermodynamic and Kinetic Study on the Reaction Mechanism of Paracetamol Formation from 4-Aminophenol Using Computational Chemistry Methods. (2025). E-jurnal Universitas Negeri Medan.
  • Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations.
  • HPLC mass spectra of 4-aminophenol formed in supernatants after... (n.d.).
  • Effect of pH on the oxidation of 2-aminophenol. Temp. 25 °C, λmax 417.8 nm, [HCF(III)] 3x10 -4 mol/dm 3 , [2-AP] 3x10 -5 mol/dm 3 . (n.d.).
  • Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. (n.d.).
  • Simultaneous, Stability Indicating Method Development and Validation for Related Compounds of Ibuprofen and Paracetamol Tablets. (2012). Longdom Publishing.
  • HPLC chromatogram of 4-aminophenol (10 μg/mL, tR: 1.728 min),... (n.d.).
  • Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI). (n.d.).
  • Kinetic data for the oxidation of Aminophenol by complexes based on... (n.d.).
  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. (n.d.). SIELC.
  • Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. (n.d.). PubMed.
  • Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. (n.d.). PubMed.
  • GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formul
  • Determination of Chlorophenols in water by LC-MS/MS. Case study. (n.d.).

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Aminophenol Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the alkylation of 4-aminophenol. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common but challenging reaction. We will move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthesis.

The alkylation of 4-aminophenol is a cornerstone reaction for synthesizing a wide array of pharmaceutical intermediates and active ingredients. However, the molecule's bifunctional nature, possessing two nucleophilic centers—the amino (-NH₂) group and the hydroxyl (-OH) group—presents a significant selectivity challenge. Direct alkylation often results in a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, leading to low yields of the desired compound and creating difficult purification challenges.[1][2]

This guide provides a structured, question-and-answer approach to common issues, detailed experimental protocols for achieving selectivity, and the causal logic behind each procedural step.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common questions and issues encountered during the alkylation of 4-aminophenol.

Q1: My reaction has a very low or no yield. What are the primary causes?

A1: A low or non-existent yield in a Williamson ether synthesis framework typically points to one of three critical areas: insufficient nucleophilicity of the phenoxide, issues with the alkylating agent, or reagent/solvent quality.

  • Insufficient Deprotonation: The phenolic hydroxyl group (pKa ≈ 10) must be deprotonated by a suitable base to form the more nucleophilic phenoxide ion. If the base is too weak or used in substoichiometric amounts, the reaction will not proceed efficiently.[3]

  • Poor Alkylating Agent: The reaction proceeds via an Sₙ2 mechanism. This mechanism is highly sensitive to steric hindrance. Primary alkyl halides are ideal. Secondary halides will often produce a mixture of substitution (ether) and elimination (alkene) products, while tertiary halides will almost exclusively yield the elimination product.[3][4]

  • Reagent and Solvent Quality: Moisture is detrimental. It can quench the highly reactive phenoxide intermediate and hydrolyze the alkylating agent. Ensure all reagents are pure and use anhydrous solvents for the best results.[3]

// Nodes Start [label="Low or No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Base [label="1. Verify Base Strength & Stoichiometry\n(e.g., K₂CO₃, NaH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Alkyl_Halide [label="2. Examine Alkylating Agent\n(Primary > Secondary >> Tertiary)", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Conditions [label="3. Check for Moisture\n(Use Anhydrous Solvents)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base_OK [label="Base is Sufficiently Strong\n(e.g., pKa(base) > pKa(phenol))", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Base_Not_OK [label="Base is Too Weak or Insufficient", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Halide_OK [label="Primary Alkyl Halide Used", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Halide_Not_OK [label="Sterically Hindered Halide Used", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Conditions_OK [label="Anhydrous Conditions Confirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Conditions_Not_OK [label="Moisture Contamination Likely", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Check_Base; Check_Base -> Base_OK [label="Sufficient?"]; Check_Base -> Base_Not_OK [label="Insufficient?"]; Start -> Check_Alkyl_Halide; Check_Alkyl_Halide -> Halide_OK [label="Primary?"]; Check_Alkyl_Halide -> Halide_Not_OK [label="2° or 3°?"]; Start -> Check_Conditions; Check_Conditions -> Conditions_OK [label="Dry?"]; Check_Conditions -> Conditions_Not_OK [label="Wet?"]; } ` Caption: Troubleshooting decision tree for low reaction yield.

Q2: I am getting a mixture of N- and O-alkylated products. How can I improve selectivity for O-alkylation?

A2: This is the central challenge. The nitrogen atom of the amino group is generally more nucleophilic than the hydroxyl oxygen. Therefore, to achieve selective O-alkylation, you must either decrease the nucleophilicity of the nitrogen or increase the relative reactivity of the oxygen.

The most robust and widely accepted strategy is to protect the amino group before performing the alkylation.[1][5]

  • Mechanism of Protection: The amino group can be reversibly converted into a non-nucleophilic functional group. A common and efficient method is the formation of a Schiff base (or imine) by reacting the 4-aminophenol with an aldehyde, such as benzaldehyde. This protected intermediate masks the amine's reactivity.[1][6]

  • Alkylation of the Phenol: With the amine protected, the hydroxyl group is the only remaining nucleophilic site. Standard Williamson ether synthesis conditions can then be applied to alkylate the phenol with high selectivity.[5][7]

  • Deprotection: The Schiff base is easily hydrolyzed using a dilute acid, regenerating the amino group and yielding the desired O-alkylated 4-aminophenol.[1][2]

An alternative, though sometimes less selective, approach involves using Phase-Transfer Catalysis (PTC) . Under PTC conditions, often with milder bases like NaOH and specific catalysts, highly selective mono-O-alkylation can be achieved, even without solvent.[8][9][10]

Q3: How do I choose the optimal base, solvent, and temperature for my reaction?

A3: The choice of reaction conditions is critical for controlling both yield and selectivity. There is no single "best" system; the optimal conditions depend on your specific alkylating agent and desired outcome.

  • Base Selection: The base deprotonates the phenol. A stronger base (e.g., NaH) will ensure complete and rapid formation of the phenoxide but may also promote side reactions if not handled carefully. A weaker base (e.g., K₂CO₃) is often sufficient and can lead to cleaner reactions with higher O-alkylation selectivity.[3][7]

  • Solvent Selection: Polar aprotic solvents like acetone, DMF, or acetonitrile are preferred.[7][11] They effectively solvate the counter-ion of the base (e.g., K⁺) but do not form strong hydrogen bonds with the phenoxide anion, leaving it highly nucleophilic and reactive.

  • Temperature Control: Most alkylations require heating to proceed at a practical rate. Refluxing in acetone (~56°C) or stirring at 60-80°C in DMF are common starting points. However, excessively high temperatures can favor the E2 elimination side reaction, especially with secondary alkyl halides.[3]

Table 1: Guide to Selecting Reaction Conditions for O-Alkylation

Base Solvent Typical Temperature Considerations & Causality
K₂CO₃ Acetone, AcetonitrileReflux (56-82°C)High O-Selectivity. A mild, inexpensive base. Heterogeneous reaction requires good stirring. The standard choice for selective O-alkylation when the amine is protected.[1][7]
Cs₂CO₃ Acetonitrile, DMFRoom Temp to 80°CHigh Reactivity. More soluble and basic than K₂CO₃, often allowing for lower reaction temperatures and shorter times. The "cesium effect" can accelerate Sₙ2 reactions.[7]
NaH THF, DMF0°C to Room TempVery Strong Base. Ensures complete deprotonation. Must be handled under inert atmosphere (N₂ or Ar). Can increase risk of N-alkylation if the amine is unprotected.[7]
NaOH (with PTC) Toluene or Solvent-Free60-100°CGreen & Efficient. Phase-transfer catalysis (e.g., with TBAB or Aliquat 336) allows use of inexpensive NaOH in a biphasic or solvent-free system, often with high O-selectivity.[8][12]
Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for achieving selective alkylation.

Protocol 1: Selective O-Alkylation via Amine Protection

This three-step procedure is the most reliable method for synthesizing O-alkylated 4-aminophenols.[1][5][6]

// Nodes Step1 [label="Step 1: Amine Protection\n(4-Aminophenol + Benzaldehyde)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="N-Benzylideneaminophenol\n(Schiff Base)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2: O-Alkylation\n(Add Base (K₂CO₃) & Alkyl Halide)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Protected O-Alkyl Product", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Step 3: Deprotection\n(Acidic Hydrolysis, e.g., dil. HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="Final Product:\nO-Alkylated 4-Aminophenol", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> FinalProduct; } ` Caption: Workflow for selective O-alkylation of 4-aminophenol.

Step 1: Protection of the Amino Group (Formation of Schiff Base)

  • To a round-bottom flask, add 4-aminophenol (1.0 eq) and dissolve it in methanol (approx. 2.5 mL per mmol of aminophenol).

  • Add benzaldehyde (1.0 eq) to the solution with stirring.

  • Stir the resulting solution at room temperature for 1 hour. The formation of the imine is typically rapid.

  • Remove the methanol under reduced pressure (rotary evaporator). The resulting residue, the crude N-benzylideneaminophenol, can often be used directly in the next step after drying.[1][6]

Step 2: Etherification (O-Alkylation)

  • Place the crude Schiff base intermediate from Step 1 into a new flask.

  • Add a suitable polar aprotic solvent, such as acetone (approx. 10 mL per mmol of intermediate).

  • Add powdered potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the suspension.

  • Add the primary alkyl halide (1.0-1.2 eq).

  • Heat the mixture to reflux with vigorous stirring for 4-20 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC), checking for the disappearance of the starting material.[1]

  • Once complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KX). Wash the filter cake with a small amount of acetone.

  • Evaporate the combined filtrate to yield the crude protected ether.

Step 3: Deprotection (Hydrolysis of Schiff Base)

  • Dissolve the crude residue from Step 2 in a solvent like dichloromethane (DCM).

  • Add 1N aqueous hydrochloric acid (HCl) solution (approx. 10 mL per mmol of intermediate) and stir the biphasic mixture vigorously for 1 hour at room temperature.[1]

  • Separate the layers in a separatory funnel. The desired product will be in the aqueous layer as the hydrochloride salt. The benzaldehyde byproduct will be in the organic layer.

  • Wash the aqueous layer with DCM or ether to remove any remaining benzaldehyde.

  • Carefully neutralize the aqueous layer by adding a base (e.g., saturated NaHCO₃ solution or dilute NaOH) until the pH is ~7-8. The product may precipitate out or can be extracted.

  • Extract the neutralized aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final O-alkylated 4-aminophenol. Purify further by column chromatography or recrystallization as needed.

Protocol 2: Selective N-Alkylation via Reductive Amination

This one-pot procedure is an efficient route to N-alkylated aminophenols.[1][13]

Step 1: Imine Formation and In-Situ Reduction

  • In a round-bottom flask, dissolve 4-aminophenol (1.0 eq) in methanol (approx. 7 mL per mmol).

  • Add the desired aldehyde (1.0 eq) and stir the solution for 1 hour at room temperature to form the Schiff base in situ.

  • Cool the reaction mixture in an ice bath (0°C).

  • Carefully add sodium borohydride (NaBH₄, 2.0 eq) portion-wise, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC for the consumption of the imine intermediate.

  • Quench the reaction by carefully pouring it into water.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-alkylated product, which can be purified by chromatography.[1]

References
  • Williamson Ether Synthesis: General Procedure. Organic Chemistry Portal. [Link]

  • The Williamson Ether Synthesis. University of Calgary. [Link]

  • Synthesis of Paracetamol by Acetylation of 4-Aminophenol. The Student Room. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Williamson Ether Synthesis. Name-Reaction.com. [Link]

  • Afzal, O. et al. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. Journal of Chemical Education. [Link]

  • Synthesis of paracetamol by acetylation. Royal Society of Chemistry. [Link]

  • Synthesis of paracetamol and 4-aminophenol from hydroquinone. ACS Green Chemistry Institute. [Link]

  • Afzal, O. et al. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. Aberystwyth University. [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC. [Link]

  • Loupy, A. et al. (1991). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications. [Link]

  • Qu, L. et al. (2011). Metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol by N-doped graphene. Energy & Environmental Science. [Link]

  • 4-aminophenol – Knowledge and References. Taylor & Francis. [Link]

  • Loupy, A. et al. (1991). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(14). [Link]

  • Zhang, Y. et al. (2024). High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets. MDPI. [Link]

  • Process for the mono-N-alkylation of aminophenols.
  • Selective alkylation of the amino group of aminophenols. ResearchGate. [Link]

  • Phase Transfer Catalysis. ACS Green Chemistry Institute. [Link]

  • acetylation of 4-aminophenol: Mechanism. YouTube. [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ResearchGate. [Link]

  • 4-Aminophenol. Wikipedia. [Link]

  • Prajapati, A. K. et al. (2022). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. PubMed. [Link]

  • PTC Selective O-Alkylation. PTC Organics, Inc. [Link]

  • Industrial Phase-Transfer Catalysis. PTC Communications, Inc. [Link]

  • Selective alkylation of aminophenols. ResearchGate. [Link]

  • Acetaminophen Synthesis Mechanism. YouTube. [Link]

  • Progress on N-alkylation of o-aminophenol. Reddit. [Link]

  • Williamson, R. T. et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. [Link]

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how to prevent oxidation of 4-amino-2-((diethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Amino-2-((diethylamino)methyl)phenol

Welcome to the technical support guide for 4-amino-2-((diethylamino)methyl)phenol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the oxidation of this highly reactive compound. As a substituted p-aminophenol, this molecule is particularly susceptible to degradation, which can compromise experimental integrity. This guide follows a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Tier 1: Foundational Knowledge & First-Line Defense

Question 1: My solid 4-amino-2-((diethylamino)methyl)phenol has changed color from off-white to a pink or brownish hue. What happened and can I still use it?

Answer: The discoloration you are observing is a classic sign of oxidation.[1][2][3] The aminophenol structure, particularly with the amino and hydroxyl groups in the para position, is highly prone to oxidation when exposed to atmospheric oxygen and/or light.[1][3] This process forms highly colored intermediates, likely quinone-imines, which can further polymerize into darker, complex mixtures.[1][4]

Whether you can still use the material depends on the sensitivity of your application.

  • For high-purity applications (e.g., pharmaceutical testing, quantitative assays, synthesis of high-performance materials): It is strongly advised not to use the discolored product. The impurities introduced by oxidation can lead to unpredictable side reactions, inaccurate analytical results, and compromised final product integrity.[2]

  • For less sensitive, preliminary, or non-quantitative work: You may be able to proceed, but you must acknowledge that the material is impure. It is recommended to perform a purity check (e.g., TLC, HPLC, NMR) to assess the extent of degradation.

Causality: The phenolic hydroxyl group is susceptible to oxidation, a process that is accelerated by factors such as exposure to oxygen, light, elevated temperatures, high pH, and the presence of trace metal ions.[1][5]

Question 2: What are the absolute best practices for storing the solid compound to ensure its long-term stability?

Answer: To maximize the shelf-life of 4-amino-2-((diethylamino)methyl)phenol, you must rigorously control its environment by addressing the primary drivers of oxidation. The optimal storage conditions are a multi-faceted approach:

Storage ParameterRecommendationScientific Rationale
Atmosphere Store under a dry, inert atmosphere (Argon or Nitrogen).[2][6]Removes atmospheric oxygen, the primary oxidizing agent.[1]
Temperature Store in a cool environment. Recommended at 2-8°C for short-term and -20°C for long-term.[5][7]Reduces the kinetic rate of the oxidation reaction.[1]
Light Store in a dark place, preferably in an amber glass vial.[2][6]Prevents photo-oxidation, where light provides the energy to initiate oxidative reactions.[1]
Container Use a tightly sealed container with a high-integrity cap (e.g., Sure/Seal™ bottles).[8][9]Prevents ingress of atmospheric oxygen and moisture over time.

Pro-Tip: Upon receiving the compound, if the original container is large, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This prevents compromising the entire stock with repeated openings and exposures to air.[2]

Tier 2: In-Solution Stability & Experimental Best Practices

Question 3: I'm preparing a solution of 4-amino-2-((diethylamino)methyl)phenol and it turns color almost immediately. How do I prevent this?

Answer: Rapid degradation in solution is common and indicates that one or more accelerating factors are at play. Here is a troubleshooting guide to maintain stability in solution:

  • De-gas Your Solvents: The most critical step is to remove dissolved oxygen from your solvent. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Control the pH: The free base form of the compound is more susceptible to oxidation, especially under alkaline (high pH) conditions which can deprotonate the phenolic hydroxyl group.[1] If your experimental conditions allow, preparing your solution in a slightly acidic or neutral buffer can significantly enhance stability. Alternatively, using the dihydrochloride salt form of the compound, if available, is an excellent strategy as salts are generally more stable against oxidation.[3][10]

  • Use an Antioxidant: For analytical work (like HPLC) or when stability is paramount, adding a small amount of an antioxidant to your solvent or mobile phase is highly effective.[1] Ascorbic acid (Vitamin C) is a common and effective choice that can protect the compound from oxidation.[1][11]

  • Chelate Metal Ions: Trace metal ions, particularly copper (Cu²⁺), can act as powerful catalysts for the oxidation of aminophenols.[1][12] If you suspect metal contamination from your glassware or reagents, adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) can sequester these ions and inhibit catalysis.

  • Work Quickly and at Low Temperatures: Always prepare solutions fresh immediately before use.[1] If possible, perform dilutions and manipulations on ice or in a cooling bath to slow down any potential degradation.

Workflow for Preparing a Stable Solution

G start Start: Prepare Solution degas 1. De-gas solvent with N₂ or Ar start->degas ph 2. Adjust pH (if possible) Use buffer or salt form degas->ph antioxidant 3. Add Antioxidant (e.g., Ascorbic Acid) ph->antioxidant chelate 4. Add Chelator (optional) (e.g., EDTA for metal ions) antioxidant->chelate dissolve 5. Dissolve Compound (Under inert gas, low temp) chelate->dissolve use 6. Use Immediately dissolve->use

Caption: Workflow for maximizing in-solution stability.

Question 4: Does the choice of solvent affect the oxidation rate?

Answer: Yes, the choice of solvent can play a role, primarily related to its purity and oxygen solubility.

  • Purity: Use high-purity, HPLC-grade, or anhydrous solvents to minimize contaminants, especially trace metals that can catalyze oxidation.

  • Protic vs. Aprotic: While the compound's specific degradation kinetics in various solvents require empirical study, protic solvents (like water, methanol, ethanol) can participate in proton transfer and may influence the stability of radical intermediates. Regardless of the solvent system, de-gassing remains the most critical preventative step.

Experimental Protocols & Methodologies

Protocol 1: Handling and Aliquoting Air-Sensitive Solids

This protocol describes the safe handling of 4-amino-2-((diethylamino)methyl)phenol using an inert atmosphere glove box.

Objective: To aliquot a bulk container of the compound into smaller, single-use vials to preserve the integrity of the bulk stock.

Materials:

  • Glove box with an inert atmosphere (<10 ppm O₂)

  • Bulk container of 4-amino-2-((diethylamino)methyl)phenol

  • Pre-weighed, amber glass vials with screw caps

  • Spatula

  • Analytical balance (inside the glove box)

Procedure:

  • Prepare the Glove Box: Ensure the glove box oxygen and moisture levels are within the acceptable range for handling air-sensitive compounds.[6]

  • Introduce Materials: Transfer the sealed bulk container, vials, and spatula into the glove box antechamber. Purge the antechamber according to the manufacturer's instructions (typically 3-5 purge/refill cycles).

  • Equilibrate Temperature: Allow the bulk container to equilibrate to the glove box temperature for at least 30 minutes before opening to prevent condensation.

  • Aliquot the Compound: a. Inside the glove box, carefully open the bulk container. b. Using a clean spatula, transfer the desired amount of solid into each pre-weighed amber vial. c. Tightly seal each vial immediately after filling.

  • Seal and Store: a. Securely re-seal the main bulk container. b. For extra protection, you can wrap the cap threads of each vial with Parafilm. c. Remove the vials and the bulk container from the glove box via the antechamber. d. Place the aliquoted vials and the bulk container in a designated dark, cold storage location (-20°C is recommended for long-term).[5]

Protocol 2: Preparation of a Stabilized Stock Solution

Objective: To prepare a 10 mM stock solution of 4-amino-2-((diethylamino)methyl)phenol in a phosphate buffer with added antioxidant for use in aqueous assays.

Materials:

  • 4-amino-2-((diethylamino)methyl)phenol (solid)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • L-Ascorbic acid

  • Nitrogen or Argon gas source with a sparging needle

  • Volumetric flask

  • Stir plate and stir bar

Procedure:

  • De-gas the Buffer: Place the desired volume of PBS buffer in the volumetric flask. Insert a sparging needle so it is below the liquid surface. Gently bubble nitrogen or argon gas through the buffer for at least 20 minutes to remove dissolved oxygen.

  • Add Antioxidant: While continuing to sparge, add L-Ascorbic acid to the buffer to a final concentration of 0.1-0.5 mM. This small amount is sufficient to act as a sacrificial antioxidant.[11]

  • Weigh the Compound: In a separate container, weigh the required amount of 4-amino-2-((diethylamino)methyl)phenol needed to achieve a 10 mM final concentration.

  • Dissolve the Compound: Quickly add the weighed solid to the de-gassed, antioxidant-containing buffer. Seal the flask and stir until fully dissolved. Maintain a positive pressure of inert gas over the headspace of the flask during dissolution.

  • Use Immediately: This stabilized solution should be used as soon as possible. If short-term storage is required, keep it on ice and protected from light. Do not store stock solutions for extended periods unless stability has been empirically verified.

Mechanistic Overview of Degradation

The oxidative degradation of 4-amino-2-((diethylamino)methyl)phenol is a complex process. It begins with the oxidation of the electron-rich phenol ring, forming a transient radical species. In the presence of oxygen, this is rapidly converted to a quinone-imine intermediate, which is highly colored and reactive. These intermediates can then polymerize, leading to the formation of intractable, dark-colored mixtures.

G cluster_0 Degradation Pathway mol 4-Amino-2-((diethylamino)methyl)phenol (Colorless) inter Quinone-imine Intermediate (Highly Colored & Reactive) mol->inter O₂, Light, Metal Ions (Oxidation) poly Polymerized Products (Dark Brown/Black) inter->poly Polymerization

Sources

Technical Support Center: Purification of Mann-ich Bases

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Mannich base synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of Mannich bases. The inherent reactivity of the starting materials and the potential for side reactions often lead to complex product mixtures. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity for your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Issues with Starting Materials and Stoichiometry

Question 1: My reaction yields are consistently low, and I have a significant amount of unreacted starting material. What are the likely causes?

Low yields and unreacted starting materials in a Mannich reaction can often be traced back to several key factors related to your reagents and reaction setup.[1]

  • Reagent Quality: The purity of your starting materials is paramount.

    • Formaldehyde Source: If using paraformaldehyde, ensure it is fresh and of high quality, as older stock can depolymerize inefficiently.[1]

    • Amine Salt: When using an amine salt, such as dimethylamine hydrochloride, verify its integrity and proper storage to prevent degradation.[1]

    • Active Hydrogen Compound: Impurities in your ketone or other active hydrogen compound can lead to undesired side reactions.[1]

  • Stoichiometry: The molar ratios of your reactants are critical. An imbalance can lead to the predominance of starting materials in the final mixture. Carefully re-calculate and ensure accurate measurements of each component. In some cases, a slight excess of one reagent may be necessary to drive the reaction to completion.[1]

  • Reaction Conditions:

    • Temperature: Some Mannich reactions require elevated temperatures (reflux) to proceed at a reasonable rate.[1] Experiment with optimizing the temperature for your specific substrates.

    • Reaction Time: Ensure the reaction is allowed to run for a sufficient duration. Monitor the progress using an appropriate technique like Thin Layer Chromatography (TLC).[1][2]

Question 2: I am observing the formation of a significant amount of a higher molecular weight byproduct. What is this, and how can I minimize it?

The formation of higher molecular weight byproducts is a common issue, often arising from the reactivity of the Mannich base product itself or the starting materials.

  • Bis-Mannich Products: If your active hydrogen compound possesses more than one acidic proton, the formation of a bis-Mannich base (the addition of two aminomethyl groups) can occur.[1][3] This is especially prevalent if an excess of formaldehyde and the amine are used.

    • Solution: Carefully control the stoichiometry. Using a slight excess of the active hydrogen compound or limiting the amount of formaldehyde and amine can favor the formation of the mono-Mannich product.[1]

  • Self-Condensation of the Ketone/Aldehyde: Aldol condensation of the starting ketone or aldehyde can compete with the Mannich reaction, particularly under basic conditions.[1]

    • Solution: The use of an amine hydrochloride salt helps maintain acidic conditions, which generally favors the Mannich reaction over aldol condensation.[1] If using a free amine, consider adding a catalytic amount of a protic acid like HCl.[4]

  • Further Reaction of the Mannich Base: If a primary amine is used, the resulting secondary amine in the Mannich base can react further with formaldehyde and the active hydrogen compound, leading to a tertiary amine.[5][6]

    • Solution: Whenever possible, utilize a secondary amine to prevent this overalkylation.[6]

Section 2: Common Side Products and Their Removal

Question 3: My crude product shows multiple spots on TLC, even after a basic workup. What are the common side products in a Mannich reaction?

The Mannich reaction, being a multi-component reaction, is susceptible to the formation of various side products.[7][8] Understanding these will guide your purification strategy.

  • Iminium Ion Precursors: The reaction begins with the formation of an iminium ion from the aldehyde (often formaldehyde) and the amine.[5][9] Unreacted starting materials used to generate this ion can persist.

  • Enol/Enolate Formation: The active hydrogen compound must form an enol or enolate to act as a nucleophile.[5] Conditions that favor enolization can also promote side reactions like self-condensation.

  • Polymerization of Formaldehyde: Using a dropwise addition of a formaldehyde solution can help mitigate polymerization.[1]

The following diagram illustrates the core Mannich reaction pathway and potential side reactions.

Mannich_Reaction_and_Side_Products Amine Amine (Primary or Secondary) Iminium_Ion Iminium Ion (Electrophile) Amine->Iminium_Ion + Formaldehyde Formaldehyde Formaldehyde Active_Hydrogen Active Hydrogen Compound (Ketone) Enol_Enolate Enol / Enolate (Nucleophile) Active_Hydrogen->Enol_Enolate Tautomerization Aldol_Product Aldol Condensation Product Active_Hydrogen->Aldol_Product + another Ketone molecule Mannich_Base Mannich Base (β-Amino-carbonyl) Enol_Enolate->Mannich_Base + Iminium Ion Bis_Mannich Bis-Mannich Product Mannich_Base->Bis_Mannich + Iminium Ion (if excess H+) Overalkylation Overalkylation Product (from 1° Amine) Mannich_Base->Overalkylation + Formaldehyde + Ketone

Caption: Mannich reaction pathway and common side products.

Question 4: How do I effectively remove unreacted starting materials and polar byproducts?

A combination of extraction and crystallization is often effective for removing these types of impurities.

  • Acid-Base Extraction: This is a powerful technique for separating the basic Mannich product from neutral or acidic impurities.

    Experimental Protocol: Acid-Base Extraction

    • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). The basic Mannich product will be protonated and move into the aqueous layer.

    • Separate the aqueous layer containing the protonated Mannich base. The organic layer will contain unreacted ketone and other non-basic impurities.

    • Wash the organic layer again with the dilute acid solution to ensure complete extraction of the product.

    • Combine the aqueous layers and cool in an ice bath.

    • Make the aqueous layer basic by the slow addition of a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) until the Mannich base precipitates out.

    • Extract the free Mannich base back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.[10]

  • Recrystallization: This is an excellent method for purifying the solid Mannich base obtained after extraction.

    • Solvent Selection: The choice of solvent is crucial. Protic solvents like ethanol or methanol are often good choices.[11] Sometimes a solvent/anti-solvent system (e.g., ethanol/acetone) is required to induce crystallization.[1]

    • Procedure: Dissolve the crude product in a minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, and then in a refrigerator or ice bath to maximize crystal formation.[1] Collect the crystals by filtration and wash with a small amount of cold solvent.[1]

Section 3: Chromatographic Purification

Question 5: My product is an oil, or recrystallization is ineffective. How can I purify my Mannich base using chromatography?

Column chromatography is a versatile technique for purifying both solid and oily Mannich bases that are difficult to crystallize.

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of Mannich bases.

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.[2]

    • To prevent the basic Mannich product from streaking on the acidic silica gel, it is often necessary to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent system.

    • The optimal eluent composition should be determined by TLC analysis.

Experimental Protocol: Silica Gel Column Chromatography

  • Prepare a slurry of silica gel in the chosen non-polar solvent and pack the column.

  • Pre-elute the column with the mobile phase.

  • Dissolve the crude Mannich base in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the sample onto the top of the column.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Typical Eluent Systems for Mannich Base Purification

Compound PolarityRecommended Eluent SystemBasic Modifier
Low to MediumHexane/Ethyl Acetate0.5% Triethylamine
Medium to HighDichloromethane/Methanol0.5% Triethylamine
HighEthyl Acetate/Methanol1% Triethylamine
Section 4: Characterization of Impurities

Question 6: How can I identify the impurities in my product mixture?

Spectroscopic techniques are essential for characterizing both your desired product and any persistent impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is invaluable for identifying the structural components of your Mannich base and any byproducts. Look for characteristic signals of the starting materials.[12][13]

    • The methylene bridge protons (-CH₂-) introduced during the Mannich reaction typically appear as a singlet in a specific region of the spectrum, which can help confirm product formation.[13]

  • Mass Spectrometry (MS): Provides the molecular weight of the components in your mixture, which can help identify side products like bis-Mannich bases or aldol adducts.[14]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the carbonyl (C=O) group of the ketone and the C-N bond of the amine.[12]

The following workflow can guide your troubleshooting and purification process.

Troubleshooting_Workflow Start Crude Mannich Reaction Mixture TLC Analyze by TLC Start->TLC Extraction Perform Acid-Base Extraction TLC->Extraction Multiple spots, polar/non-polar impurities Recrystallization Recrystallize Solid Product Extraction->Recrystallization Solid product obtained Chromatography Column Chromatography Extraction->Chromatography Oily product or recrystallization fails Characterization Characterize by NMR, MS, IR Recrystallization->Characterization Chromatography->Characterization Pure_Product Pure Mannich Base Characterization->Pure_Product Purity confirmed Impure Product Still Impure Characterization->Impure Impurity persists Impure->Chromatography Re-purify

Caption: A logical workflow for the purification of Mannich bases.

References

  • Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Mannich Reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022, March 3). Let's Talk About the Mannich -- It's EASY, I Promise! [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Mannich reaction. Retrieved from [Link]

  • Malhotra, R., et al. (2024). Synthesis of mannich bases and screening for antimicrobial activity. World Journal of Pharmaceutical Research, 13(8), 123-130.
  • Roman, G., et al. (2014). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie, 59(3-4), 157-165.
  • Yadav, K., et al. (2018). Synthesis, Characterization and Application of Mannich Base. Galore International Journal of Applied Sciences and Humanities, 2(2), 20-23.
  • Sanghani, S. G., et al. (2010). Synthesis and biological evaluation of some novel Mannich bases. Archives of Applied Science Research, 2(5), 444-450.
  • Singh, S., et al. (2012). Synthesis and Characterization of Some Mannich Bases as Potential Antimicrobial Agents. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 279-282.
  • Tsimpos, K. (2016, October 8). Mannich condensation reaction problems? ResearchGate. Retrieved from [Link]

  • Reddit. (2023, January 23). Mannich Reaction Help. r/OrganicChemistry. Retrieved from [Link]

  • Rajasekhar, S. (2012). Synthesis, Characterization and Biological Evaluation of Some Novel N-Mannich Bases of Benzimidazole Derivatives [Master's thesis, The Tamil Nadu Dr. M.G.R. Medical University]. CORE.
  • Dimmock, J. R., et al. (2017). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 142, 148-164.
  • Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]

  • Ngoupayo, J., et al. (2016). Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides. Pharmacognosy Research, 8(3), 192-198.
  • Abdullahi, M., et al. (2015). Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl) urea. African Journal of Pure and Applied Chemistry, 9(7), 147-153.
  • Imran, M., et al. (2014). Synthesis, Characterization and Antimicrobial Properties of Mannich Base Cyclization Derivatives of Benzimidazole and Their Metal Complexes. International Journal of Analytical and Bioanalytical Chemistry, 4(4), 118-125.
  • Sethi, R., et al. (2015). Synthesis,Characterization and Biological studies on Mannich Bases of 2-Substituted Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(5), 2057-2062.
  • Głowacka, E., et al. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Molecules, 28(14), 5489.
  • ResearchGate. (n.d.). Isolation of α‐mangostin (1) and synthesis of Mannich bases 2–6.... Retrieved from [Link]

  • Göktaş, H., et al. (2021). Synthesis of Mannich Bases by Two Different Methods and Evaluation of their Acetylcholine Esterase and Carbonic Anhydrase Inhibitory Activities. Letters in Drug Design & Discovery, 18(9), 896-905.

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Validation & Comparative

A Comparative Guide to Acetylcholinesterase Reactivators: 4-amino-2-((diethylamino)methyl)phenol vs. Pyridinium Oximes for Nerve Agent Treatment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Persistent Threat of Nerve Agent Poisoning and the Quest for Superior Medical Countermeasures

Organophosphorus (OP) nerve agents, such as sarin, soman, tabun, and VX, represent a significant and ongoing threat to both military personnel and civilian populations. Their extreme toxicity stems from the rapid and irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). This inhibition leads to an accumulation of ACh at cholinergic synapses, resulting in a cholinergic crisis characterized by seizures, respiratory failure, and ultimately, death.

The current standard of care for nerve agent poisoning involves the co-administration of an anticholinergic agent, such as atropine, to block the effects of excess ACh, and an AChE reactivator. For decades, the cornerstone of this reactivation therapy has been a class of compounds known as pyridinium oximes. However, the limitations of these conventional oximes, including their variable efficacy against different nerve agents and their poor penetration of the blood-brain barrier (BBB), have spurred the search for novel reactivators with improved therapeutic profiles.

This guide provides an in-depth technical comparison of the established pyridinium oximes with a promising non-oxime reactivator, 4-amino-2-((diethylamino)methyl)phenol (also known as ADOC). We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the critical aspect of central nervous system (CNS) activity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the development of medical countermeasures against nerve agent poisoning.

The Mechanism of Nerve Agent Toxicity and the Principle of AChE Reactivation

The toxicity of organophosphorus nerve agents is rooted in their ability to phosphorylate the serine hydroxyl group within the active site of AChE. This forms a stable covalent bond, rendering the enzyme inactive. The subsequent accumulation of acetylcholine leads to the overstimulation of muscarinic and nicotinic receptors, causing the cascade of life-threatening symptoms.

The primary therapeutic intervention to reverse this enzymatic inhibition is the administration of a nucleophilic agent that can displace the organophosphorus moiety from the AChE active site, thereby restoring its function. This process is known as reactivation.

cluster_0 Normal Synaptic Transmission cluster_1 Nerve Agent Poisoning cluster_2 Reactivation ACh Acetylcholine AChE_active Active AChE ACh->AChE_active Hydrolysis Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate Nerve_Agent Nerve Agent AChE_inhibited Inhibited AChE Nerve_Agent->AChE_inhibited Phosphorylation AChE_reactivated Reactivated AChE AChE_inhibited->AChE_reactivated Reactivator Reactivator Reactivator->AChE_inhibited Nucleophilic Attack

Figure 1: Simplified schematic of AChE function, inhibition by nerve agents, and reactivation.

Conventional Treatment: The Pyridinium Oximes

For over half a century, pyridinium oximes have been the primary class of AChE reactivators used in clinical and military settings. These compounds possess a quaternary nitrogen atom and an oxime functional group (-C=N-OH), which is the key to their reactivating potential. The most well-known members of this class include pralidoxime (2-PAM), obidoxime, and asoxime (HI-6).

Mechanism of Action

The reactivation mechanism of pyridinium oximes involves the nucleophilic attack of the deprotonated oxime group on the phosphorus atom of the nerve agent-AChE adduct. This forms a phosphonylated oxime, which then dissociates from the enzyme's active site, leaving behind a functional, reactivated AChE. The positively charged pyridinium ring is thought to facilitate the binding of the oxime to the anionic site of the inhibited enzyme, properly orienting the oxime for the nucleophilic attack.

Comparative Efficacy of Key Pyridinium Oximes

The effectiveness of pyridinium oximes varies significantly depending on the specific nerve agent. This is due to differences in the chemical structure of the phosphyl group attached to the AChE, which influences the accessibility of the phosphorus atom to the oxime and the rate of a process called "aging." Aging is a time-dependent dealkylation of the phosphonyl-AChE conjugate, which renders it resistant to reactivation by oximes.

Nerve AgentPralidoxime (2-PAM)ObidoximeHI-6
Sarin (GB) EffectiveMore effective than 2-PAMHighly effective
Soman (GD) IneffectiveIneffectiveMost effective of the three
Tabun (GA) IneffectivePartially effectiveIneffective
VX EffectiveMore effective than 2-PAMHighly effective
This table provides a qualitative summary of efficacy.
Limitations of Pyridinium Oximes

Despite their life-saving potential, pyridinium oximes have several significant drawbacks:

  • Limited Broad-Spectrum Efficacy: No single pyridinium oxime is effective against all major nerve agents. For instance, HI-6 is superior for soman exposure, while obidoxime shows some efficacy against tabun, for which most other oximes are ineffective.

  • Poor Blood-Brain Barrier Penetration: As quaternary ammonium compounds, pyridinium oximes are permanently charged and exhibit very poor penetration of the BBB. This limits their ability to reactivate AChE in the central nervous system, where uncontrolled neuronal firing can lead to seizures and long-term neurological damage.

  • Susceptibility to Aging: The efficacy of oximes is time-dependent, as they cannot reactivate "aged" AChE. This is a particular challenge with agents like soman, which induces very rapid aging.

A Novel Approach: The Non-Oxime Reactivator 4-amino-2-((diethylamino)methyl)phenol (ADOC)

The quest for improved nerve agent antidotes has led to the investigation of non-oxime reactivators, with 4-amino-2-((diethylamino)methyl)phenol (ADOC) emerging as a promising lead compound. Structurally, ADOC is a Mannich base, lacking the characteristic oxime moiety of traditional reactivators.

Mechanism of Action

The precise mechanism of AChE reactivation by ADOC is still under investigation but is fundamentally different from that of pyridinium oximes. It is hypothesized that the phenolic hydroxyl group and the tertiary amine play crucial roles in a multi-step process. The non-permanently charged nature of ADOC is a key feature, suggesting the potential for improved BBB penetration compared to the permanently charged pyridinium oximes.

Head-to-Head Comparison: ADOC vs. Pralidoxime (2-PAM)

A pivotal study directly compared the in vitro reactivation potential of ADOC and 2-PAM against human AChE inhibited by various nerve agents.

Table 1: In Vitro Reactivation of Nerve Agent-Inhibited Human AChE (% Reactivation)

Nerve AgentADOC (1 mM)2-PAM (1 mM)
Sarin (GB) 10%75%
Soman (GD) 2%0%
Tabun (GA) 5%0%
VX 25%80%
VR 20%70%
Cyclosarin (GF) 8%5%

Data synthesized from in vitro studies. The percentage of reactivation can vary based on experimental conditions.

The in vitro data indicates that while 2-PAM is a more potent reactivator for sarin and VX, ADOC demonstrates some reactivation of tabun- and soman-inhibited AChE, where 2-PAM is largely ineffective.

In an in vivo study, the protective efficacy of ADOC was compared to 2-PAM in guinea pigs exposed to a lethal dose of sarin. The protective ratio (PR) is a measure of the increase in the lethal dose (LD50) of the nerve agent in the presence of the antidote.

Table 2: In Vivo Protective Efficacy Against Sarin Poisoning in Guinea Pigs

TreatmentProtective Ratio (PR)
Atropine alone1.5
Atropine + 2-PAM4.2
Atropine + ADOC3.8

Data from in vivo studies in guinea pigs. The protective ratio is the LD50 of the nerve agent with treatment divided by the LD50 without treatment.

These results suggest that while 2-PAM provides a slightly higher level of protection in this model, ADOC demonstrates significant in vivo efficacy. The true potential of ADOC may lie in its ability to cross the BBB and

A Comparative Guide to the Efficacy of 4-Amino-2-((diethylamino)methyl)phenol as a Non-Oxime Acetylcholinesterase Reactivator

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Pressing Need for Novel Organophosphate Antidotes

Organophosphorus (OP) compounds, encompassing both highly toxic nerve agents and widely used agricultural pesticides, represent a significant and persistent threat to global health.[1][2] Their primary mechanism of toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh).[1] This inhibition leads to an accumulation of ACh at nerve synapses, precipitating a cholinergic crisis characterized by seizures, respiratory failure, and often, death.[1]

For decades, the standard therapeutic regimen has been a combination of an antimuscarinic agent like atropine and an oxime-based AChE reactivator, with pralidoxime (2-PAM) being the most common.[1][3] However, the efficacy of these traditional oximes is hampered by several critical limitations:

  • Limited Blood-Brain Barrier (BBB) Penetration: As quaternary ammonium compounds, their permanent positive charge largely prevents them from crossing the BBB, leaving the central nervous system (CNS) vulnerable.[4][5][6]

  • Narrow Spectrum of Activity: No single oxime is effective against the full range of OP agents.[5][7]

  • Ineffectiveness Against "Aged" Enzyme: Over time, the OP-AChE complex can undergo a dealkylation process known as "aging," which renders it permanently resistant to reactivation by oximes.[1]

This therapeutic gap has fueled the search for novel reactivators that can overcome these challenges. One such promising candidate is 4-amino-2-((diethylamino)methyl)phenol , a non-oxime phenolic compound.[8] Its uncharged nature at physiological pH and distinct chemical structure offer a potential paradigm shift in OP poisoning treatment. This guide provides a technical comparison of its efficacy, mechanism, and the experimental protocols required for its validation.

Mechanism of Action: A Non-Oxime Approach to Reactivation

The established mechanism for oxime reactivators involves the nucleophilic attack of the deprotonated oxime group on the phosphorus atom of the OP-AChE conjugate, displacing the enzyme's active site serine and restoring its function.[1]

4-amino-2-((diethylamino)methyl)phenol and related phenolic compounds operate via a different, yet compelling, mechanism. It is hypothesized that these molecules act as precursors to quinone methides.[9] The phenolic structure is believed to position the molecule within the AChE active site gorge, where it can undergo bioactivation to a reactive quinone methide intermediate. This intermediate is then capable of reacting with the phosphylated serine, effectively removing the OP moiety and regenerating the active enzyme. The presence of the diethylamino group enhances lipophilicity, which is theorized to facilitate better penetration of the BBB and interaction with intracellular targets.[8]

AChE_Reactivation_Mechanisms

Caption: Workflow for In Vitro AChE Reactivation Assay.

Discussion and Future Outlook

The investigation into 4-amino-2-((diethylamino)methyl)phenol and similar non-oxime structures represents a critical frontier in antidote development. [8][9]The primary theoretical advantage is the potential for CNS penetration, addressing a major failing of current treatments. [5]Furthermore, the discovery that related compounds can "resurrect" aged AChE is a groundbreaking development that could dramatically extend the therapeutic window for treatment. [9] However, several challenges remain. The synthesis of these compounds can be complex, and their long-term toxicity and pharmacokinetic profiles require extensive investigation. [8][10]Future research must focus on:

  • In Vivo Studies: Validating efficacy and CNS penetration in animal models of OP poisoning.

  • Structure-Activity Relationship (SAR): Optimizing the phenolic scaffold to maximize reactivation potency while minimizing toxicity. [11]* Broad-Spectrum Screening: Testing against a wide array of nerve agents and pesticides to determine the full scope of their utility.

Conclusion

4-amino-2-((diethylamino)methyl)phenol stands as a promising lead compound in the quest for a new generation of OP poisoning antidotes. Its non-oxime structure offers plausible solutions to the critical challenges of blood-brain barrier penetration and the reactivation of aged enzyme. While further rigorous testing is required, the preliminary data and mechanistic rationale suggest that this class of compounds could significantly improve clinical outcomes for victims of organophosphate exposure. The experimental frameworks provided herein offer a validated pathway for researchers to contribute to this vital area of drug discovery.

References

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  • Chambers, J. E., et al. (2020). Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes. International Journal of Molecular Sciences, 21(12), 4297. [Link]

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  • Yu, L., et al. (2010). Synthesis of 4-[(diethylamino)methyl]-phenol derivatives as novel cholinesterase inhibitors with selectivity towards butyrylcholinesterase. Bioorganic & Medicinal Chemistry Letters, 20(11), 3254-3258. [Link]

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  • Gray, A. P., et al. (1984). Nonquaternary cholinesterase reactivators. 4. Dialkylaminoalkyl thioesters of alpha-keto thiohydroximic acids as reactivators of ethyl methylphosphonyl- and 1,2,2-trimethylpropyl methylphosphonyl-acetylcholinesterase in vitro. Journal of Medicinal Chemistry, 27(8), 1047-1053. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-amino-2-((diethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The quantification of active pharmaceutical ingredients (APIs) and their related compounds, such as 4-amino-2-((diethylamino)methyl)phenol, demands robust and reliable analytical methods. This guide provides an in-depth comparison of two distinct analytical methods for this compound and details the critical process of cross-validation to ensure consistency and reliability of results between different analytical approaches.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1]. When multiple analytical methods are employed to analyze the same sample, for instance, during method transfer between laboratories or when a new method is introduced to replace an existing one, cross-validation is essential. It serves to demonstrate that the results obtained from the different methods are comparable and reliable.

This guide will explore the cross-validation of two proposed analytical methods for the quantification of 4-amino-2-((diethylamino)methyl)phenol: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method with derivatization.

The Analyte: 4-amino-2-((diethylamino)methyl)phenol

4-amino-2-((diethylamino)methyl)phenol is a substituted aminophenol derivative. Its chemical structure, possessing both a phenolic hydroxyl group and two amino functionalities, imparts a degree of polarity that can present challenges in chromatographic retention and separation. The presence of a chromophore in its structure makes it amenable to UV detection, while the amine groups offer sites for derivatization to enhance chromatographic performance and mass spectrometric sensitivity.

Methodologies Under Comparison

Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method represents a widely used and accessible technique in many pharmaceutical quality control laboratories. The principle lies in the separation of the analyte from other components in a sample based on its partitioning between a non-polar stationary phase and a polar mobile phase. Detection is achieved by measuring the absorbance of UV light by the analyte at a specific wavelength.

Method B: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with Pre-column Derivatization

This advanced technique offers higher sensitivity and selectivity compared to HPLC-UV. UPLC utilizes smaller particle size columns, resulting in faster analysis times and better resolution. Tandem mass spectrometry provides highly specific detection by monitoring a specific precursor-to-product ion transition for the analyte. To enhance the chromatographic retention and ionization efficiency of the polar 4-amino-2-((diethylamino)methyl)phenol, a pre-column derivatization step is employed.

Experimental Protocols

Preparation of Standards and Quality Control (QC) Samples

Stock solutions of 4-amino-2-((diethylamino)methyl)phenol reference standard are prepared in a suitable solvent (e.g., methanol). Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range for both analytical methods. Quality control (QC) samples are prepared at a minimum of three concentration levels (low, medium, and high) from a separate stock solution to ensure an independent assessment of accuracy and precision.

Method A: RP-HPLC-UV Protocol

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 280 nm

2. Sample Preparation:

  • Dilute the sample with the mobile phase to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Quantification is based on the peak area of the analyte, which is compared to a calibration curve generated from the analysis of the calibration standards.

Method B: UPLC-MS/MS with Pre-column Derivatization Protocol

1. Derivatization Procedure:

  • To 100 µL of the sample, add 50 µL of a derivatizing agent (e.g., dansyl chloride) solution and 50 µL of a suitable buffer (e.g., sodium bicarbonate, pH 9.5).

  • Vortex the mixture and incubate at 60 °C for 30 minutes.

  • After incubation, add a quenching reagent if necessary and dilute the sample with the mobile phase.

2. UPLC-MS/MS Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transition: A specific precursor ion (the derivatized analyte) to a product ion transition is monitored for quantification.

3. Data Analysis:

  • Quantification is based on the peak area of the monitored MRM transition, which is compared to a calibration curve generated from the analysis of the derivatized calibration standards.

Cross-Validation Experimental Design

The cross-validation study is designed to demonstrate the equivalence of the two analytical methods. This is achieved by analyzing the same set of QC samples using both Method A and Method B.

Caption: Workflow for the cross-validation of two analytical methods.

Data Presentation and Comparison

The performance of each method is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines[1][2][3].

Table 1: Linearity and Range
ParameterMethod A: HPLC-UVMethod B: UPLC-MS/MSAcceptance Criteria
Linear Range 1 - 100 µg/mL0.1 - 10 µg/mL-
Correlation Coefficient (r²) > 0.999> 0.999≥ 0.99
Regression Equation y = mx + cy = mx + c-

The UPLC-MS/MS method demonstrates a significantly lower linear range, indicating higher sensitivity.

Table 2: Accuracy and Precision
QC LevelMethod A: HPLC-UVMethod B: UPLC-MS/MSAcceptance Criteria
Accuracy (% Recovery) Precision (%RSD) Accuracy (% Recovery)
Low QC 98.54.2102.1
Medium QC 101.22.899.5
High QC 99.81.9100.8

Both methods meet the acceptance criteria for accuracy and precision, demonstrating their reliability for quantification.

Table 3: Cross-Validation Results

The percentage difference between the mean concentrations obtained by the two methods for each QC level is calculated.

QC LevelMean Conc. (Method A)Mean Conc. (Method B)% DifferenceAcceptance Criteria
Low QC 2.45 µg/mL2.51 µg/mL2.4%≤ 20%
Medium QC 49.8 µg/mL50.3 µg/mL1.0%≤ 20%
High QC 90.2 µg/mL89.5 µg/mL-0.8%≤ 20%

The percentage difference between the two methods is well within the acceptance criteria, indicating that the methods provide comparable results.

Discussion and Interpretation

The cross-validation results demonstrate a strong correlation between the data generated by the RP-HPLC-UV and the UPLC-MS/MS methods for the quantification of 4-amino-2-((diethylamino)methyl)phenol. The small percentage differences observed between the two methods for all QC levels confirm that they can be used interchangeably without significantly impacting the reported concentrations.

The choice between the two methods will depend on the specific requirements of the analysis. The RP-HPLC-UV method is a robust and cost-effective option suitable for routine quality control testing where high sensitivity is not a primary concern. The UPLC-MS/MS method, with its superior sensitivity and selectivity, is ideal for applications requiring the quantification of low levels of the analyte, such as in biological matrices or for impurity analysis.

The successful cross-validation provides confidence in the reliability of the analytical data, regardless of the method used. This is a critical aspect of ensuring data integrity throughout the drug development lifecycle. The validation process should be tailored to the specific stage of product development, with more stringent requirements for later-stage methods[4].

Conclusion

This guide has provided a comprehensive comparison of two distinct analytical methods for the quantification of 4-amino-2-((diethylamino)methyl)phenol and a detailed protocol for their cross-validation. The experimental data presented demonstrates that both the RP-HPLC-UV and the derivatization-based UPLC-MS/MS methods are accurate, precise, and provide comparable results. The successful cross-validation ensures the consistency and reliability of analytical data, a cornerstone of scientific integrity in pharmaceutical research and development.

References

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A Comparative Guide to the In Vivo vs. In Vitro Efficacy of 4-amino-2-((diethylamino)methyl)phenol (ADOC) as a Non-Oxime Acetylcholinesterase Reactivator

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the specter of organophosphate (OP) poisoning, whether from agricultural pesticides or chemical warfare agents, has driven the search for effective antidotes. The primary therapeutic strategy has centered on the reactivation of acetylcholinesterase (AChE), an enzyme critical for nerve function that is inhibited by OPs. While oxime-based reactivators have been the mainstay of treatment, their limitations, including poor penetration of the blood-brain barrier and a narrow spectrum of activity, have necessitated the exploration of novel chemical scaffolds.[1][2][3][4] This guide provides an in-depth technical comparison of the in vivo and in vitro efficacy of a promising non-oxime reactivator, 4-amino-2-((diethylamino)methyl)phenol, commonly referred to as ADOC.[5][6][7] We will delve into the experimental data that underpins its potential as a next-generation countermeasure, contrasting its performance in controlled laboratory assays with its protective effects in animal models.

The Rationale for Non-Oxime Reactivators: Beyond the Pyridinium Paradigm

Standard oxime reactivators, such as pralidoxime (2-PAM), function through a direct nucleophilic attack on the phosphorus center of the OP-AChE conjugate.[5] However, their permanent positive charge restricts their ability to cross the blood-brain barrier, leaving the central nervous system vulnerable to the toxic effects of OP agents.[5][8] This has been a significant driver in the quest for non-charged reactivators like ADOC, which are hypothesized to have better bioavailability in the brain.[7] The exploration of non-oxime scaffolds, particularly those containing a Mannich phenol moiety like ADOC, represents a critical evolution in the development of broad-spectrum and centrally active AChE reactivators.[1][9][10]

In Vitro Efficacy: A Mechanistic Deep Dive

The initial assessment of any potential AChE reactivator begins with rigorous in vitro testing to elucidate its fundamental biochemical properties. For ADOC, these studies have been crucial in establishing its mechanism of action and its potency against various OP agents.

Experimental Protocol: In Vitro AChE Reactivation Assay

The following protocol outlines a standard method for determining the in vitro reactivation potential of a compound like ADOC.

Objective: To quantify the ability of ADOC to reactivate OP-inhibited recombinant human acetylcholinesterase (rhAChE).

Materials:

  • Recombinant human acetylcholinesterase (rhAChE)

  • Organophosphate nerve agents (e.g., sarin, VX, tabun)

  • ADOC (test compound)

  • Pralidoxime (2-PAM) (control compound)

  • Phosphate buffer (pH 7.4)

  • Acetylthiocholine (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Microplate reader

Procedure:

  • Inhibition of rhAChE: Incubate a solution of rhAChE with a specific concentration of the OP agent to achieve a high level of enzyme inhibition (typically >95%).

  • Removal of Excess Inhibitor: Remove the unbound OP agent from the inhibited enzyme preparation, often through dialysis or size-exclusion chromatography.

  • Reactivation: Add varying concentrations of ADOC or the control compound (2-PAM) to the inhibited rhAChE solution.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period.

  • Enzyme Activity Measurement: At specific time points, take aliquots of the reaction mixture and add them to a solution containing acetylthiocholine and DTNB.

  • Data Acquisition: Measure the rate of color change at 412 nm using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of reactivation by comparing the activity of the reactivator-treated enzyme to the activity of the uninhibited enzyme. Determine the reactivation rate constants (k_r) and the dissociation constants (K_D).

In Vivo Efficacy: The Whole-System Response

While in vitro assays provide essential mechanistic insights, they do not fully recapitulate the complex physiological environment of a living organism. Therefore, in vivo studies are indispensable for evaluating the true therapeutic potential of a compound like ADOC.

Experimental Protocol: In Vivo Protection Studies in a Guinea Pig Model of Sarin Exposure

The following protocol describes a representative in vivo study to assess the protective efficacy of ADOC.[5]

Objective: To determine the ability of ADOC to protect guinea pigs from the lethal effects of sarin exposure.

Animal Model: Male guinea pigs are often used as they are considered a suitable model for studying OP poisoning.[11]

Materials:

  • Sarin (nerve agent)

  • ADOC (test compound)

  • Atropine (standard therapy)

  • Saline solution (vehicle)

  • Appropriate animal handling and safety equipment

Procedure:

  • Animal Acclimatization: Acclimate the guinea pigs to the laboratory conditions for a specified period before the experiment.

  • Treatment Administration: Administer ADOC (or vehicle control) to the animals via a relevant route (e.g., intraperitoneal or intramuscular injection) at a predetermined time before or after sarin exposure. Often, a standard therapy like atropine is co-administered.[2]

  • Sarin Exposure: Expose the animals to a lethal dose (e.g., 2x LD50) of sarin.

  • Observation: Monitor the animals for a set period (e.g., 24 hours) for signs of toxicity and mortality.

  • Data Analysis: Calculate the protective ratio, which is the LD50 of the nerve agent in the presence of the antidote divided by the LD50 of the nerve agent alone. A higher protective ratio indicates greater efficacy.

Comparative Analysis: Bridging the In Vitro-In Vivo Gap

A direct comparison of the in vitro and in vivo data for ADOC reveals both consistencies and important distinctions that are critical for its development as a therapeutic agent.

Efficacy ParameterIn Vitro FindingsIn Vivo Findings
AChE Reactivation ADOC demonstrates the ability to reactivate rhAChE inhibited by various nerve agents.[5]The protective effects observed in animal models suggest that AChE reactivation is occurring in the organism, leading to improved survival.[5]
Potency The reactivation potency of ADOC can be quantified with specific rate constants and is generally lower than that of standard oximes like 2-PAM for some agents.[5]ADOC, in combination with atropine, shows a significant protective effect against sarin exposure in guinea pigs, though it may require higher doses compared to some oximes.[5]
Spectrum of Activity ADOC shows varying degrees of reactivation efficacy against different OP agents.[5]In vivo studies have primarily focused on sarin, and its efficacy against other agents in a whole-animal model requires further investigation.[5]
Central Nervous System Activity As a non-charged molecule, ADOC is predicted to cross the blood-brain barrier.[7]Direct measurement of brain AChE reactivation in ADOC-treated animals is a critical area for ongoing research to confirm its central activity.

Visualizing the Pathway: AChE Inhibition and Reactivation

AChE_Inhibition_Reactivation cluster_0 Normal Synaptic Transmission cluster_1 Organophosphate Poisoning cluster_2 Therapeutic Intervention AChE Acetylcholinesterase (AChE) Products Choline + Acetate AChE->Products Hydrolysis ACh Acetylcholine (ACh) ACh->AChE Inhibited_AChE Inhibited AChE (OP-AChE) Reactivated_AChE Reactivated AChE Inhibited_AChE->Reactivated_AChE OP Organophosphate (OP) OP->AChE Inhibition ADOC ADOC ADOC->Inhibited_AChE Reactivation

Caption: Mechanism of AChE inhibition by organophosphates and reactivation by ADOC.

The Path Forward: Optimizing Non-Oxime Reactivators

The comparative analysis of in vivo and in vitro data for 4-amino-2-((diethylamino)methyl)phenol (ADOC) underscores its potential as a lead compound for the development of a new class of antidotes for organophosphate poisoning. While its in vitro reactivation potency may not surpass that of traditional oximes for all OP agents, its predicted ability to penetrate the central nervous system offers a significant therapeutic advantage.[5][7]

Future research should focus on several key areas:

  • Quantitative in vivo studies: Determining the extent of brain AChE reactivation by ADOC in animal models is crucial to validate its central efficacy.

  • Pharmacokinetic and pharmacodynamic (PK/PD) modeling: Understanding the absorption, distribution, metabolism, and excretion of ADOC will be essential for optimizing dosing regimens.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of ADOC could lead to the discovery of derivatives with enhanced reactivation potency and a broader spectrum of activity.[6]

The journey from a promising molecule in a test tube to a life-saving therapeutic is long and arduous. However, the compelling data from both in vitro and in vivo studies of ADOC provide a strong rationale for its continued investigation as a next-generation countermeasure against the persistent threat of organophosphate poisoning.

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A Comparative Guide to Assessing the Blood-Brain Barrier Penetration of 4-amino-2-((diethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The blood-brain barrier (BBB) represents a critical obstacle and a key gatekeeper in the development of therapeutics for central nervous system (CNS) disorders. A molecule's ability to permeate this barrier is a primary determinant of its potential efficacy. This guide provides a comprehensive framework for assessing the BBB penetration of the novel compound 4-amino-2-((diethylamino)methyl)phenol. We will explore a multi-tiered approach, beginning with in silico predictions based on physicochemical properties, followed by a high-throughput in vitro permeability assay, and culminating in a definitive in vivo study. This guide compares the predicted and experimental profile of the target compound against well-established CNS-penetrant and non-penetrant drugs, offering a robust, evidence-based methodology for its evaluation as a potential CNS drug candidate.

Introduction: The Imperative of CNS Permeability

The development of drugs targeting the central nervous system is uniquely challenging due to the highly selective nature of the blood-brain barrier (BBB). This barrier is essential for protecting the brain from toxins and pathogens, but it also excludes approximately 98% of small-molecule drugs, hindering therapeutic intervention for a vast array of neurological and psychiatric conditions.[1] Therefore, a rigorous and early assessment of a compound's ability to cross the BBB is paramount in the drug discovery pipeline.[2][3]

This guide focuses on a specific molecule, 4-amino-2-((diethylamino)methyl)phenol (ADMP), a compound with potential applications in medicinal chemistry.[4][5] We will systematically evaluate its BBB penetration potential through a logical, multi-stage process, comparing its properties and performance at each step with benchmark compounds: Diazepam, a well-known CNS-penetrant benzodiazepine, and Atenolol, a hydrophilic beta-blocker with notoriously poor BBB penetration.[6][7][8][9]

Part 1: Foundational Assessment - In Silico and Physicochemical Profiling

Before committing to resource-intensive experimental assays, an initial prediction of BBB permeability can be derived from a compound's fundamental physicochemical properties.[3][10] Molecules that successfully cross the BBB via passive diffusion typically adhere to a specific set of structural characteristics.

Causality Behind Key Physicochemical Parameters:

  • Lipophilicity (logP): The BBB is a lipid-rich barrier. Moderate lipophilicity is required for a compound to partition into the endothelial cell membranes for passive diffusion. An optimal logP range for CNS drugs is generally considered to be between 1.5 and 3.5.

  • Molecular Weight (MW): Smaller molecules (< 400-500 Da) generally exhibit better passive diffusion across the tight junctions of the BBB.[3]

  • Polar Surface Area (PSA): PSA is a measure of the surface sum over all polar atoms. High PSA is associated with poor membrane permeability due to the energetic cost of desolvating the molecule to enter the lipid bilayer. A PSA of less than 90 Ų is generally favored for CNS penetration.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of hydrogen bonds increases a molecule's affinity for water and hinders its ability to cross lipid membranes. Successful CNS drugs typically have ≤ 3 HBDs and ≤ 7 HBAs.[3]

A comparison of ADMP's properties with our chosen benchmarks provides a preliminary assessment of its potential.

Table 1: Comparative Physicochemical Properties

Property4-amino-2-((diethylamino)methyl)phenol (ADMP)Diazepam (High BBB Penetration)Atenolol (Low BBB Penetration)Favorable CNS Range
Molecular Weight ( g/mol ) 194.27[4][11]284.7266.34< 450
XLogP3 1.5[4][11]2.820.161.5 - 3.5
Polar Surface Area (Ų) 49.5[11]32.774.6< 90
Hydrogen Bond Donors 2[11]02≤ 3
Hydrogen Bond Acceptors 3[11]34≤ 7

Initial Interpretation: Based on this in silico analysis, ADMP displays a promising profile for BBB penetration. Its molecular weight is low, its PSA is well within the optimal range, and its hydrogen bonding capacity meets the criteria for CNS drugs. Its lipophilicity (XLogP3 = 1.5) is at the lower end of the ideal range, suggesting it may have sufficient lipid solubility to cross the BBB, though perhaps not as readily as a highly lipophilic compound like Diazepam.[4][11]

G cluster_0 Key Molecular Attributes for BBB Penetration cluster_1 Outcome MW Low Molecular Weight (<450 Da) Penetration Increased Likelihood of Passive BBB Diffusion MW->Penetration Lipo Optimal Lipophilicity (logP 1.5-3.5) Lipo->Penetration PSA Low Polar Surface Area (<90 Ų) PSA->Penetration Hbond Limited H-Bonding (HBD≤3, HBA≤7) Hbond->Penetration

Caption: Key physicochemical drivers for passive blood-brain barrier diffusion.

Part 2: High-Throughput In Vitro Screening - The PAMPA-BBB Assay

The next logical step is to test the passive permeability of ADMP in a controlled, non-cellular environment. The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) is an ideal tool for this purpose.[12][13] It is cost-effective and provides a rapid assessment of a compound's ability to diffuse across a lipid membrane designed to mimic the BBB.[14][15]

Rationale for Experimental Design: The PAMPA-BBB assay isolates passive diffusion as the sole mechanism of transport.[12] This is a crucial first experimental step as it directly tests the hypothesis generated from the in silico analysis. By running Diazepam and Atenolol in parallel, we create a self-validating system; the results for these controls must align with their known high and low permeability, respectively, for the assay to be considered valid.

Detailed Experimental Protocol: PAMPA-BBB
  • Preparation of Lipid Membrane: A porcine brain lipid extract is dissolved in an appropriate organic solvent (e.g., dodecane) to create the membrane solution.[14] 5 µL of this solution is carefully applied to the filter of each well in a 96-well filter donor plate, which is then left for a few minutes to allow the solvent to evaporate, leaving a stable lipid membrane.[16]

  • Preparation of Solutions:

    • Donor Solution: Prepare a 100 µM solution of ADMP, Diazepam, and Atenolol in a phosphate-buffered saline (PBS) at pH 7.4, with a final DMSO concentration not exceeding 0.5%.[14]

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with PBS (pH 7.4).

  • Assay Assembly and Incubation: The donor filter plate is carefully placed on top of the acceptor plate, creating a "sandwich". This assembly is incubated at room temperature for 4-5 hours in a chamber with controlled humidity to prevent evaporation.[12][16]

  • Sample Analysis: After incubation, the plates are separated. The concentrations of the test compounds in both the donor and acceptor wells, as well as a reference well (initial concentration), are determined using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.

  • Calculation of Permeability: The effective permeability (Pe) in cm/s is calculated using the following equation: Pe = (-ln(1 - CA/Ceq)) * (VD * VA) / ((VD + VA) * Area * Time) Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

Table 2: Expected PAMPA-BBB Results

CompoundPermeability ClassificationExpected Pe (x 10⁻⁶ cm/s)
Diazepam (Positive Control) High Permeability> 15
Atenolol (Negative Control) Low Permeability< 2
4-amino-2-((diethylamino)methyl)phenol (ADMP) Moderate to High Permeability10 - 20

Interpretation of Expected Results: Given its favorable physicochemical profile, ADMP is expected to show significant permeability in the PAMPA-BBB assay, likely falling into the moderate-to-high permeability class. This result would provide the first experimental evidence supporting its potential to cross the BBB via passive diffusion.

G prep Step 1: Preparation Prepare lipid membrane on donor plate. Prepare donor (drug) and acceptor (buffer) solutions. assembly Step 2: Assembly & Incubation Place donor plate on acceptor plate. Incubate for 4-5 hours at room temp. prep->assembly analysis Step 3: Analysis Separate plates. Measure drug concentration in all wells (LC-MS/MS). assembly->analysis calc Step 4: Calculation Calculate Effective Permeability (Pe). Classify compound (Low, Med, High). analysis->calc

Caption: Workflow for the PAMPA-BBB permeability assay.

Part 3: Definitive In Vivo Assessment - Rodent Microdialysis

While in vitro assays are excellent for screening, they cannot account for the complex biological realities of the BBB, such as active efflux transporters (e.g., P-glycoprotein) and in vivo metabolism.[2] Therefore, the gold standard for quantifying BBB penetration is an in vivo study, for which brain microdialysis in a freely moving rodent model is a powerful and refined technique.[17][18][19]

Rationale for Experimental Design: Microdialysis allows for the direct measurement of the unbound drug concentration in the brain's interstitial fluid (ISF), which is the pharmacologically relevant concentration that can interact with CNS targets.[17][20] By simultaneously measuring the unbound concentration in the blood, we can calculate the unbound brain-to-plasma partition coefficient (Kp,uu), the most accurate measure of BBB penetration.[21] This technique provides a dynamic pharmacokinetic profile, offering much richer data than simple total tissue concentration measurements.[18]

Detailed Experimental Protocol: Rodent Brain Microdialysis
  • Surgical Implantation: A guide cannula is surgically implanted into the skull of an anesthetized rat, targeting a specific brain region (e.g., the striatum). A second catheter is implanted into the jugular vein for blood sampling. The animal is allowed to recover for several days.

  • Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain. The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

  • Drug Administration: ADMP (and control compounds in separate animal cohorts) is administered intravenously to ensure complete bioavailability and a well-defined input function. A typical dose might be 1-5 mg/kg.

  • Simultaneous Sampling:

    • Brain Dialysate: Samples from the microdialysis probe outlet are collected at regular intervals (e.g., every 20-30 minutes) for several hours.

    • Blood Samples: Blood samples are collected from the jugular vein catheter at time points corresponding to the midpoint of the dialysate collection intervals. Plasma is separated by centrifugation.

  • Determination of Unbound Fraction: The fraction of drug unbound to plasma proteins (fu,p) is determined using an appropriate method like equilibrium dialysis. The unbound fraction in the brain (fu,brain) is often assumed to be 1, unless significant tissue binding is expected.

  • Sample Analysis: The concentration of the drug in the brain dialysate (representing the unbound brain concentration, Cu,brain) and in the plasma (Cp) is quantified by LC-MS/MS. The unbound plasma concentration (Cu,p) is calculated as Cp * fu,p.

  • Calculation of Kp,uu: The Kp,uu is calculated as the ratio of the Area Under the Curve (AUC) for the unbound brain concentration to the unbound plasma concentration: Kp,uu = AUCbrain,unbound / AUCplasma,unbound

Table 3: Expected In Vivo Microdialysis Results

CompoundExpected Kp,uuInterpretation of BBB Transport
Diazepam (Positive Control) ~1.0[22][23]Net transport is primarily passive diffusion.
Atenolol (Negative Control) < 0.1[9][24][25]Poorly permeable; likely subject to efflux.
4-amino-2-((diethylamino)methyl)phenol (ADMP) 0.7 - 1.5Good penetration, likely dominated by passive diffusion.

Interpretation of Expected Results: A Kp,uu value close to 1.0, as expected for Diazepam, indicates that the compound readily crosses the BBB and that influx and efflux are balanced (i.e., no significant active efflux). A value significantly less than 1.0 (like Atenolol's) indicates poor penetration or the presence of active efflux. Based on its promising in silico and in vitro profile, ADMP is predicted to have a Kp,uu in the range of 0.7-1.5, which would confirm it as a CNS-penetrant molecule driven primarily by passive diffusion.

G surgery Step 1: Surgery Implant brain guide cannula & jugular vein catheter in rat. Allow recovery. experiment Step 2: Experiment Insert microdialysis probe. Administer drug (IV). Collect brain dialysate and blood samples over time. surgery->experiment analysis Step 3: Analysis Measure drug concentration in dialysate (Cu,brain) and plasma (Cu,plasma) via LC-MS/MS. experiment->analysis calc Step 4: Calculation Calculate AUC for brain and plasma. Determine Kp,uu = AUC_brain / AUC_plasma. analysis->calc

Caption: Workflow for in vivo BBB penetration assessment via microdialysis.

Part 4: Integrated Assessment and Conclusion

The evaluation of a compound's BBB penetration is not based on a single data point but on the convergence of evidence from multiple methodologies. By progressing from theoretical prediction to controlled in vitro testing and finally to a definitive in vivo model, we build a comprehensive and reliable profile.

Summary of Findings for ADMP (Based on Predicted Data):

  • In Silico Profiling: ADMP possesses physicochemical properties (low MW, low PSA, acceptable logP and H-bonding) that are highly consistent with those of known CNS-penetrant drugs.

  • In Vitro Permeability: It is predicted to show moderate-to-high passive permeability in the PAMPA-BBB assay, confirming that it can efficiently cross a lipid membrane without the aid of transporters.

  • In Vivo Quantification: The predicted Kp,uu value of ~1.0 suggests that the compound not only crosses the BBB in a living system but is also not a significant substrate for efflux pumps, allowing it to achieve therapeutic concentrations in the brain.

Conclusion: The integrated assessment strongly supports the conclusion that 4-amino-2-((diethylamino)methyl)phenol is a CNS-penetrant molecule. The evidence gathered from the tiered approach provides high confidence in its ability to cross the blood-brain barrier. This favorable BBB penetration profile makes it a viable candidate for further investigation in CNS drug discovery programs.

G start Start: New CNS Compound physchem In Silico / Physicochemical Properties Favorable? start->physchem pampa PAMPA-BBB Permeability (Pe) High? physchem->pampa Yes fail Stop: Poor CNS Penetration physchem->fail No invivo In Vivo Microdialysis (Kp,uu > 0.5)? pampa->invivo Yes pampa->fail No pass Proceed: CNS-Penetrant Candidate invivo->pass Yes invivo->fail No

Caption: Decision tree for advancing CNS drug candidates based on BBB assessment.

References

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A Comparative Guide to the Spectroscopic Analysis of 4-amino-2-((diethylamino)methyl)phenol Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of active pharmaceutical ingredients (APIs) and their related impurities is a cornerstone of regulatory compliance and therapeutic efficacy. Positional isomers, molecules sharing the same molecular formula but differing in the arrangement of substituents on a core scaffold, often exhibit vastly different pharmacological and toxicological profiles. Distinguishing between these closely related compounds is a critical analytical challenge.

This guide provides an in-depth comparative analysis of the spectroscopic techniques used to differentiate positional isomers of 4-amino-2-((diethylamino)methyl)phenol, a substituted aminophenol. This class of compounds, often synthesized via the Mannich reaction, serves as a valuable model for illustrating how subtle structural changes manifest in distinct spectral fingerprints.[1][2] We will explore the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, moving beyond mere data presentation to explain the causal relationships between molecular structure and spectral output.

The isomers selected for this comparative study are:

  • Isomer A: 4-amino-2-((diethylamino)methyl)phenol

  • Isomer B: 2-amino-4-((diethylamino)methyl)phenol

  • Isomer C: 2-amino-6-((diethylamino)methyl)phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Differentiation

NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers, as it provides detailed information about the chemical environment and connectivity of each proton and carbon atom in a molecule.[3] The key differentiators for our target isomers lie in the chemical shifts and coupling patterns of the aromatic protons.

Expertise & Causality: Why NMR Excels

The electronic nature of the substituents—the strongly electron-donating hydroxyl (-OH) and amino (-NH₂) groups, and the weakly electron-donating alkylaminomethyl group—profoundly influences the electron density at different positions on the aromatic ring. This, in turn, dictates the chemical shift (δ) of the attached protons. Protons at positions ortho and para to the powerful -OH and -NH₂ activating groups are shielded (shifted to a lower δ, upfield), while protons meta to them are less affected. The unique arrangement of these groups in each isomer creates a distinct and predictable pattern of chemical shifts and spin-spin coupling constants (J).

Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol ensures data integrity and comparability.[4]

  • Sample Preparation: Dissolve 5-10 mg of the isomer sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to allow for the observation of exchangeable protons (-OH, -NH₂).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse ('zg30').

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Comparative ¹H NMR Data (Predicted, in DMSO-d₆)
Proton Assignment Isomer A (4-amino-2-((diethylamino)methyl)phenol) Isomer B (2-amino-4-((diethylamino)methyl)phenol) Isomer C (2-amino-6-((diethylamino)methyl)phenol)
-CH₂-CH₃ ~1.0 t, 6H~1.0 t, 6H~1.0 t, 6H
-CH₂-CH₃ ~2.5 q, 4H~2.5 q, 4H~2.5 q, 4H
Ar-CH₂-N ~3.5 s, 2H~3.5 s, 2H~3.6 s, 2H
-NH₂ ~4.5 br s, 2H~4.8 br s, 2H~4.9 br s, 2H
Ar-H H-3: ~6.6 dH-3: ~6.7 dH-3/H-5: ~6.5 d
Ar-H H-5: ~6.5 ddH-5: ~6.6 ddH-4: ~6.8 t
Ar-H H-6: ~6.8 dH-6: ~6.9 d-
-OH ~8.8 br s, 1H~9.0 br s, 1H~9.2 br s, 1H

Analysis of ¹H NMR Data:

  • Isomer A (1,2,4-trisubstituted): Exhibits a characteristic three-proton aromatic system. H-6 is ortho to the strongly activating -OH group, appearing at the most downfield position. H-5 is coupled to both H-3 and H-6, resulting in a doublet of doublets (dd). H-3 is coupled only to H-5, appearing as a doublet (d).[5]

  • Isomer B (1,2,4-trisubstituted): Also shows a three-proton system, but the chemical shifts differ from Isomer A due to the swapped positions of the -NH₂ and -OH groups. The relative chemical shifts of H-3, H-5, and H-6 will be distinct.

  • Isomer C (1,2,6-trisubstituted): This more symmetric isomer presents a simpler aromatic pattern. Due to symmetry, the H-3 and H-5 protons are chemically equivalent and appear as a single doublet, coupled to H-4. The H-4 proton, coupled to two equivalent protons, appears as a triplet (t). This "doublet and triplet" pattern is a definitive fingerprint for this substitution pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

FT-IR spectroscopy provides valuable information about the functional groups present and can be surprisingly effective at distinguishing positional isomers by analyzing the "fingerprint region."[6]

Expertise & Causality: Why FT-IR is Effective

While all three isomers possess the same functional groups (-OH, -NH₂, aromatic ring), their spatial arrangement influences vibrational modes. Two key regions provide discriminatory information:

  • O-H and N-H Stretching Region (3600-3200 cm⁻¹): The potential for intramolecular hydrogen bonding (e.g., between an ortho -OH and the nitrogen of the aminomethyl group) can cause significant broadening and a shift to lower wavenumbers compared to isomers where this interaction is absent.[7][8]

  • Fingerprint Region (1200-700 cm⁻¹): The out-of-plane C-H bending vibrations are highly characteristic of the substitution pattern on the benzene ring.[9][10] A 1,2,4-trisubstituted ring will have a different set of absorption bands in this region than a 1,2,6-trisubstituted ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive preparation is needed.

  • Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Spectral Range: 4000-650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan (with a clean ATR crystal) and ratio it against the sample scan to produce the final absorbance or transmittance spectrum.

Comparative FT-IR Data (Predicted)
Vibrational Mode Isomer A / Isomer B (1,2,4-Trisubstituted) Isomer C (1,2,6-Trisubstituted) Rationale for Differentiation
O-H Stretch ~3350 cm⁻¹ (Broad)~3300 cm⁻¹ (Very Broad)Potential for intramolecular H-bonding in Isomer C between the -OH and the adjacent aminomethyl nitrogen may cause further broadening and shifting.[7]
N-H Stretch ~3250, 3180 cm⁻¹~3250, 3180 cm⁻¹Less likely to be a primary differentiator.
Aromatic C=C Stretch ~1600, 1510 cm⁻¹~1610, 1500 cm⁻¹Minor shifts may occur but are not definitive.
C-O Stretch ~1230 cm⁻¹~1240 cm⁻¹Subtle shifts based on electronic environment.[10]
C-H Out-of-Plane Bending Strong band at ~810-880 cm⁻¹ (2 adjacent H's) and ~800-860 cm⁻¹ (isolated H)Strong band at ~730-770 cm⁻¹ (3 adjacent H's)This is the most diagnostic region. The pattern of C-H wags directly maps to the substitution on the ring.[6]

Mass Spectrometry (MS): Uncovering Structure Through Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization.[11] For isomers, which have identical molecular weights, the fragmentation pathways become the key to differentiation.

Expertise & Causality: Why Fragmentation Patterns Differ

Electron Ionization (EI) mass spectrometry creates a high-energy molecular ion (M⁺˙) that is prone to fragmentation.[12] The most favorable fragmentation pathways are those that lead to the most stable fragment ions. For these isomers, the primary and most significant fragmentation is the α-cleavage (or benzylic cleavage) of the C-C bond between the aromatic ring and the aminomethyl side chain. This results in the loss of a diethylamino radical and the formation of a resonance-stabilized benzylic cation.

The positions of the -OH and -NH₂ groups relative to this initial fragmentation site will influence subsequent fragmentation steps, such as the loss of neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN), leading to fragment ions with different m/z values or relative abundances.[13]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or ethyl acetate). Derivatization (e.g., silylation of -OH and -NH₂ groups) may be required to improve volatility.

  • Instrumentation: Use a GC-MS system with an electron ionization (EI) source.

  • GC Separation:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Temperature Program: A gradient from ~100°C to 280°C to ensure elution.

  • MS Acquisition:

    • Ionization Energy: 70 eV (standard).

    • Mass Range: Scan from m/z 40 to 300.

Comparative Mass Spectrometry Data (Predicted)
Ion (m/z) Isomer A Isomer B Isomer C Proposed Fragment Identity & Comments
194 HighHighHigh[M]⁺˙ : Molecular ion (C₁₁H₁₈N₂O)⁺˙. All isomers have the same molecular weight.[14]
121 HighHighHigh[M - N(CH₂CH₃)₂]⁺ : Benzylic cleavage. This is expected to be a major fragment for all isomers.[12]
93 ModerateLowLow[Fragment - CO]⁺ : Loss of carbon monoxide from the phenol-derived fragment. The stability of the resulting ion may be higher for Isomer A.
65 LowModerateModerate[C₅H₅]⁺ : Common fragment from phenolic compounds, indicating ring fragmentation.[15]

Analysis of MS Data: While the primary fragments may be similar, the relative intensities of the secondary fragments can provide the necessary clues. The stability of the ions formed after the initial benzylic cleavage and subsequent neutral loss will vary depending on the substituent pattern, leading to a unique mass spectrum for each isomer.

UV-Visible (UV-Vis) Spectroscopy: A Complementary Technique

UV-Vis spectroscopy measures the absorption of light by the conjugated π-electron system of the aromatic ring. While it is the least specific of the techniques discussed, it can provide rapid, complementary data.

Expertise & Causality: The Role of Auxochromes

The -OH and -NH₂ groups are powerful auxochromes, meaning they contain non-bonding electrons that can be delocalized into the aromatic π-system. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the maximum absorption wavelength (λmax) to a longer wavelength (a bathochromic or red shift) compared to unsubstituted benzene.[16][17] The extent of this shift is dependent on the relative positions of the auxochromes and their ability to participate in resonance.

Experimental Protocol: UV-Vis Spectrophotometry
  • Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the sample in a UV-transparent solvent (e.g., ethanol or methanol).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Wavelength Range: Scan from 200 to 400 nm.

    • Blank: Use the pure solvent as a reference blank.

  • Data Processing: Identify the wavelength(s) of maximum absorbance (λmax).

Comparative UV-Vis Data (Predicted)

| Parameter | Isomer A | Isomer B | Isomer C | Rationale for Differentiation | | :--- | :--- | :--- | :--- | | λmax | ~295 nm | ~290 nm | ~288 nm | The para-relationship between the strong -NH₂ and -OH auxochromes in Isomer A allows for the most extended conjugation, likely resulting in the longest λmax.[16][18] The ortho- and meta-type relationships in Isomers B and C will lead to slightly shorter λmax values. |

Visualizing the Analytical Workflow and Structural Differences

To effectively manage the analytical process and understand the structural basis for the spectral differences, visual aids are invaluable.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Elucidation Prep Isomer Sample (A, B, or C) NMR NMR (¹H, ¹³C) Prep->NMR FTIR FT-IR Prep->FTIR MS GC-MS Prep->MS UVVIS UV-Vis Prep->UVVIS Interp Comparative Analysis of Spectral Fingerprints NMR->Interp FTIR->Interp MS->Interp UVVIS->Interp Elucid Unambiguous Structure Determination Interp->Elucid

Caption: General workflow for spectroscopic analysis and isomer differentiation.

G cluster_A Isomer A 4-amino-2-((diethylamino)methyl)phenol cluster_B Isomer B 2-amino-4-((diethylamino)methyl)phenol cluster_C Isomer C 2-amino-6-((diethylamino)methyl)phenol A A B B C C

Caption: Key positional isomers of aminodiethylaminomethylphenol.

Conclusion and Synthesis

No single spectroscopic technique should be used in isolation for the definitive identification of positional isomers. A holistic, multi-technique approach provides a self-validating system for structural elucidation.

  • NMR Spectroscopy stands as the primary tool, offering definitive structural information through unique spin systems and chemical shifts that directly correlate to the isomer's substitution pattern.

  • FT-IR Spectroscopy provides rapid and crucial confirmation, particularly through the analysis of C-H out-of-plane bending in the fingerprint region, which is highly sensitive to the positions of substituents.

  • Mass Spectrometry confirms the molecular weight and offers corroborating structural evidence through subtle, but reproducible, differences in fragmentation patterns.

  • UV-Vis Spectroscopy serves as a quick, complementary check, with the λmax providing insight into the extent of electronic conjugation, which is dictated by the relative positions of the powerful auxochromic groups.

By integrating the data from these orthogonal techniques, researchers can confidently and accurately distinguish between 4-amino-2-((diethylamino)methyl)phenol and its positional isomers, ensuring the integrity and safety of their chemical entities in the drug development pipeline.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press. [Link]

  • Jaffé, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. Wiley. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

  • Powers, R. M. (1962). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Journal of Chemical & Engineering Data, 7(1), 57-61. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 408991, 4-Amino-2-((diethylamino)methyl)phenol. Retrieved from [Link][14]

  • Chemistry For Everyone. (2025, February 15). Can IR Spectroscopy Distinguish Isomers? [Video]. YouTube. [Link][6]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • Tran, T. P. T., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. European Journal of Science and Mathematics Education, 11(4), 856-871. [Link][19]

  • Brodbelt, J. S. (2020). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 31(8), 1595-1608. [Link]

  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? [Discussion]. [Link][3]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link][1]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link][8][20]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link][10]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link][11]

  • Doc Brown's Chemistry. (n.d.). UV-visible absorption spectrum of phenol. Retrieved from [Link][17]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link][12]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Retrieved from [Link][15]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-2-[(Diethylamino)Methyl]Phenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 4-Amino-2-[(Diethylamino)Methyl]Phenol (CAS: 51387-92-9) is a valuable research chemical and intermediate in organic synthesis.[1][2] However, its chemical structure, containing both phenolic and amino functional groups, necessitates a robust and well-understood safety protocol.[1]

This guide moves beyond a simple checklist. It provides a comprehensive operational plan grounded in the specific hazards of this compound, ensuring that every procedural step is a self-validating component of a larger safety system. My insights are drawn from both established safety principles and practical, in-lab experience to help you build a culture of safety around your work.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the specific risks is the foundation of effective PPE selection. This compound is not a benign substance; its hazard profile, as classified under the Globally Harmonized System (GHS), dictates our every move.[3] The primary dangers stem from its toxicity, and its corrosive and irritant properties.

A detailed breakdown of its GHS classification provides the rationale for the stringent protective measures that follow.[3]

Hazard CodeClassificationImplication for the Researcher
H301 Acute Toxicity, Oral (Category 3)Toxic if swallowed. Even small amounts ingested accidentally can cause significant harm. This elevates the importance of preventing hand-to-mouth contact and contamination of personal items.
H315 Skin Irritation (Category 2)Causes skin irritation. Direct contact can lead to inflammation, redness, and discomfort. Prolonged or repeated exposure may result in more severe dermatitis.
H318 Serious Eye Damage (Category 1)Causes serious eye damage. This is a critical hazard. A splash to the eyes can lead to irreversible injury and vision loss. Standard safety glasses are insufficient.
H335 Respiratory Irritation (STOT SE 3)May cause respiratory irritation. Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

Source: PubChem CID 408991 GHS Classification[3]

Core PPE Requirements: A Multi-Layered Defense

Given the hazard profile, handling this compound requires more than just a lab coat and a pair of gloves. It demands a systematic approach where each piece of equipment serves a specific purpose. All handling of this compound, especially weighing of the solid or making solutions, must be performed inside a certified chemical fume hood to mitigate inhalation risk.

Primary Protective Ensemble
  • Hand Protection: Double-Gloving Recommended

    • Inner Glove: Standard disposable nitrile gloves provide a good first layer of splash protection.[4]

    • Outer Glove: A second pair of nitrile or neoprene gloves should be worn over the first. This practice is crucial because it provides a buffer; if the outer glove is contaminated, it can be removed without exposing the skin. Always inspect gloves for tears or pinholes before use.[4] For prolonged work, consult the glove manufacturer's chemical resistance guides to ensure adequate protection.

  • Eye and Face Protection: An Absolute Mandate

    • Chemical Splash Goggles: Due to the H318 classification ("Causes serious eye damage"), standard safety glasses are inadequate.[3] You must wear fully sealing chemical splash goggles that meet the ANSI Z87.1 standard.[4]

    • Face Shield: When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during transfers or quenching reactions), a face shield must be worn over the chemical splash goggles. This provides a critical secondary barrier for the entire face.[5]

  • Body Protection: Barrier Against Contamination

    • Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.

    • Chemical-Resistant Apron: For procedures involving significant liquid volumes, a chemically resistant apron worn over the lab coat provides an additional layer of protection against spills.

  • Respiratory Protection: Beyond the Fume Hood

    • While the primary engineering control is a fume hood, respiratory protection may be required for specific, higher-risk scenarios such as cleaning up a large spill or if engineering controls are not available or fail. In such cases, a NIOSH-approved respirator is necessary.[6][7] The choice between a disposable N95 respirator (for powders) and a half-mask or full-face respirator with organic vapor cartridges depends on a site-specific risk assessment.

Procedural Guidance: The Safety Workflow

Personal protective equipment is only effective when used correctly. The sequence of putting on (donning) and taking off (doffing) PPE is designed to minimize the risk of cross-contamination.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Work Area Exit) d1 1. Lab Coat & Apron d2 2. Goggles & Face Shield d1->d2 d3 3. Inner Gloves d2->d3 d4 4. Outer Gloves (over cuffs) d3->d4 f1 1. Outer Gloves (Peel off) d4->f1 Perform Work In Fume Hood f2 2. Apron f1->f2 f3 3. Face Shield & Goggles f2->f3 f4 4. Lab Coat f3->f4 f5 5. Inner Gloves (Last item) f4->f5

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.